Product packaging for Alpinetin(Cat. No.:CAS No. 1090-65-9)

Alpinetin

Cat. No.: B085596
CAS No.: 1090-65-9
M. Wt: 270.28 g/mol
InChI Key: QQQCWVDPMPFUGF-UHFFFAOYSA-N
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Description

7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a member of flavonoids and an ether.
7-Hydroxy-5-methoxy-2-phenylchroman-4-one has been reported in Alpinia pinnanensis, Alpinia mutica, and other organisms with data available.
from Alpinia henryi K. Schum.;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B085596 Alpinetin CAS No. 1090-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQCWVDPMPFUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398801
Record name Alpinetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090-65-9
Record name Alpinetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Alpinetin's Anti-Cancer Mechanisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Wuhan, China – November 10, 2025 – Alpinetin, a naturally occurring flavonoid found in plants of the ginger family, is demonstrating significant potential as an anti-cancer agent. A comprehensive review of recent studies reveals its multifaceted mechanism of action against various cancer cell lines, providing a strong basis for further drug development. This technical guide synthesizes the current understanding of this compound's effects on cancer cells, focusing on its impact on key signaling pathways, apoptosis, cell cycle, and metastasis.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis. These actions are orchestrated through the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a range of cancer cells.[1][2][3][4][5][6][7] The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This compound has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5] This event triggers a cascade of caspase activation, including caspase-3, -8, and -9, which are key executioners of apoptosis.[1][2][5][6]

Furthermore, this compound modulates the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. It upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and XIAP (X-linked inhibitor of apoptosis protein).[2][5][6] This shift in the balance between pro- and anti-apoptotic proteins favors the initiation of the apoptotic cascade.

Cell Cycle Arrest

This compound has been observed to halt the progression of the cell cycle in cancer cells, primarily at the G0/G1 and G2/M phases.[5] This arrest prevents the cancer cells from dividing and proliferating. The mechanism underlying this effect involves the downregulation of key cell cycle regulatory proteins, including cyclin D1, CDK4, and CDK6.[5]

Inhibition of Metastasis

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the invasion and migration of cancer cells.[5][8][9] It achieves this by upregulating the expression of epithelial markers like E-cadherin and zonula occludens-1 (ZO-1), and downregulating mesenchymal markers such as Vimentin and N-cadherin.[8][9] This suggests that this compound can reverse the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are mediated through its influence on several crucial signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a significant role in inflammation, immunity, and cancer cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound has been shown to inhibit the NF-κB signaling pathway.[1][3] One mechanism involves the reduction of reactive oxygen species (ROS), which in turn prevents the activation of NF-κB.[1][3] This inhibition of NF-κB leads to the downregulation of its target genes, including the hypoxia-inducible factor-1α (HIF-1α), further contributing to the suppression of tumor growth.[1][3]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. This pathway is frequently hyperactivated in various cancers. This compound effectively suppresses the PI3K/Akt pathway by reducing the phosphorylation of both PI3K and Akt.[8][9][10] By inhibiting this pathway, this compound diminishes the survival signals that cancer cells rely on, thereby promoting apoptosis.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in regulating cell proliferation, differentiation, and survival. This compound has been found to inhibit the MAPK/ERK pathway by decreasing the phosphorylation of ERK.[8][9] This inhibition contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Quantitative Data on this compound's Efficacy

The cytotoxic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Reference(s)
143BOsteosarcomaConcentration-dependent (10-100 µM)[8][9]
U2OSOsteosarcomaConcentration-dependent (10-100 µM)[8][9]
BxPC-3Pancreatic CancerConcentration-dependent (20-80 µg/ml)[2]
PANC-1Pancreatic CancerInhibited by this compound[7]
AsPC-1Pancreatic CancerInhibited by this compound[7]
4T1Breast CancerConcentration-dependent (25-100 µM)[5]
MDA-MB-231Breast CancerConcentration-dependent (25-100 µM)[5]
A549Lung CancerConcentration-dependent (100-200 µM)[6]
SKOV3Ovarian CancerConcentration-dependent (50-400 µM)[5]
HT-29Colon CancerConcentration-dependent (6.25-400 µM)[5]
EC9706Esophageal CarcinomaConcentration-dependent (25-100 µM)[5]
HTB-26Breast Cancer10-50 µM[11]
PC-3Pancreatic Cancer10-50 µM[11]
HepG2Hepatocellular Carcinoma10-50 µM[11]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-ERK) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Harvest treated and untreated cells and wash them with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[12][13][14][15][16]

Signaling Pathway Diagrams

Alpinetin_Signaling_Pathways This compound This compound ROS ROS This compound->ROS inhibits NFkB NF-κB This compound->NFkB inhibits PI3K PI3K This compound->PI3K inhibits MAPK_ERK MAPK/ERK This compound->MAPK_ERK inhibits Mitochondrion Mitochondrion This compound->Mitochondrion targets Bcl2 Bcl-2 Family (Bcl-2, Bcl-xL ↓, Bax ↑) This compound->Bcl2 CellCycle Cell Cycle Arrest (G0/G1, G2/M) This compound->CellCycle Metastasis Metastasis Inhibition This compound->Metastasis ROS->NFkB activates HIF1a HIF-1α NFkB->HIF1a activates Apoptosis Apoptosis NFkB->Apoptosis inhibits HIF1a->Metastasis promotes Proliferation Proliferation ↓ HIF1a->Proliferation promotes Akt Akt PI3K->Akt activates Akt->Apoptosis inhibits Akt->Proliferation promotes MAPK_ERK->Proliferation promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Cytochrome_c regulates Caspases Caspase Activation (Caspase-3, -8, -9) Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Overview of this compound's multifaceted mechanism of action in cancer cells.

Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Bcl2_down Bcl-2, Bcl-xL, XIAP (Anti-apoptotic) Expression ↓ This compound->Bcl2_down Bax_up Bax (Pro-apoptotic) Expression ↑ This compound->Bax_up MMP_loss Mitochondrial Membrane Potential Loss Mitochondrion->MMP_loss Bcl2_down->MMP_loss promotes Bax_up->MMP_loss promotes Cytochrome_c Cytochrome c Release MMP_loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's induction of the intrinsic apoptosis pathway.

Experimental_Workflow CancerCells Cancer Cell Culture AlpinetinTreatment This compound Treatment (Various Concentrations) CancerCells->AlpinetinTreatment MTT MTT Assay AlpinetinTreatment->MTT WesternBlot Western Blot AlpinetinTreatment->WesternBlot FlowCytometry Flow Cytometry AlpinetinTreatment->FlowCytometry Viability Cell Viability (IC50) MTT->Viability ProteinExpression Protein Expression (Apoptosis, Signaling) WesternBlot->ProteinExpression CellCycle Cell Cycle Distribution FlowCytometry->CellCycle

Caption: A typical experimental workflow to study this compound's effects.

Conclusion

This compound presents a compelling case as a potential therapeutic agent for cancer. Its ability to induce apoptosis, halt the cell cycle, and inhibit metastasis through the modulation of key signaling pathways like NF-κB, PI3K/Akt, and MAPK/ERK highlights its pleiotropic anti-cancer effects. The quantitative data from various cancer cell lines underscore its potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the anti-cancer properties of this compound, paving the way for its potential translation into clinical applications. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

The Pharmacological Profile of Alpinetin: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the multifaceted pharmacological properties of the flavonoid Alpinetin, detailing its therapeutic potential and underlying molecular mechanisms for researchers, scientists, and drug development professionals.

This compound, a naturally occurring flavonoid predominantly found in plants of the Zingiberaceae family, has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1][2] Accumulated evidence demonstrates its potential as an antitumor, anti-inflammatory, hepatoprotective, neuroprotective, and cardiovascular protective agent, operating through the modulation of multiple signaling pathways.[2][3] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and development.

Anti-Inflammatory Properties

This compound exerts potent anti-inflammatory effects by targeting key signaling pathways and reducing the production of pro-inflammatory mediators.[1][4] Studies have shown its efficacy in various inflammatory models, including lipopolysaccharide (LPS)-induced mastitis and dextran sulfate sodium (DSS)-induced colitis.[1][5]

Key Mechanisms of Anti-Inflammatory Action:
  • Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB signaling pathway.[1][6] It inhibits the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5][6] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][5]

  • Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, is another critical target of this compound in mitigating inflammation.[1]

  • Activation of the Nrf2 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[1][7] This leads to the increased expression of antioxidant enzymes, which in turn helps to resolve inflammation.[7]

  • Inhibition of the NLRP3 Inflammasome: this compound has been demonstrated to suppress the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.[1][7]

Quantitative Data on Anti-Inflammatory Effects of this compound
Model This compound Concentration/Dosage Effect Reference
LPS-induced mastitis in mice (in vivo)Not specifiedAttenuated neutrophilic granulocyte infiltration and myeloperoxidase activation; decreased TNF-α, IL-1β, and IL-6 production.[5]
LPS-stimulated primary mouse mammary epithelial cells (in vitro)Not specifiedInhibited the expression of TLR4 and the production of TNF-α, IL-1β, and IL-6.[5]
PMA-derived monocytic THP-1 macrophages (in vitro)50–200 μg/mlConsiderably decreased the expression levels of TNF-α and IL-1β.[1]
DSS-induced acute colitis in mice (in vivo)25–100 mg/kgGenerated favorable protective effectiveness against diarrhea, colonic shortening, and histological injury.[1]
Carbon tetrachloride (CCl4)-induced liver fibrosis in mice (in vivo)15 and 60 mg/kgReduced NLRP3 expression level and activated the Nrf2 pathway.[1]
Experimental Protocols

LPS-Induced Mastitis Mouse Model: To investigate the anti-inflammatory effects of this compound on mastitis, a mouse model was established using lipopolysaccharide (LPS) induction. In this model, this compound was administered to the mice, and its effects were observed. The study found that this compound significantly reduced the infiltration of neutrophilic granulocytes and the activation of myeloperoxidase. It also downregulated the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, this compound was found to inhibit the phosphorylation of IκB-α and NF-κB p65, as well as the expression of TLR4, all of which are key players in the inflammatory response.[5]

In Vitro Anti-Inflammatory Assay in Primary Mouse Mammary Epithelial Cells: Primary mouse mammary epithelial cells were stimulated with LPS to induce an inflammatory response. The cells were then treated with this compound to assess its anti-inflammatory properties. The results showed that this compound inhibited the expression of TLR4 and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. However, it is noteworthy that this compound did not inhibit the production of IL-1β and IL-6 when the cells were stimulated with TNF-α, suggesting a specific mechanism of action.[5]

Signaling Pathway Diagram

Alpinetin_Anti_Inflammatory_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (ERK, p38) TLR4->MAPK Activates This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits Keap1 Keap1 This compound->Keap1 Dissociates Nrf2 from NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits NFkB_p65_p50_nuc NF-κB (p65/p50) This compound->NFkB_p65_p50_nuc Inhibits Translocation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates IkB IκB IKK->IkB Phosphorylates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates DNA DNA NFkB_p65_p50_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription LPS LPS LPS->TLR4 Activates

Caption: this compound's anti-inflammatory signaling pathways.

Anticancer Activity

This compound has demonstrated promising anticancer properties against a variety of human cancer cell lines through multiple mechanisms, including the induction of apoptosis and the inhibition of cancer cell invasion and metastasis.[1][8][9]

Key Mechanisms of Anticancer Action:
  • Induction of Apoptosis: this compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases-3, -8, and -9.[1][10]

  • Inhibition of STAT3 Signaling: The STAT3 signaling pathway, which is often constitutively activated in cancer cells and promotes their survival and proliferation, is a key target of this compound.[1] this compound has been shown to inhibit STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2.[1]

  • Inhibition of Invasion and Metastasis: this compound can suppress the invasion and metastasis of cancer cells by inhibiting pathways such as the Notch signaling pathway.[1] Matrix metalloproteinases (MMPs), which are crucial for tumor invasion, are also modulated by this compound.[1]

Quantitative Data on Anticancer Effects of this compound
Cancer Cell Line This compound Concentration Effect Reference
Human gastric carcinoma (AGS and N87)40–160 μMInduced apoptosis through mitochondrial membrane potential transformation, cytochrome c release, and caspase activation.[1]
Human ovarian cancer (SKOV3)50–400 μMEnhanced the expression of Bax, caspase-3, and PARP, and reduced Bcl-2 secretion by inhibiting the STAT3 signaling pathway.[1]
Human glioma (U-87, U-251, and U-373)20–80 μMAttenuated invasion by suppressing the Notch pathway.[1]
Human pancreatic cancer (BxPC-3)Not specifiedInhibited cell viability and induced apoptosis in a dose- and time-dependent manner.[10]
Human gastric carcinoma (SNU-1, Hs 746T, KATO III)IC50: 426, 586, 424 μg/ml, respectivelyDecreased cell viability in a dose-dependent manner.[11]
Experimental Protocols

Cell Viability Assay (MTT Assay): The effect of this compound on the viability of various pancreatic cancer cell lines was determined using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The results showed that this compound inhibited the viability of three pancreatic cancer cell lines in a dose- and time-dependent manner.[10]

Apoptosis Analysis by Flow Cytometry: To quantify apoptosis, BxPC-3 pancreatic cancer cells were treated with this compound and then stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine that is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains necrotic cells. The stained cells were then analyzed by flow cytometry. This analysis revealed that this compound induced apoptosis in BxPC-3 cells.[10]

Western Blot Analysis for Apoptosis-Related Proteins: The expression levels of apoptosis-related proteins, including Bcl-2, Bcl-xL, XIAP, Bax, and caspases, were measured by Western blot analysis. Following treatment with this compound, cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. The results demonstrated that this compound regulated the expression of these proteins, leading to the activation of caspases and the release of cytochrome c.[10]

Signaling Pathway Diagram

Alpinetin_Anticancer_Pathway cluster_apoptosis Apoptosis Induction cluster_metastasis Inhibition of Invasion & Metastasis This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Notch Notch Pathway This compound->Notch Inhibits Invasion Invasion & Metastasis This compound->Invasion Inhibits STAT3->Bcl2 Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MMPs MMPs Notch->MMPs Upregulates MMPs->Invasion Promotes

Caption: this compound's anticancer mechanisms of action.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia, primarily through its antioxidant and anti-inflammatory activities.[12][13][14]

Key Mechanisms of Neuroprotective Action:
  • Reduction of Oxidative Stress: this compound mitigates oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhancing the activities of antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD).[12][14]

  • Suppression of Neuroinflammation: this compound reduces the expression of pro-inflammatory markers in the brain, including cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6).[12][14]

Quantitative Data on Neuroprotective Effects of this compound
Model This compound Dosage Effect Reference
Rat model of cerebral ischemia (in vivo)100 mg/kg BWReduced infarct volume by 30%; significantly reduced COX-2 and IL-6 expression levels in the cortex and hippocampus.[14]
Rat model of cerebral ischemia (in vivo)50 or 100 mg/kg BWSignificantly reduced MDA levels in both the cortex and hippocampus; significantly increased the levels of GSH-Px and CAT in both the cortex and hippocampus.[12]
Rat model of cerebral ischemia (in vivo)100 mg/kg BWSignificantly increased SOD levels in both the cortex and hippocampus.[12]
Experimental Protocols

Rat Model of Right Middle Cerebral Artery Occlusion (Rt. MCAO): To evaluate the neuroprotective effects of this compound, a rat model of permanent focal cerebral ischemia was induced by occluding the right middle cerebral artery. The rats were treated with this compound (25, 50, and 100 mg/kg BW) intraperitoneally once daily for three consecutive days. The infarct volume was measured using TTC staining, and neuronal density in the cortex and hippocampus was assessed.[12][15]

Measurement of Oxidative Stress Markers: The levels of malondialdehyde (MDA) and the activities of antioxidant enzymes (CAT, GSH-Px, and SOD) in the cortex and hippocampus were measured using specific assay kits. The results showed that this compound treatment significantly reduced MDA levels and increased the activities of the antioxidant enzymes.[12]

Western Blot Analysis for Inflammatory Markers: The protein expression levels of COX-2 and IL-6 in the cortex and hippocampus were determined by Western blot analysis. The findings indicated that this compound treatment significantly reduced the expression of these pro-inflammatory markers.[12]

Experimental Workflow Diagram

Alpinetin_Neuroprotection_Workflow Start Start: Rat Model of Cerebral Ischemia (Rt. MCAO) Treatment Treatment Groups: 1. Sham 2. Rt. MCAO + Vehicle 3. Rt. MCAO + this compound (25, 50, 100 mg/kg) 4. Rt. MCAO + Piracetam (Positive Control) Start->Treatment Duration Treatment Duration: 3 Consecutive Days (i.p.) Treatment->Duration Assessment Post-Treatment Assessment Duration->Assessment Infarct Infarct Volume Measurement (TTC Staining) Assessment->Infarct Neuronal Neuronal Density Analysis (Cortex & Hippocampus) Assessment->Neuronal Oxidative Oxidative Stress Marker Analysis (MDA, CAT, GSH-Px, SOD) Assessment->Oxidative Inflammatory Inflammatory Marker Analysis (Western Blot for COX-2, IL-6) Assessment->Inflammatory Results Results: - Reduced Infarct Volume - Increased Neuronal Density - Decreased Oxidative Stress - Reduced Neuroinflammation Infarct->Results Neuronal->Results Oxidative->Results Inflammatory->Results

Caption: Experimental workflow for evaluating this compound's neuroprotective effects.

Hepatoprotective Effects

This compound has shown significant potential in protecting the liver from various insults, including alcohol-induced liver disease and non-alcoholic fatty liver disease (NAFLD).[16][17] Its hepatoprotective effects are attributed to its antioxidant, anti-inflammatory, and lipid metabolism-regulating properties.[16][18]

Key Mechanisms of Hepatoprotective Action:
  • Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in hepatocytes.[16] It has been shown to inhibit CYP2E1, an enzyme involved in alcohol metabolism that generates reactive oxygen species (ROS).[16]

  • Anti-inflammatory Effects: this compound suppresses inflammatory pathways in the liver by inhibiting the production of pro-inflammatory cytokines.[16]

  • Modulation of Lipid Metabolism: this compound helps regulate lipid metabolism by promoting the clearance of fatty acids and preventing the accumulation of triglycerides in the liver.[16][17]

Quantitative Data on Hepatoprotective Effects of this compound
Model Effect Reference
Lieber–DeCarli ethanol liquid diet model of ALD in C57BL/6 miceSignificantly reduced serum levels of ALT, AST, γ-GT; reduced oxidative/nitrosative stress markers; increased antioxidative markers; decreased levels of pro-inflammatory cytokines and ER stress parameters.[16]
High fat diet-induced NAFLD in miceDown-regulated lipid accumulation in liver tissue; reduced inflammatory score in liver and renal tissues; alleviated abnormal lipid metabolism.[17]
Experimental Protocols

Lieber–DeCarli Ethanol Liquid Diet Model of Alcoholic Liver Disease (ALD): To investigate the hepatoprotective effects of this compound in ALD, C57BL/6 mice were fed a Lieber–DeCarli ethanol liquid diet. One group of ethanol-fed mice was treated with this compound. Serum levels of liver enzymes (ALT, AST, γ-GT, ALP), as well as markers of oxidative/nitrosative stress and antioxidant capacity in liver tissue, were measured. Pro-inflammatory cytokines and endoplasmic reticulum (ER) stress parameters were also evaluated. Histological analysis was performed to assess steatosis, hepatocyte ballooning, and inflammation.[16]

Conclusion

This compound is a promising natural flavonoid with a wide array of pharmacological properties that hold significant therapeutic potential for a variety of diseases, including inflammatory disorders, cancer, neurodegenerative diseases, and liver conditions. Its multifaceted mechanisms of action, centered on the modulation of key signaling pathways such as NF-κB, MAPK, Nrf2, and STAT3, provide a strong rationale for its further investigation and development as a novel therapeutic agent. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to advance the clinical translation of this compound. However, it is important to note that pharmacokinetic studies have indicated that this compound may have poor oral bioavailability due to extensive glucuronidation, which is a critical consideration for future drug development efforts.[1][2][3]

References

Alpinetin: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinetin, a naturally occurring dihydroflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising bioactive compound.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its highest concentrations typically observed in species belonging to the Zingiberaceae (ginger) family. Several other plant families also serve as sources of this compound.

The primary and most commercially viable sources of this compound are the seeds and rhizomes of various Alpinia species. Notably, Alpinia katsumadai and Alpinia officinarum are well-documented for their significant this compound content.[][2][3] Other species within this genus that contain this compound include Alpinia intermedia, Alpinia hainanensis, and Alpinia mutica.[4]

Beyond the Zingiberaceae family, this compound has been isolated from plants in the following families:

  • Fabaceae: Found in the heartwood of Dalbergia parviflora.[4]

  • Lamiaceae: Present in Scutellaria amabilis, Scutellaria barbata, and Scutellaria indica.[4]

  • Polygonaceae: Identified in Persicaria ferruginea and Persicaria limbata.[4]

  • Salicaceae: Detected in Populus canadensis and Populus sargentii.[4]

  • Asteraceae: Isolated from Mikania micrantha.[4]

  • Myrtaceae: Found in the leaves of Campomanesia phaea.[5]

The following table summarizes the key natural sources of this compound, the plant part utilized, and the reported yield where available.

Plant SpeciesFamilyPlant PartReported Yield (mg/g of crude extract)
Alpinia katsumadaiZingiberaceaeSeeds0.081–3.738[6]
Alpinia officinarumZingiberaceaeRhizomeNot explicitly quantified in the provided results
Dalbergia parvifloraFabaceaeHeartwoodNot explicitly quantified in the provided results
Campomanesia phaeaMyrtaceaeLeavesNot explicitly quantified in the provided results
Alpinia muticaZingiberaceaeRhizomeNot explicitly quantified in the provided results

Extraction Methodologies

The extraction of this compound from its natural sources typically involves solvent extraction techniques, which can be enhanced by various methods to improve efficiency. The choice of solvent and extraction method is critical for maximizing the yield and purity of the final product.

Microwave-Assisted Extraction (MAE) of this compound from Alpinia katsumadai Seeds

Microwave-assisted extraction is an efficient method that utilizes microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process.

Experimental Protocol:

  • Sample Preparation: The seeds of Alpinia katsumadai are dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A mixture of ethanol and water (e.g., 70% ethanol) is commonly used as the extraction solvent.

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: A ratio of 1:20 (g/mL) of plant material to solvent is employed.

    • Microwave Power: Set to 500 W.

    • Extraction Time: The extraction is carried out for a duration of 10 minutes.

    • Temperature: The temperature is maintained at 60°C.

  • Post-Extraction Processing:

    • The extract is filtered to remove solid plant material.

    • The filtrate is then concentrated under reduced pressure to remove the solvent.

    • The resulting crude extract can be further purified using chromatographic techniques.

Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive method for extracting compounds from solid materials.

Experimental Protocol:

  • Sample Preparation: Dried and powdered plant material is placed in a thimble made of filter paper.

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor. The extractor is then fitted to a flask containing the extraction solvent (e.g., methanol or ethanol) and a condenser.

  • Extraction Process: The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble. The condenser ensures that any solvent vapor cools, and drips back down into the chamber housing the solid material. The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for several hours.

  • Post-Extraction Processing: After extraction, the solvent is evaporated to yield the crude extract.

High-Speed Counter-Current Chromatography (HSCCC) for Purification

Following initial extraction, High-Speed Counter-Current Chromatography (HSCCC) can be employed for the purification of this compound from the crude extract.[7][8][9]

Experimental Protocol:

  • Two-Phase Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (5:6:5:5, v/v) is prepared. The lower phase is used as the mobile phase.[7][8]

  • HSCCC Operation: The crude extract is dissolved in a small volume of the biphasic solvent system and injected into the HSCCC instrument.

  • Elution Mode: The separation is performed in the head-to-tail elution mode.[7][8]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as HPLC to identify those containing pure this compound. A study reported obtaining this compound with a purity of 99.01% from 158.4 mg of crude extract, yielding 14.47 mg of the purified compound.[7][8]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic applications.

One of the key anti-inflammatory mechanisms of this compound involves the inhibition of the NF-κB signaling pathway . In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to suppress the activation of NF-κB. This, in turn, leads to a downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Inflammation Upregulates Gene Expression This compound This compound This compound->IKK Inhibits

Inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a flavonoid with significant therapeutic potential, accessible from a variety of natural sources, most notably from the Alpinia genus. The extraction and purification of this compound can be efficiently achieved through modern techniques such as microwave-assisted extraction and high-speed counter-current chromatography. Further research into the pharmacological activities of this compound and the optimization of its extraction and purification will be pivotal for its development as a therapeutic agent. This guide provides a foundational framework for researchers to build upon in their exploration of this promising natural compound.

References

Alpinetin: A Technical Guide to its Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinetin, a naturally occurring flavonoid found in various medicinal plants, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Despite its therapeutic potential, the clinical application of this compound is hindered by its poor oral bioavailability. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of this compound. We delve into its absorption, distribution, metabolism, and excretion (ADME) properties, with a particular focus on the key factors limiting its systemic exposure. This document summarizes quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes the primary metabolic pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound is a flavonoid compound that belongs to the flavanone subclass.[2] It is predominantly isolated from plants of the Zingiberaceae family, such as Alpinia katsumadai Hayata.[4] Extensive research has demonstrated the diverse therapeutic properties of this compound, which are attributed to its ability to modulate various signaling pathways.[1][2][3] However, like many flavonoids, this compound exhibits low oral bioavailability, which presents a major challenge to its development as a therapeutic agent.[1][2][3] Understanding the pharmacokinetic profile of this compound is crucial for designing strategies to enhance its systemic absorption and, consequently, its therapeutic efficacy.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in preclinical studies, particularly in rat models. These studies consistently demonstrate rapid absorption and elimination, coupled with low absolute bioavailability.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in Sprague-Dawley rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

Dose (mg/kg)Cmax (μg/L)AUC (μg/L*h)t1/2 (h)CL (L/h/kg)Vd (L/kg)Reference
2-783.62 ± 296.961.58 ± 0.2410.68 ± 0.68-(Ye et al., 2018)[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg)Cmax (μg/L)Tmax (h)AUC (μg/L*h)t1/2 (h)Absolute Bioavailability (%)Reference
5385.63 ± 91.19-906.06 ± 402.679.05 ± 4.21-(Chen et al., 2015)[2]
20167.02 ± 43.96---15.10 ± 5.72(Ye et al., 2018)[2]
40-----(Qiu et al., 2019)[2]

Note: Cmax - Maximum plasma concentration; Tmax - Time to reach maximum plasma concentration; AUC - Area under the plasma concentration-time curve; t1/2 - Elimination half-life; CL - Clearance; Vd - Volume of distribution. Values are presented as mean ± standard deviation.

Bioavailability and Metabolism

The primary factor contributing to the low oral bioavailability of this compound is extensive first-pass metabolism, particularly glucuronidation.[1][2][3]

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[2] However, a significant portion of the absorbed compound is immediately subjected to metabolic conversion in the intestines and liver.

Metabolism

The metabolism of this compound is characterized by a variety of reactions, with glucuronidation being the most prominent pathway.[2][4]

  • Phase II Metabolism (Glucuronidation): This is the major metabolic pathway for this compound. The process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A3, UGT1A9, and UGT2B15 being the main isoforms involved.[3] This extensive glucuronidation significantly reduces the systemic availability of the parent compound.[2]

  • Other Metabolic Pathways: Besides glucuronidation, this compound can undergo other metabolic transformations, including deoxidation, reduction, oxidation, desaturation, acetylation, glycine conjugation, sulfation, demethylation, hydration, and cleavage.[4]

  • Role of Efflux Transporters: The breast cancer resistance protein (BCRP) has been identified as a key efflux transporter that actively pumps this compound and its glucuronide conjugates out of cells, further contributing to its low intracellular concentration and overall poor bioavailability.[3]

Excretion

The metabolites of this compound, primarily glucuronide conjugates, are excreted through bile and urine.[4]

Experimental Methodologies

The pharmacokinetic studies of this compound have predominantly employed robust analytical techniques to ensure accurate quantification in biological matrices.

Animal Studies
  • Animal Model: Sprague-Dawley rats are the most commonly used animal model for in vivo pharmacokinetic studies of this compound.[5][6]

  • Drug Administration: For oral administration, this compound is typically suspended in a suitable vehicle, such as a solution of carboxymethylcellulose sodium. For intravenous administration, it is dissolved in a vehicle like a mixture of polyethylene glycol and saline.

  • Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.

Analytical Method
  • Instrumentation: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the standard method for the sensitive and selective quantification of this compound in plasma.[5][6]

  • Sample Preparation: A common method for plasma sample preparation is protein precipitation.[5][6] This involves adding a precipitating agent, such as acetonitrile, to the plasma sample to remove proteins that can interfere with the analysis. The supernatant is then collected for analysis. To mitigate matrix effects, a dilution step may be incorporated after protein precipitation.[5][6]

  • Chromatographic and Mass Spectrometric Conditions: Specific chromatographic columns, mobile phases, and mass spectrometric parameters are optimized to achieve good separation and detection of this compound and its internal standard.

Visualizations

Metabolic Pathway of this compound

Alpinetin_Metabolism This compound This compound Glucuronidation Glucuronidation (Major Pathway) This compound->Glucuronidation UGT1A1, UGT1A3, UGT1A9, UGT2B15 Other_Pathways Other Metabolic Pathways (Minor) This compound->Other_Pathways Oxidation, Reduction, Sulfation, etc. Alpinetin_Glucuronide This compound Glucuronide Glucuronidation->Alpinetin_Glucuronide Other_Metabolites Other Metabolites Other_Pathways->Other_Metabolites Excretion Excretion (Urine and Bile) Alpinetin_Glucuronide->Excretion Other_Metabolites->Excretion

Caption: Major metabolic pathways of this compound.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Drug_Admin Drug Administration (Oral or IV) Blood_Sampling Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UHPLC_MSMS UHPLC-MS/MS Analysis Supernatant_Collection->UHPLC_MSMS Data_Analysis Pharmacokinetic Data Analysis UHPLC_MSMS->Data_Analysis

Caption: Experimental workflow for this compound pharmacokinetic studies.

Future Directions and Conclusion

The poor oral bioavailability of this compound remains a significant hurdle in its clinical development. Future research should focus on strategies to overcome this limitation. Potential approaches include:

  • Formulation Strategies: Development of novel drug delivery systems, such as nanoparticles, liposomes, or solid dispersions, to protect this compound from extensive first-pass metabolism and enhance its absorption.

  • Co-administration with Inhibitors: Investigating the co-administration of this compound with inhibitors of UGT enzymes or BCRP to reduce its metabolic degradation and efflux.

  • Prodrug Approaches: Designing and synthesizing prodrugs of this compound that can be converted to the active form after absorption, thereby bypassing the initial metabolic barriers.

References

Alpinetin: A Comprehensive Technical Guide on its Discovery, History in Traditional Medicine, and Modern Pharmacological Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinetin, a naturally occurring flavonoid, has a rich history of use in traditional medicine, particularly within East Asian healing practices. Primarily isolated from plants of the Alpinia genus, its historical applications have paved the way for modern scientific inquiry into its diverse pharmacological properties. This technical guide provides an in-depth exploration of the discovery and traditional use of this compound, alongside detailed experimental protocols for its extraction, isolation, and the investigation of its well-documented anti-inflammatory and anticancer activities. Quantitative data from key studies are summarized, and critical signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Discovery and History in Traditional Medicine

This compound is a dihydroflavonoid that is prominently found in the seeds of Alpinia katsumadai Hayata, a plant with a long-standing history in traditional Chinese medicine (TCM) where it is known as "Cao Dou Kou".[1] Historically, the seeds of Alpinia katsumadai have been utilized for centuries in East Asian medicine to address a range of digestive and gastrointestinal ailments.[1]

In the framework of TCM, Alpinia katsumadai is classified as an aromatic herb that transforms dampness and warms the middle burner, which encompasses the digestive organs.[2][3] It has been traditionally prescribed for symptoms such as nausea, vomiting, lack of appetite, and abdominal bloating.[1][2] The seeds are believed to "awaken the spleen," a concept in TCM closely linked to digestive function, and to promote the movement of stagnant qi (vital energy) in the digestive tract.[2] Beyond its digestive benefits, it has also been used to freshen breath and support oral health due to its aromatic and antimicrobial properties.[1]

Often, Alpinia katsumadai is not used in isolation but as part of complex herbal formulas, combined with other herbs like ginger, magnolia bark, and pinellia to create synergistic effects that enhance digestive function.[3][4] While its use is deeply rooted in traditional practices, modern scientific investigations have begun to validate these historical applications and uncover the molecular mechanisms behind this compound's therapeutic effects.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeConcentration (µM)Duration (h)EffectReference
4T1, MCF-7, MDA-MB-231Breast Cancer25–10024 or 48Increased caspase-9, caspase-3, PARP, Bax; Decreased Bcl-2, p-p65, p-IκBα, HIF-1α[5]
SNU-1, Hs 746T, KATO IIIGastric CancerIC50: 426, 586, 42448Dose-dependent decrease in cell viability[3]
BxPC-3Pancreatic CancerVarious doses-Dose- and time-dependent inhibition of viability and induction of apoptosis[6]
HT-29Colon CancerIC50: 337.04 (liver cells), >400 (kidney cells)-Inhibition of cell growth[7]

Table 2: In Vivo Anti-inflammatory and Hepatoprotective Effects of this compound

Animal ModelConditionDosage (mg/kg)DurationKey FindingsReference
MiceLPS/D-Gal-induced liver damage12.5–50-Attenuated NF-κB activation, enhanced Nrf2 generation[8]
MiceDextran sulfate sodium (DSS)-induced colitis50-Inhibited NF-κB activation, reduced TNF-α, IL-6, and MPO[8]
MiceCarbon tetrachloride-induced liver fibrosis15 and 60-Reduced NLRP3 expression, activated Nrf2 pathway[8]
RatsIschemic Stroke25, 50, and 1003 daysReduced infarct volume, increased neuronal density, reduced MDA, increased CAT, GSH-Px, SOD, reduced COX-2 and IL-6[9]

Detailed Experimental Protocols

Extraction and Isolation of this compound from Alpinia katsumadai

This protocol is based on microwave-assisted extraction followed by high-speed counter-current chromatography (HSCCC).[1][10]

3.1.1. Microwave-Assisted Extraction

  • Sample Preparation: Grind the dried seeds of Alpinia katsumadai into a fine powder.

  • Extraction Solvent: Use 100% ethanol.

  • Solid-Liquid Ratio: A ratio of 1:12 (g/mL) of the powdered seeds to ethanol is recommended.

  • Microwave Parameters: Set the microwave power to 800W.

  • Extraction Time: Irradiate the mixture for 12 minutes.

  • Repeated Extraction: Repeat the extraction process once more with fresh solvent to maximize the yield.

  • Crude Extract Preparation: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract. Further extract the residue with ethyl acetate.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

  • Two-Phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water at a volume ratio of 5:6:5:5. Equilibrate the mixture in a separatory funnel at room temperature and separate the two phases.

  • HSCCC Apparatus: Utilize a TBE-300A HSCCC instrument.

  • Purification Procedure:

    • Fill the multilayer coil column entirely with the upper phase as the stationary phase.

    • Pump the lower phase (mobile phase) into the head of the column at a flow rate of 2.0 mL/min.

    • Rotate the apparatus at 800 rpm.

    • Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the biphasic solvent system.

  • Fraction Collection and Analysis: Monitor the effluent with a UV detector at 300 nm and collect fractions. Analyze the fractions by HPLC to identify those containing pure this compound.

HPLC Analysis of this compound

This protocol is for the quantification of this compound in extracts.[11]

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: A C18 reverse-phase column (25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of methanol and water in a 70:30 (v/v) ratio.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Injection Volume: Inject 20 µL of the sample solution (filtered through a 0.22 µm syringe filter).

  • Detection: Monitor the eluent at a wavelength of 290 nm.

  • Quantification: Identify the this compound peak by its retention time (approximately 5.7 min) and quantify using a calibration curve prepared with a standard of known concentration.

In Vitro Anti-Inflammatory Activity Assessment (NF-κB Translocation Assay)

This protocol describes the investigation of this compound's effect on NF-κB activation in macrophages.[4][12]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30-60 minutes.

  • Immunofluorescence Staining for p65 Subunit:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or this compound-treated cells, p65 will be localized in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Quantify the nuclear translocation of p65 to assess the inhibitory effect of this compound.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.[3]

  • Cell Culture: Culture human gastric cancer cell lines (e.g., SNU-1, Hs 746T, KATO III) in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-Inflammatory Signaling Pathways

Alpinetin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway (ERK, p38) TLR4->MAPK_pathway IkB_alpha IκB-α NFkB_pathway->IkB_alpha degradation p65 p65 Nucleus Nucleus p65->Nucleus translocation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Cytokines transcription This compound This compound This compound->NFkB_pathway inhibits This compound->MAPK_pathway inhibits Nrf2_pathway Nrf2/HO-1 Pathway This compound->Nrf2_pathway activates MAPK_pathway->Inflammatory_Cytokines production Nrf2 Nrf2 Nrf2_pathway->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Alpinetin_Anticancer_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS ROS This compound->ROS reduces NFkB NF-κB This compound->NFkB inhibits PI3K_Akt_pathway PI3K/Akt Pathway This compound->PI3K_Akt_pathway inhibits Bcl2 Bcl-2 Mitochondria->Bcl2 inhibits Bax Bax Mitochondria->Bax activates ROS->NFkB activates HIF1a HIF-1α NFkB->HIF1a transcription Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt_pathway->Apoptosis inhibits Alpinetin_Experimental_Workflow Start Start: Plant Material (Alpinia katsumadai) Extraction Extraction & Isolation Start->Extraction Purified_this compound Purified This compound Extraction->Purified_this compound In_Vitro In Vitro Studies Purified_this compound->In_Vitro In_Vivo In Vivo Studies Purified_this compound->In_Vivo Cell_Culture Cell Culture (Cancer/Immune Cells) In_Vitro->Cell_Culture Animal_Models Animal Models (Inflammation/Tumor) In_Vivo->Animal_Models Molecular_Assays Molecular Assays (Western Blot, qPCR) Cell_Culture->Molecular_Assays Functional_Assays Functional Assays (MTT, Translocation) Cell_Culture->Functional_Assays Animal_Models->Molecular_Assays Histology Histology & Immunohistochemistry Animal_Models->Histology Data_Analysis Data Analysis & Conclusion Molecular_Assays->Data_Analysis Functional_Assays->Data_Analysis Histology->Data_Analysis

References

Alpinetin's Role in Modulating Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinetin is a natural flavonoid compound primarily isolated from plants of the ginger family, such as Alpinia katsumadai Hayata[1][2][3]. Traditionally used in Chinese medicine, this compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties[1][4][5][6]. Its low systemic toxicity further enhances its potential as a therapeutic agent[1][5]. This technical guide provides an in-depth analysis of this compound's mechanisms for modulating immune responses, focusing on its interaction with key signaling pathways and immune cells. We present a compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development.

Core Mechanisms of Immunomodulation

This compound exerts its immunomodulatory effects by targeting multiple, interconnected signaling pathways. Its primary mechanism involves the suppression of pro-inflammatory cascades while simultaneously activating protective anti-inflammatory and antioxidant responses.

Inhibition of Pro-inflammatory Signaling Pathways

a) TLR4/NF-κB and MAPK Pathways

The Toll-like receptor 4 (TLR4) signaling pathway is a critical initiator of the innate immune response, often triggered by lipopolysaccharide (LPS). Upon activation, TLR4 initiates downstream signaling cascades that lead to the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK[1][7]. These pathways are central to the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[1][2].

Numerous studies have demonstrated that this compound effectively inhibits this axis. It has been shown to down-regulate the expression of TLR4 itself[7][8]. By doing so, it prevents the subsequent phosphorylation and degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby suppressing the expression of inflammatory genes[2][8][9]. Concurrently, this compound inhibits the phosphorylation of ERK, p38, and JNK, further dampening the inflammatory response[1][2][7][10]. This comprehensive inhibition has been observed in various models, including LPS-induced mastitis, acute lung injury, and hepatic ischemia/reperfusion injury[1][8][10].

G cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p38 p38 MAPKKK->p38 Activates ERK ERK MAPKKK->ERK Activates p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_p38_nuc p-p38 p_p38->p_p38_nuc Translocation p_ERK_nuc p-ERK p_ERK->p_ERK_nuc Translocation This compound This compound This compound->TLR4 This compound->IKK Inhibits This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) p65_p50_nuc->Genes Induces Transcription p_p38_nuc->Genes Induces Transcription p_ERK_nuc->Genes Induces Transcription G Stimuli Priming Signal (LPS) + Activation Signal (ATP) NFkB NF-κB Pathway Stimuli->NFkB Activates NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive Activates proIL1B pro-IL-1β NFkB->proIL1B Upregulates NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Upregulates NLRP3_exp->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Casp1) NLRP3_active->Inflammasome Oligomerizes with ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocleavage IL1B Mature IL-1β Casp1->IL1B Cleaves pro-IL-1β Inflammation Inflammation IL1B->Inflammation Drives This compound This compound This compound->NLRP3_exp Inhibits Expression This compound->Inflammasome Inhibits Assembly G cluster_invivo In Vivo Study: DSS-Induced Colitis Model Day_neg3 Day -3: Begin This compound Treatment (e.g., 50 mg/kg, i.p.) Day_0 Day 0: Induce Colitis (5% DSS in drinking water) Day_neg3->Day_0 Day_1_6 Days 1-6: Continue DSS & this compound Treatment. Monitor DAI. Day_0->Day_1_6 Day_7 Day 7: Euthanize & Collect Tissues Day_1_6->Day_7 Analysis Post-Mortem Analysis Day_7->Analysis Histo Histology (H&E) Analysis->Histo MPO MPO Assay Analysis->MPO ELISA Cytokine ELISA Analysis->ELISA WB Western Blot (NF-κB, NLRP3) Analysis->WB G This compound This compound NFkB ↓ NF-κB Activation This compound->NFkB MAPK ↓ MAPK Phosphorylation This compound->MAPK NLRP3 ↓ NLRP3 Inflammasome This compound->NLRP3 Nrf2 ↑ Nrf2 Activation This compound->Nrf2 Treg ↑ Treg Differentiation (via AhR) This compound->Treg Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines NLRP3->Cytokines OxidativeStress ↓ Oxidative Stress Nrf2->OxidativeStress ImmuneBalance ↑ Immune Homeostasis Treg->ImmuneBalance AntiInflammatory Anti-inflammatory Effect Cytokines->AntiInflammatory OxidativeStress->AntiInflammatory ImmuneBalance->AntiInflammatory

References

Preliminary Studies on Alpinetin's Antiviral Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinetin, a naturally occurring flavonoid predominantly found in plants of the ginger family (Zingiberaceae), has garnered significant attention for its diverse pharmacological activities.[1][2] Accumulated evidence suggests that this compound possesses a broad range of properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] More recently, preliminary studies have begun to elucidate its potential as an antiviral agent, demonstrating inhibitory effects against a variety of viruses. This technical guide provides an in-depth overview of the initial research into this compound's antiviral activity, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified against several viruses. The following tables summarize the key inhibitory and cytotoxicity concentrations reported in preliminary studies.

VirusAssay TypeCell LineIC50 (µM)TC50/CC50 (µM)Therapeutic Index (TI)Reference
Respiratory Syncytial Virus (RSV)Not SpecifiedNot Specified77.0>462.56.0[3]
Parainfluenza Virus type 3 (Para 3)Not SpecifiedNot Specified154.4>462.53.0[3]
Influenza A Virus (Flu A)Not SpecifiedNot Specified308.5>462.51.5[3]
HIV-1Bioassay-guided fractionationNot Specified130Not SpecifiedNot Specified[3]

Table 1: Antiviral Activity of this compound

IC50: 50% inhibitory concentration; TC50: 50% toxic concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index (TC50/IC50 or CC50/IC50).

It is important to note that some studies have investigated extracts of Alpinia katsumadai, the plant source of this compound, which demonstrated notable antiviral activity against influenza viruses. While not representing pure this compound, these findings provide a valuable context for its potential.[4][5]

Experimental Protocols

The following sections detail the methodologies employed in key in vitro studies to assess the antiviral properties of this compound.

Antiviral Assay for Zika Virus (ZIKV)

This protocol outlines the investigation of this compound's effect on ZIKV-induced production of the pro-inflammatory cytokine IL-1β in human macrophages.[6]

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (TPA).

  • Virus Infection: Differentiated THP-1 cells are infected with ZIKV at a Multiplicity of Infection (MOI) of 5 for 2 hours.

  • This compound Treatment: Following infection, the cells are treated with varying concentrations of this compound (e.g., 1.56, 3.13, 6.25, and 12.5 µM) or a vehicle control (DMSO) and incubated for 48 hours.

  • Quantification of IL-1β: The cell culture supernatants are collected, and the concentration of IL-1β is determined using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Viral Protein Analysis: Cell lysates are collected for Western blot analysis to detect the levels of viral proteins (e.g., ZIKV E and NS5 proteins) to ascertain if this compound directly inhibits viral replication.[6]

Time-of-Addition Antiviral Assay for Influenza Virus

This experimental design aims to identify the specific stage of the viral life cycle that is inhibited by the compound.[4][5]

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown in 96-well plates.

  • Pre-treatment Assay:

    • MDCK cells are incubated with non-cytotoxic concentrations of this compound for 12 hours prior to virus inoculation.

    • The compound is then removed, and the cells are washed before being infected with influenza virus (e.g., at 100 TCID50 - 50% Tissue Culture Infectious Dose).

  • Simultaneous Treatment Assay:

    • This compound is mixed with the influenza virus suspension and incubated together at 4°C for 1 hour.

    • The mixture is then added to the MDCK cells.

  • Post-treatment Assay:

    • MDCK cells are first infected with the influenza virus for 1 hour.

    • The virus inoculum is then removed, and media containing various concentrations of this compound is added to the cells.

  • Assessment of Antiviral Effect: The inhibition of viral replication is typically determined by observing the reduction of the cytopathic effect (CPE) or by quantifying viral yield through methods like plaque assays or quantitative PCR.[4][5]

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration at which a compound becomes toxic to the host cells, which is essential for calculating the therapeutic index.[7]

  • Cell Seeding: Host cells (e.g., Vero, MDCK, or THP-1) are seeded in 96-well plates.

  • Compound Incubation: The cells are incubated with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine the percentage of cell viability compared to untreated controls. The 50% cytotoxic concentration (CC50) is then calculated.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-Zika Virus Activity

The following diagram illustrates the proposed mechanism by which this compound inhibits Zika virus-induced inflammation.

G Proposed Mechanism of this compound's Anti-Zika Virus Activity cluster_virus Zika Virus Infection cluster_cell Host Cell ZIKV Zika Virus p38_MAPK p38 MAPK ZIKV->p38_MAPK Activates Transcription_Factors Transcription Factors (e.g., C/EBP/NFIL-6) p38_MAPK->Transcription_Factors Activates IL1B_mRNA IL-1β mRNA Transcription Transcription_Factors->IL1B_mRNA Induces IL1B_Protein IL-1β Protein Production & Secretion IL1B_mRNA->IL1B_Protein Inflammation Inflammation IL1B_Protein->Inflammation This compound This compound This compound->p38_MAPK Inhibits

Caption: this compound inhibits ZIKV-induced p38 MAPK activation.

Experimental Workflow for In Vitro Antiviral Assays

The diagram below outlines a general workflow for conducting in vitro antiviral experiments.

G General Workflow for In Vitro Antiviral Assays cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Host Cell Culture (e.g., MDCK, Vero) Cytotoxicity 4. Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Antiviral 5. Antiviral Assay (e.g., Time-of-Addition) Cell_Culture->Antiviral Virus_Propagation 2. Virus Stock Propagation & Titer Virus_Propagation->Antiviral Compound_Prep 3. This compound Stock Solution Preparation Compound_Prep->Cytotoxicity Compound_Prep->Antiviral Calc 7. Calculation of IC50, CC50, TI Cytotoxicity->Calc Data_Quant 6. Data Quantification (CPE, Plaque Assay, qPCR) Antiviral->Data_Quant Data_Quant->Calc

Caption: Workflow for in vitro antiviral screening.

Mechanistic Insights

This compound's antiviral effects appear to be multifaceted and are often linked to its well-documented anti-inflammatory and antioxidant properties.[8][9] The primary proposed mechanisms include:

  • Inhibition of Pro-inflammatory Cytokine Production: As demonstrated in studies with the Zika virus, this compound can suppress the production of key inflammatory mediators like IL-1β.[6] This is significant as many viruses trigger a "cytokine storm" that contributes to pathogenesis.

  • Modulation of Signaling Pathways:

    • MAPK Pathway: this compound has been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] The activation of p38 MAPK is a common event in many viral infections and is often exploited by viruses to facilitate their replication.[10][11][12] By inhibiting this pathway, this compound can interfere with the viral life cycle.

    • NF-κB Pathway: While not observed in the context of ZIKV-induced inflammation, in other inflammatory models, this compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][13] The NF-κB pathway is a critical regulator of the inflammatory response and is often activated during viral infections.

  • Activation of the Nrf2 Pathway: this compound has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, thereby protecting cells from oxidative stress, a common consequence of viral infections.

Conclusion

Preliminary studies provide compelling evidence for the antiviral potential of this compound against a range of viruses. Its mechanism of action appears to be closely tied to its ability to modulate host cell signaling pathways involved in inflammation and oxidative stress, particularly the MAPK and Nrf2 pathways. While the initial quantitative data is promising, further research is required to establish a broader spectrum of antiviral activity, elucidate the precise molecular targets, and evaluate its efficacy in in vivo models. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into this compound as a potential therapeutic agent for viral diseases.

References

Unveiling the Antioxidant Potential of Alpinetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinetin, a naturally occurring flavonoid predominantly found in the ginger family, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent antioxidant properties stand out, positioning it as a promising candidate for the development of novel therapeutics against oxidative stress-mediated pathologies. This technical guide provides an in-depth exploration of the antioxidant attributes of this compound, detailing its mechanisms of action, summarizing key quantitative findings, and outlining the experimental protocols used in its evaluation. The primary focus is on its ability to modulate the Nrf2/HO-1 signaling pathway, a cornerstone of the cellular antioxidant defense system. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Introduction to this compound and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and liver conditions.[1][2] Flavonoids, a class of plant secondary metabolites, are renowned for their antioxidant capabilities.[1] this compound (7-hydroxy-5-methoxyflavanone), a member of the flavanone subclass, has demonstrated significant antioxidant and anti-inflammatory effects in numerous preclinical studies.[1][2][3] Its protective effects are largely attributed to its flavonoid structure, which facilitates the donation of phenolic hydrogen atoms to effectively scavenge free radicals.[1]

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of free radicals and, more significantly, the upregulation of endogenous antioxidant defense systems. The latter is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.

The Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][4] this compound has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the expression of these downstream antioxidant enzymes.[4][5]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 (Ubiquitination & Degradation) Nrf2_cyto->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translates to Antioxidant_Enzymes->ROS Neutralizes

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

Quantitative Data on Antioxidant Properties

The antioxidant efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Markers of Lipid Peroxidation and Antioxidant Enzyme Activity in vivo
Model SystemTissueTreatment and DosageEffect on MDA LevelsEffect on SOD ActivityEffect on CAT ActivityEffect on GPx ActivityCitation(s)
Ischemic Stroke (Rat) Cortex & Hippocampus50 and 100 mg/kg BW, i.p.Significantly reducedSignificantly increased (at 100 mg/kg)Significantly increased (at 100 mg/kg)Significantly increased (at 50 and 100 mg/kg)[6]
Alcoholic Liver Disease (Mouse) LiverNot specifiedSignificantly lower (0.89 ± 0.08 µmol/g tissue vs. 1.16 ± 0.14 in ethanol group)Significantly increased (45.21 ± 10.93 U/mg protein vs. 25.81 ± 7.73 in ethanol group)No significant changeSignificantly increased[7]
Liver Fibrosis (Mouse) Liver15 and 60 mg/kgDecreasedIncreasedIncreasedIncreased[8]
Sepsis (Mouse) Lung & Spleen50 mg/kg, i.v.Not reportedSignificantly increasedNot reportedNot reported[9]

BW: Body Weight; i.p.: Intraperitoneal; i.v.: Intravenous; MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase.

Table 2: Effect of this compound on Nrf2 and HO-1 Expression

| Model System | Treatment and Dosage | Effect on Nrf2 Expression | Effect on HO-1 Expression | Citation(s) | | :--- | :--- | :--- | :--- | | Iron Overload-induced Osteoarthritis (Mouse Chondrocytes) | Not specified | Upregulated (1.55 ± 0.17-fold vs. 1.18 ± 0.13 in iron overload group) | Upregulated (1.77 ± 0.20-fold vs. 1.27 ± 0.15 in iron overload group) |[4] | | Liver Fibrosis (Mouse) | 15 and 60 mg/kg | Increased nuclear expression | Increased protein expression |[8] | | Atherosclerosis (Mouse Macrophages) | Not specified | Increased nuclear translocation | Not specified |[5] |

Table 3: In Vitro Radical Scavenging Activity
AssayIC50 ValueCitation(s)
DPPH Radical Scavenging Data for pure this compound is not readily available in the cited literature. Studies on related plant extracts show activity.
ABTS Radical Scavenging Data for pure this compound is not readily available in the cited literature.

IC50: The concentration of a substance required to inhibit a biological process or response by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's antioxidant properties.

In Vivo Animal Study Workflow

A generalized workflow for evaluating the antioxidant properties of this compound in a rodent model of induced oxidative stress is presented below.

InVivo_Workflow cluster_pre_treatment Phase 1: Acclimatization & Grouping cluster_treatment Phase 2: Treatment & Induction cluster_post_treatment Phase 3: Sample Collection & Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomization into Groups (e.g., Control, Vehicle, this compound doses) Acclimatization->Grouping Pretreatment This compound/Vehicle Administration (e.g., Oral gavage or i.p. injection for a set period) Grouping->Pretreatment Induction Induction of Oxidative Stress (e.g., CCl4 injection, MCAO surgery) Pretreatment->Induction Sacrifice Euthanasia and Sample Collection (Blood, Tissues) Induction->Sacrifice Analysis Biochemical & Molecular Analysis (MDA, SOD, CAT, GPx assays, Western Blot) Sacrifice->Analysis

Caption: Generalized workflow for in vivo antioxidant studies.

Administration of this compound: this compound is typically administered to animal models via intraperitoneal (i.p.) injection or oral gavage. Dosages in the cited studies range from 12.5 to 100 mg/kg of body weight, administered daily for a specified period.

Malondialdehyde (MDA) Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring the concentration of MDA.

  • Tissue Homogenization: Perfuse tissues with PBS to remove blood. Homogenize a known weight of tissue in cold buffer (e.g., 10% w/v in Tris-HCl buffer).

  • Centrifugation: Centrifuge the homogenate (e.g., 10,000 x g for 15 minutes at 4°C) and collect the supernatant.

  • Reaction:

    • To a microcentrifuge tube, add the sample supernatant.

    • Add an acidic reagent (e.g., trichloroacetic acid) to precipitate proteins and release bound MDA.

    • Add thiobarbituric acid (TBA) reagent.

    • Incubate the mixture at a high temperature (e.g., 90-100°C) for a set time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

  • Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., phosphate buffer). Centrifuge to obtain the supernatant containing the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NBT, L-methionine, and EDTA.

  • Assay:

    • In a test tube or microplate well, add the sample supernatant.

    • Add the reaction mixture.

    • Initiate the reaction by adding riboflavin and exposing the mixture to a light source for a specific duration. The photochemical reaction generates superoxide radicals, which reduce NBT to formazan (a blue-colored product).

    • SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the reduction of NBT.

  • Measurement: Measure the absorbance of the formazan product at 560 nm.

  • Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate. The activity is expressed as units per milligram of protein.

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • Sample Preparation: Prepare tissue homogenates or cell lysates in phosphate buffer and collect the supernatant after centrifugation.

  • Assay (Spectrophotometric Method):

    • Prepare a substrate solution of H₂O₂ in phosphate buffer.

    • Add a specific volume of the sample supernatant to the H₂O₂ solution in a quartz cuvette.

    • Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes) using a UV-Vis spectrophotometer. The decrease in absorbance is directly proportional to the decomposition of H₂O₂ by catalase.

  • Calculation: Calculate the CAT activity using the molar extinction coefficient of H₂O₂ at 240 nm. The activity is typically expressed as units per milligram of protein.

Glutathione Peroxidase (GPx) Activity Assay

This is an indirect assay that couples the reduction of an organic hydroperoxide by GPx with the oxidation of NADPH by glutathione reductase.

  • Sample Preparation: Prepare tissue or cell lysates and obtain the supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, glutathione (GSH), glutathione reductase, and NADPH.

  • Assay:

    • Add the sample to a microplate well or cuvette.

    • Add the reaction mixture and incubate briefly.

    • Initiate the reaction by adding a hydroperoxide substrate (e.g., cumene hydroperoxide or tert-butyl hydroperoxide).

    • GPx in the sample reduces the hydroperoxide, converting GSH to its oxidized form (GSSG). Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.

  • Calculation: The rate of decrease in absorbance is directly proportional to the GPx activity in the sample. Activity is expressed as units per milligram of protein.

Western Blot for Nrf2 and HO-1

This technique is used to detect and quantify the protein levels of Nrf2 and HO-1.

  • Protein Extraction: Extract total protein from cells or tissues using a lysis buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and HO-1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Conclusion and Future Directions

The evidence strongly supports the significant antioxidant properties of this compound, primarily through the activation of the Nrf2/HO-1 signaling pathway and subsequent upregulation of endogenous antioxidant enzymes. The quantitative data from various preclinical models consistently demonstrate its ability to mitigate oxidative stress markers and enhance cellular antioxidant capacity. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to further investigate its therapeutic potential.

Future research should focus on several key areas. Firstly, there is a need for studies determining the specific IC50 values of pure this compound in direct radical scavenging assays such as DPPH and ABTS to fully characterize its antioxidant profile. Secondly, further elucidation of the upstream signaling events that lead to this compound-induced Nrf2 activation is warranted. Finally, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapeutic strategies for human diseases rooted in oxidative stress. The comprehensive data presented in this guide underscores the potential of this compound as a valuable lead compound in the development of novel antioxidant therapies.

References

Understanding the chemical structure and properties of Alpinetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinetin is a naturally occurring dihydroflavonoid found in various medicinal plants, most notably from the genus Alpinia. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, with the systematic IUPAC name (2S)-7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one, is a flavanone. Its chemical structure is characterized by a C6-C3-C6 backbone.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S)-7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one[1]
Synonyms (-)-Alpinetin, 5-O-Methylpinocembrin, (S)-7-Hydroxy-5-methoxyflavanone
CAS Number 36052-37-6[1]
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol
InChI Key QQQCWVDPMPFUGF-ZDUSSCGKSA-N
Canonical SMILES COC1=CC(=C2C(=O)C--INVALID-LINK--C3=CC=CC=C3)O

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance White to yellow crystalline powder
Melting Point 223-224 °C
Boiling Point 494.9 ± 45.0 °C (Predicted)
Solubility Soluble in DMSO (50 mg/mL), methanol, and ethanol; limited solubility in water.[2]
logP (predicted) 2.5 - 3.38
pKa (predicted) 7.34 ± 0.40

Pharmacological Activities and Signaling Pathways

This compound exhibits a broad spectrum of biological activities by modulating key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting major inflammatory pathways.

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nucleus->Pro_inflammatory_genes transcription This compound This compound This compound->TLR4 This compound->IKK This compound->NFkB_nucleus inhibits translocation

This compound's inhibition of the NF-κB signaling pathway.

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been observed to suppress the phosphorylation of key MAPK proteins, including p38, ERK, and JNK, in response to inflammatory stimuli.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 P ERK ERK Upstream_Kinases->ERK P JNK JNK Upstream_Kinases->JNK P AP1 AP-1 (c-Jun/c-Fos) p38->AP1 ERK->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response This compound This compound This compound->p38 inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation

Inhibition of the MAPK signaling pathway by this compound.
Anticancer Activity

This compound has been shown to possess anticancer properties in various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

This compound can induce apoptosis through the intrinsic mitochondrial pathway. It has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax. This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 Bax Bax (pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by this compound via the mitochondrial pathway.

This compound can induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, depending on the cancer cell type. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

Antioxidant Activity

This compound exhibits antioxidant properties through the activation of the Nrf2 signaling pathway.

This compound can promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes transcription

Activation of the Nrf2 antioxidant pathway by this compound.
PPAR-γ Activation

This compound has been identified as an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating inflammation and metabolism.

PPARg_Activation This compound This compound PPARg PPAR-γ This compound->PPARg activates PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds Target_Genes Target Gene Transcription PPRE->Target_Genes Anti_inflammatory_effects Anti-inflammatory Effects Target_Genes->Anti_inflammatory_effects

Mechanism of PPAR-γ activation by this compound.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the pharmacological properties of this compound.

Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes differentiated into macrophages.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours).

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Protocol Outline:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Incubate with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal.

    • Measure the absorbance at a specific wavelength and calculate the cytokine concentration based on the standard curve.

  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol Outline:

    • Lyse treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Anticancer Assays
  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol Outline:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate.

    • Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.

    • Add MTT solution and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

  • Principle: Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol Outline:

    • Treat cancer cells with this compound for a specified time.

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry.

  • Principle: Flow cytometry with PI staining of cellular DNA is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol Outline:

    • Treat cancer cells with this compound.

    • Harvest and fix the cells in cold ethanol.

    • Treat cells with RNase A and stain with PI.

    • Analyze the DNA content of the cells by flow cytometry.

Analytical Methods
  • Principle: HPLC is used for the separation, identification, and quantification of this compound in plant extracts and other samples.

  • Typical Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid).

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection: UV detection at a wavelength around 290 nm.

  • Principle: LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in biological matrices like plasma.[2]

  • Protocol Outline:

    • Sample Preparation: Protein precipitation from plasma samples using a solvent like acetonitrile.

    • Chromatographic Separation: Similar to HPLC, using a UPLC or UHPLC system for faster analysis.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive or negative mode.

      • Detection: Multiple Reaction Monitoring (MRM) mode for high specificity, monitoring the transition of the precursor ion to a specific product ion.

Conclusion

This compound is a promising natural flavonoid with a well-defined chemical structure and a wide array of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and oxidative stress makes it a valuable candidate for further investigation and potential therapeutic development. This technical guide provides a foundational resource for researchers, offering a compilation of its chemical and physical properties, an overview of its biological effects with a focus on the underlying molecular mechanisms, and a summary of relevant experimental protocols. Further research, particularly in the areas of in vivo efficacy, safety, and bioavailability, will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

Initial Screening of Alpinetin for Hepatoprotective Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinetin, a naturally occurring flavonoid isolated from Alpinia katsumadai Hayata, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Emerging evidence strongly suggests a potent hepatoprotective potential of this compound across various models of liver injury. This technical guide provides a comprehensive overview of the initial screening of this compound for its hepatoprotective effects, consolidating key quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for liver diseases.

Hepatoprotective Effects of this compound: Quantitative Data Summary

The hepatoprotective efficacy of this compound has been demonstrated in several preclinical models of liver injury, including ischemia/reperfusion (I/R) injury, alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), and chemically-induced liver fibrosis. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Serum Biochemical Markers of Liver Injury
Liver Injury ModelSpecies/Cell LineThis compound DoseALTASTγ-GTALPTotal ProteinAlbuminReference
Ischemia/ReperfusionC57BL/6 Mice50 mg/kg----[3][4]
Alcoholic Liver DiseaseC57BL/6 MiceNot SpecifiedNo significant change--[5][6]
Thioacetamide-induced FibrosisSprague Dawley RatNot Specified-[7][8]
LPS/d-GalactosamineMice12.5, 25, 50 mg/kg----[9]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; γ-GT: γ-Glutamyl Transferase; ALP: Alkaline Phosphatase; ↓: Significant Decrease; ↑: Significant Increase; -: Not Reported

Table 2: Effects of this compound on Markers of Oxidative Stress
Liver Injury ModelSpecies/Cell LineThis compound DoseMDASODCATROSReference
Thioacetamide-induced FibrosisSprague Dawley RatNot Specified-[7][8]
CCl4-induced FibrosisMiceNot Specified-[10]
LPS/d-GalactosamineMice12.5, 25, 50 mg/kg---[9]
High-Fat Diet (NAFLD)MiceNot Specified-↑ (SOD1)--[11]

MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; ROS: Reactive Oxygen Species; ↓: Significant Decrease; ↑: Significant Increase; -: Not Reported

Table 3: Effects of this compound on Inflammatory Cytokines
Liver Injury ModelSpecies/Cell LineThis compound DoseTNF-αIL-1βIL-6Reference
Ischemia/ReperfusionC57BL/6 Mice50 mg/kg--[3][4]
LPS/d-GalactosamineMice12.5, 25, 50 mg/kg-[9]
Thioacetamide-induced FibrosisSprague Dawley RatNot Specified-[7][8]
High-Fat Diet (NAFLD)MiceNot Specified--[11]

TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; ↓: Significant Decrease; -: Not Reported

Experimental Protocols

This section details the methodologies employed in the initial screening of this compound's hepatoprotective effects.

In Vivo Models of Liver Injury
  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Mice are anesthetized.

    • A midline laparotomy is performed to expose the liver.

    • Partial hepatic ischemia is induced by clamping the hepatic artery and portal vein, depriving approximately 70% of the liver of blood flow.[6]

    • The ischemic period is maintained for 1 hour.[10]

    • The clamp is then removed to allow reperfusion for 6 hours.[10]

  • This compound Administration: this compound (50 mg/kg) is administered via intraperitoneal injection 1 hour prior to the induction of ischemia.[10]

  • Outcome Measures: Serum levels of ALT and AST, pro-inflammatory cytokines, and histological analysis of liver tissue for hepatocyte damage and apoptosis.[10]

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Mice are fed an ethanol-containing liquid diet (Lieber-DeCarli) for an extended period to mimic chronic alcohol consumption.[1][12]

    • This model induces a spectrum of hepatic damage, including steatosis, inflammation, and hepatocyte ballooning.[12]

  • This compound Administration: this compound is co-administered with the ethanol diet.

  • Outcome Measures: Serum ALT, AST, γ-GT, and ALP levels, liver histology for steatosis, inflammation, and hepatocyte ballooning, and markers of oxidative/nitrosative stress and endoplasmic reticulum (ER) stress in liver tissue.[1][5]

  • Animal Model: Mice.

  • Procedure:

    • Liver fibrosis is induced by intraperitoneal injection of CCl4. The frequency and duration of administration can vary, for example, twice a week for 12 weeks.[7]

    • CCl4 causes hepatocyte damage, necrosis, inflammation, and fibrosis.[13]

  • This compound Administration: this compound is administered orally or via injection during the period of CCl4 treatment.

  • Outcome Measures: Liver histology for collagen deposition, expression of fibrosis markers (e.g., α-SMA), levels of inflammatory cytokines, and markers of oxidative stress.[10]

  • Animal Model: Mice.

  • Procedure:

    • Acute liver injury is induced by a co-injection of LPS and D-GalN.[9][14][15]

    • This model mimics fulminant hepatic failure.[16]

  • This compound Administration: this compound (12.5, 25, 50 mg/kg) is administered 1 hour prior to LPS/D-GalN treatment.[9]

  • Outcome Measures: Survival rate, serum ALT and AST levels, liver histology for inflammatory cell infiltration, myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, and pro-inflammatory cytokine levels (TNF-α, IL-1β).[9]

In Vitro Models of Hepatotoxicity
  • Cell Model: Primary hepatocytes or hepatocyte cell lines.

  • Procedure:

    • Cells are subjected to a period of hypoxia (low oxygen) followed by reoxygenation to mimic I/R injury at a cellular level.[10]

  • This compound Treatment: this compound is added to the cell culture medium before the H/R insult.

  • Outcome Measures: Cell viability, apoptosis, inflammatory response, and activation of signaling pathways such as NF-κB/MAPK.[10]

  • Cell Model: Human hepatoma cell lines such as HepG2 and N1-S1.[17]

  • Procedure:

    • Cells are treated with a hepatotoxic agent.

    • Cell viability is assessed using methods like the MTT assay.[17]

  • This compound Treatment: this compound is co-incubated with the hepatotoxic agent at various concentrations (e.g., 0, 20, 40, 60, 80 µg/ml) for different time points (e.g., 24 hours).[17]

  • Outcome Measures: Cell viability, cell cycle analysis, and protein expression related to cell proliferation and apoptosis.[1][17]

Signaling Pathways and Mechanisms of Action

The hepatoprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Inhibition of NF-κB and MAPK Signaling Pathways

In models of I/R injury and LPS/D-GalN-induced liver damage, this compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][9] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, thereby mitigating the inflammatory response and subsequent hepatocyte damage.[3][9]

G cluster_stimulus cluster_pathway cluster_response Stimulus Ischemia/Reperfusion LPS/D-GalN IKK IKK Activation Stimulus->IKK Activates MAPK MAPK Activation (p38, JNK, ERK) Stimulus->MAPK Activates IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB Allows Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFκB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation Cytokines->Inflammation Injury Hepatocyte Injury Inflammation->Injury Apoptosis->Injury This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits

Caption: Inhibition of NF-κB/MAPK pathways by this compound.

Activation of the Nrf2 Antioxidant Pathway

This compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][11][18] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting the nuclear translocation of Nrf2, this compound enhances the cellular antioxidant defense system, leading to increased levels of enzymes like SOD and HO-1, and a reduction in oxidative stress markers such as MDA and ROS.[10][11]

G cluster_stimulus cluster_pathway cluster_response OxidativeStress Oxidative Stress (e.g., from toxins, I/R) Keap1 Keap1 OxidativeStress->Keap1 Induces conformational change Nrf2_cyto Nrf2 (cytoplasmic) Keap1->Nrf2_cyto Releases Nrf2_nuclear Nrf2 (nuclear) Nrf2_cyto->Nrf2_nuclear Translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_nuclear->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, HO-1, etc.) ARE->AntioxidantEnzymes Induces Transcription Detoxification Detoxification ARE->Detoxification Induces Transcription Protection Hepatocyte Protection AntioxidantEnzymes->Protection Detoxification->Protection This compound This compound This compound->Nrf2_cyto Promotes release from Keap1

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vivo and in vitro screening of this compound for hepatoprotective effects.

G cluster_invivo In Vivo Experimental Workflow AnimalModel Select Animal Model (e.g., C57BL/6 Mice) Acclimatization Acclimatization Period AnimalModel->Acclimatization Grouping Randomly Assign to Groups (Control, Model, this compound) Acclimatization->Grouping Induction Induce Liver Injury (e.g., I/R, CCl4, Ethanol Diet) Grouping->Induction Treatment Administer this compound or Vehicle Induction->Treatment Monitoring Monitor Animal Health and Behavior Treatment->Monitoring Sacrifice Euthanize Animals and Collect Samples Monitoring->Sacrifice Analysis Biochemical, Histological, and Molecular Analysis Sacrifice->Analysis

Caption: General workflow for in vivo screening of this compound.

G cluster_invitro In Vitro Experimental Workflow CellCulture Culture Hepatocytes (e.g., HepG2, Primary) Plating Seed Cells in Plates CellCulture->Plating TreatmentGroups Establish Treatment Groups (Control, Toxin, this compound) Plating->TreatmentGroups Pretreatment Pre-treat with this compound TreatmentGroups->Pretreatment InduceToxicity Induce Hepatotoxicity (e.g., Hypoxia, Toxin) Pretreatment->InduceToxicity Incubation Incubate for a Defined Period InduceToxicity->Incubation Assays Perform Cellular and Molecular Assays Incubation->Assays DataAnalysis Analyze and Interpret Data Assays->DataAnalysis

Caption: General workflow for in vitro screening of this compound.

Conclusion

The initial screening data strongly support the hepatoprotective effects of this compound. Its ability to mitigate liver injury across various preclinical models is well-documented, with significant reductions in key biochemical markers of liver damage, oxidative stress, and inflammation. The elucidated mechanisms of action, primarily through the inhibition of the NF-κB/MAPK pathways and activation of the Nrf2 antioxidant response, provide a solid foundation for its further development. This technical guide offers a comprehensive summary of the foundational research on this compound's hepatoprotective properties, providing detailed protocols and data to inform future studies and guide the drug development process. Further investigations, including dose-response studies, pharmacokinetic profiling, and long-term safety assessments, are warranted to fully establish the therapeutic potential of this compound in the management of liver diseases.

References

Exploring the Anti-inflammatory Effects of Alpinetin in Colitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and relapsing inflammatory disorder of the gastrointestinal tract. Current therapeutic strategies often have limitations, including partial efficacy and significant side effects, necessitating the exploration of novel treatment agents. Alpinetin, a natural flavonoid derived from plants of the ginger family, has demonstrated potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound in colitis. It details the compound's efficacy in animal models, elucidates its core molecular mechanisms of action, presents key experimental protocols, and summarizes the quantitative data from pivotal studies. The evidence strongly suggests that this compound mitigates colitis by modulating a network of signaling pathways, including the inhibition of NF-κB and the NLRP3 inflammasome, and the activation of protective nuclear receptors like PXR and AhR.[1][3][4][5]

Introduction to this compound and its Therapeutic Context

Inflammatory bowel disease is characterized by a dysregulated immune response to intestinal microbiota in genetically susceptible individuals, leading to chronic inflammation and tissue damage.[6][7] The pathophysiology involves the infiltration of neutrophils and macrophages into the colonic mucosa, which subsequently release a cascade of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][8] These mediators perpetuate the inflammatory cycle, disrupt the intestinal epithelial barrier, and contribute to the clinical manifestations of colitis.[9]

This compound (7-hydroxy-5-methoxyflavanone) is a flavonoid compound that has been the subject of extensive pharmacological research.[2] Studies have documented its broad biological activities, including anti-inflammatory, anti-tumor, and antibacterial effects.[1][10] In the context of colitis, this compound has emerged as a promising candidate by demonstrating a capacity to attenuate intestinal inflammation, reduce oxidative stress, and restore intestinal barrier integrity in preclinical models.[11][12]

Preclinical Efficacy of this compound in Colitis Models

The most widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds in colitis is the dextran sulfate sodium (DSS)-induced colitis model in mice.[13] This model mimics many of the histopathological and immunological features of human ulcerative colitis.[13] Administration of this compound in these models has consistently shown significant therapeutic effects.

2.1 Amelioration of Disease Activity and Macroscopic Damage Oral or intraperitoneal administration of this compound in DSS-treated mice leads to a dose-dependent reduction in the Disease Activity Index (DAI), a composite score of weight loss, stool consistency, and rectal bleeding.[3][11] Furthermore, this compound treatment significantly mitigates the colon shortening that is a characteristic macroscopic indicator of inflammation in this model.[3][10]

2.2 Reduction of Inflammatory Infiltration and Oxidative Stress A key feature of colitis is the massive infiltration of neutrophils into the intestinal mucosa. Myeloperoxidase (MPO), an enzyme abundant in neutrophils, serves as a quantitative marker for this infiltration.[3] Studies consistently show that this compound treatment significantly reduces MPO activity in the colonic tissue of DSS-treated mice in a dose-dependent manner.[1][3][10][11]

Histopathological analysis confirms these findings, revealing that this compound protects against mucosal erosion, submucosal edema, and the loss of crypt architecture induced by DSS.[3] In addition to reducing inflammation, this compound combats oxidative stress by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of superoxide dismutase (SOD), a key antioxidant enzyme.[11]

2.3 Restoration of Intestinal Barrier Function The intestinal epithelial barrier, maintained by tight junction proteins, is compromised in IBD. This compound has been shown to enhance the integrity of this barrier. Treatment with this compound upregulates the expression of essential tight junction proteins like occludin and zonula occludens-1 (ZO-1) while reducing the expression of claudin-2, a pore-forming protein whose expression is increased during inflammation.[11]

Data Presentation: Quantitative Effects of this compound in DSS-Induced Colitis
ParameterModelThis compound DosageKey ResultReference(s)
Disease Activity Index (DAI) DSS-induced colitis (mice)25, 50, 100 mg/kgDose-dependent decrease in DAI score compared to DSS group.[3][11]
MPO Activity DSS-induced colitis (mice)25, 50, 100 mg/kgDose-dependent and significant reduction in colonic MPO activity.[1][3][11]
Pro-inflammatory Cytokines DSS-induced colitis (mice)7.5, 15, 30, 50, 100 mg/kgSignificant reduction in colonic levels of TNF-α, IL-6, and IL-1β.[1][3][14]
Oxidative Stress Markers DSS-induced colitis (mice)25, 50, 100 mg/kgDecreased MDA levels and increased SOD levels in the colon.[11]
Tight Junction Proteins DSS-induced colitis (mice)25, 50, 100 mg/kgUpregulated expression of Occludin and ZO-1; downregulated Claudin-2.[11]
Th17/Treg Balance DSS-induced colitis (mice)15, 30 mg/kgRestored balance by promoting Treg differentiation and upregulating IL-10 and Foxp3.[4][14]

Core Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through the coordinated modulation of multiple signaling pathways. It simultaneously suppresses key pro-inflammatory cascades while activating protective and immunoregulatory pathways.

3.1 Inhibition of Pro-inflammatory Signaling

3.1.1 The TLR4/NF-κB Axis The Toll-like receptor 4 (TLR4) signaling pathway is a critical initiator of the innate immune response and is often hyperactivated in IBD.[15] Its activation leads to the downstream activation of the Nuclear Factor-kappa B (NF-κB) transcription factor.[16] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[16] Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and drive the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[1][16] this compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.[1][5][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IKB_p65 IκBα - p65/p50 IKK->IKB_p65 Phosphorylates IKB_degraded IκBα (Degraded) IKB_p65->IKB_degraded Ubiquitination & Degradation p65 p65/p50 (Active) p65_nuc p65/p50 p65->p65_nuc Nuclear Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

This compound inhibits the canonical NF-κB signaling pathway.

3.1.2 The NLRP3 Inflammasome The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the maturation of IL-1β.[7][17] Its activation requires two signals: a priming signal (often from NF-κB) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal that triggers the assembly of the complex.[18] The assembled inflammasome (NLRP3, ASC, and pro-caspase-1) activates caspase-1, which then cleaves pro-IL-1β into its active, secreted form.[19] this compound effectively suppresses this pathway by inhibiting the expression of key components, including NLRP3, ASC, and caspase-1, thereby reducing the production of mature IL-1β.[3][19]

G Signal1 Signal 1 (e.g., NF-κB activation) ProIL1B Pro-IL-1β (inactive) Signal1->ProIL1B Upregulates NLRP3_exp NLRP3 Expression Signal1->NLRP3_exp Upregulates Signal2 Signal 2 (e.g., DAMPs) Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) Signal2->Inflammasome Triggers IL1B IL-1β (Active & Secreted) ProIL1B->IL1B NLRP3_exp->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Activates Casp1->IL1B Cleaves This compound This compound This compound->NLRP3_exp Inhibits This compound->Inflammasome Inhibits

This compound suppresses the activation of the NLRP3 inflammasome.

3.2 Activation of Protective Pathways

3.2.1 Pregnane X Receptor (PXR) Activation PXR is a nuclear receptor primarily known for regulating xenobiotic metabolism, but it also plays a significant anti-inflammatory role in the gut.[1] this compound has been identified as a PXR agonist.[1][20] Upon binding this compound, PXR translocates to the nucleus where it physically interacts with and inhibits the NF-κB p65 subunit, thereby suppressing NF-κB-mediated inflammation. This represents an alternative and complementary mechanism to its direct inhibition of the NF-κB pathway.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Binds & Activates PXR_nuc PXR PXR->PXR_nuc Nuclear Translocation p65 p65/p50 p65_nuc p65/p50 p65->p65_nuc Nuclear Translocation PXR_nuc->p65_nuc Inhibits DNA Pro-inflammatory Gene Promoters p65_nuc->DNA Binds

This compound activates PXR to mediate NF-κB inhibition.

3.2.2 Aryl Hydrocarbon Receptor (AhR) and Immune Regulation The Th17/Treg cell imbalance is a critical factor in the pathogenesis of IBD.[14] this compound helps restore this balance by promoting the differentiation of anti-inflammatory regulatory T cells (Tregs).[4][14] This effect is mediated through its role as an activator of the Aryl Hydrocarbon Receptor (AhR).[4][5] this compound-activated AhR signaling upregulates miR-302, which in turn suppresses DNA methyltransferase 1 (DNMT-1). The reduction in DNMT-1 leads to decreased methylation of the Foxp3 promoter, enhancing its expression. Foxp3 is the master transcription factor for Treg differentiation, and its upregulation shifts the immune balance towards a more tolerogenic state.[4][14]

G This compound This compound AhR AhR Activation This compound->AhR miR302 ↑ miR-302 AhR->miR302 DNMT1 ↓ DNMT-1 miR302->DNMT1 Inhibits Foxp3_promoter ↓ Foxp3 Promoter Methylation DNMT1->Foxp3_promoter Foxp3_exp ↑ Foxp3 Expression Foxp3_promoter->Foxp3_exp Treg Treg Cell Differentiation Foxp3_exp->Treg

This compound promotes Treg differentiation via the AhR pathway.

3.2.3 The Nrf2/HO-1 Antioxidant Pathway Oxidative stress is a key contributor to tissue damage in colitis. The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress.[5][11] this compound has been shown to activate this pathway.[11] By promoting the nuclear translocation of Nrf2, this compound induces the expression of Heme oxygenase-1 (HO-1) and other antioxidant enzymes, thereby enhancing the cellular capacity to neutralize reactive oxygen species and protecting intestinal cells from oxidative damage.[5][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 - Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation This compound This compound This compound->Keap1_Nrf2 Induces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidants Antioxidant Genes (e.g., HO-1) ARE->Antioxidants Transcription

This compound activates the Nrf2/HO-1 antioxidant pathway.

Key Experimental Protocols

The investigation of this compound's effects on colitis relies on standardized in vivo and in vitro models.

4.1 In Vivo: DSS-Induced Murine Colitis Model This is the most common model for evaluating potential IBD therapeutics.

  • Animals: Gender and age-matched C57BL/6 mice (8-12 weeks old) are typically used.[13][14]

  • Acclimation: Animals are acclimated for at least one week under standard pathogen-free conditions.[21]

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for a continuous period of 7 days.[3][10][14] The control group receives regular drinking water.

  • Treatment: this compound (e.g., 25, 50, 100 mg/kg) or vehicle is administered daily, typically starting 1-3 days before DSS administration and continuing throughout the induction period. Administration is commonly via oral gavage or intraperitoneal injection.[3][10][11]

  • Monitoring and Assessment:

    • Daily: Body weight, stool consistency, and presence of blood are recorded to calculate the Disease Activity Index (DAI).[11]

    • Endpoint (e.g., Day 8-10): Mice are euthanized. The colon is excised, and its length is measured. Colonic tissue is collected for histological analysis (H&E staining), MPO activity assay, cytokine measurement (ELISA or qPCR), and protein expression analysis (Western blot).[1][13]

G start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Random Grouping (Control, DSS, this compound) acclimation->grouping induction DSS in Drinking Water (e.g., 3% for 7 days) grouping->induction treatment Daily this compound Administration grouping->treatment monitoring Daily Monitoring (Weight, DAI) induction->monitoring treatment->monitoring endpoint Endpoint Sacrifice & Sample Collection monitoring->endpoint analysis Histology, MPO, Cytokine Analysis, etc. endpoint->analysis end End analysis->end

General experimental workflow for the DSS-induced colitis model.

4.2 In Vitro: Cellular Models of Intestinal Inflammation

  • Macrophage Models (RAW264.7 or THP-1 cells):

    • Culture: Murine RAW264.7 macrophages or human THP-1 monocytes (differentiated into macrophages with PMA) are cultured under standard conditions.[1][3]

    • Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).

    • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 6-24 hours).[1][10]

    • Analysis: Supernatants are collected to measure cytokine secretion (e.g., TNF-α, IL-1β) by ELISA. Cell lysates are collected for Western blot analysis of signaling proteins (e.g., p-p65, NLRP3) or for qPCR analysis of gene expression.[1][10]

  • Intestinal Epithelial Cell Models (LS174T or Caco-2 cells):

    • Culture: Human colorectal adenocarcinoma cell lines like LS174T or Caco-2 are cultured. Caco-2 cells are often grown on transwell inserts to form monolayers and assess barrier function.[1][5]

    • Treatment & Stimulation: Cells are pre-treated with this compound and then stimulated with an inflammatory cytokine like TNF-α (e.g., 10 ng/mL).[1]

    • Analysis: For LS174T cells, NF-κB activity can be measured using a luciferase reporter assay.[1] For Caco-2 monolayers, barrier integrity is assessed by measuring Transepithelial Electrical Resistance (TEER).[5]

Conclusion and Future Directions

The body of preclinical evidence strongly supports the anti-inflammatory and cytoprotective effects of this compound in the context of colitis. Its multifaceted mechanism of action—targeting key inflammatory pathways like NF-κB and the NLRP3 inflammasome while simultaneously bolstering protective responses through PXR, AhR, and Nrf2 activation—makes it an attractive therapeutic candidate.[5] this compound effectively reduces inflammatory cell infiltration, ameliorates oxidative stress, restores immune homeostasis, and strengthens the intestinal barrier in well-established colitis models.

Future research should focus on optimizing drug delivery systems to enhance the oral bioavailability of this compound, which has been noted as a potential challenge for flavonoids.[2] Further studies in more chronic models of colitis and investigations into its effects on the gut microbiome are warranted. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into a viable therapy for patients with inflammatory bowel disease.

References

Alpinetin: A Technical Guide to its Cardioprotective Potential for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpinetin, a naturally occurring flavonoid predominantly found in the seeds of Alpinia katsumadai Hayata, has emerged as a promising therapeutic candidate in the field of cardiovascular disease research.[1][2] Possessing a distinctive dihydroflavonoid structure, this compound exhibits a spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties that converge to protect the cardiovascular system.[1][3][4] This technical guide provides an in-depth overview of the current state of this compound research in cardiovascular disease, focusing on its mechanisms of action, key signaling pathways, and relevant experimental data and protocols to support further investigation and drug development.

Core Mechanisms of Cardioprotection

This compound's cardioprotective effects are multifaceted, stemming from its ability to modulate several key pathological processes implicated in cardiovascular diseases such as myocardial infarction and atherosclerosis.

Anti-Inflammatory Effects

Chronic inflammation is a critical driver of cardiovascular disease progression. This compound has been shown to significantly attenuate inflammatory responses in the cardiac microenvironment. In a rat model of acute myocardial infarction (AMI), this compound treatment led to a marked reduction in inflammatory cell infiltration and the suppression of pro-inflammatory cytokines.[1][5] Mechanistically, this compound exerts its anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[1][6] By downregulating the expression of TLR4 and its adaptor protein MyD88, this compound prevents the subsequent phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB and suppressing the transcription of downstream inflammatory genes like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][6]

Antioxidant Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a pivotal role in the pathophysiology of various cardiovascular diseases. This compound demonstrates significant antioxidant activity, contributing to its cardioprotective profile.[3][4] One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] this compound promotes the nuclear translocation of Nrf2 by modulating the GSK3β/Fyn pathway.[3] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, leading to the increased expression of phase II detoxifying enzymes and antioxidant proteins, thereby enhancing the cellular defense against oxidative stress.[3]

Anti-Apoptotic Activity

Cardiomyocyte apoptosis, or programmed cell death, is a central feature of myocardial injury following ischemic events. This compound has been demonstrated to protect cardiomyocytes from apoptosis through multiple mechanisms. One notable pathway involves the activation of the δ-opioid receptor, which in turn triggers the Protein Kinase C (PKC)/Extracellular signal-regulated kinase (ERK) signaling cascade.[7][8] This signaling pathway promotes cell survival and inhibits the apoptotic machinery. Furthermore, this compound helps to maintain mitochondrial integrity by stabilizing the mitochondrial membrane potential, increasing the expression of the anti-apoptotic protein Bcl-2, and decreasing the levels of the pro-apoptotic protein Bax and cytochrome c release from the mitochondria.[7] This ultimately leads to a reduction in the activation of caspase-9 and caspase-3, key executioners of the apoptotic cascade.[7]

Key Signaling Pathways

The cardioprotective effects of this compound are orchestrated through its modulation of several critical intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways.

TLR4/MyD88/NF-κB Signaling Pathway

TLR4_MyD88_NFkB_Pathway cluster_stimulus cluster_this compound cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory_Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory_Stimulus->TLR4 This compound This compound This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa_p65_p50 IκBα-p65/p50 p65_p50 p65/p50 p_IkBa->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates DNA DNA p65_p50_nuc->DNA Inflammatory_Genes Inflammatory Gene Transcription (IL-6, TNF-α) DNA->Inflammatory_Genes Induces

Caption: this compound's inhibition of the TLR4/MyD88/NF-κB pathway.

PKC/ERK Signaling Pathway in Cardiomyocyte Survival

PKC_ERK_Pathway cluster_this compound cluster_membrane cluster_cytoplasm cluster_nucleus cluster_apoptosis This compound This compound delta_OR δ-Opioid Receptor This compound->delta_OR Activates PKC PKC delta_OR->PKC Activates ERK ERK PKC->ERK Activates p_ERK p-ERK p_ERK_nuc p-ERK p_ERK->p_ERK_nuc Translocates Survival_Genes Pro-survival Gene Transcription p_ERK_nuc->Survival_Genes Promotes Apoptosis Apoptosis Survival_Genes->Apoptosis Inhibits

Caption: this compound promotes cardiomyocyte survival via the PKC/ERK pathway.

Nrf2-Mediated Antioxidant Response

Nrf2_Pathway cluster_this compound cluster_cytoplasm cluster_nucleus cluster_stress This compound This compound GSK3b_Fyn GSK3β/Fyn This compound->GSK3b_Fyn Regulates Keap1_Nrf2 Keap1-Nrf2 GSK3b_Fyn->Keap1_Nrf2 Inhibits Nrf2 Nuclear Export Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Induces Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces

Caption: this compound's activation of the Nrf2-mediated antioxidant response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound's effects in cardiovascular disease models.

Table 1: In Vitro Efficacy of this compound

Cell TypeModelParameter MeasuredThis compound ConcentrationResultReference
Rat Myocardial CellsSerum DeprivationCell Viability (MTT Assay)40, 80, 120 mg/mLConcentration-dependent increase in cell viability.[3][3]
Rat Myocardial CellsSerum DeprivationApoptosis Rate (Flow Cytometry)120 mg/mLSignificant decrease in apoptosis.[3][3]
Human THP-1 MacrophagesLPS StimulationTNF-α, IL-6, IL-1β ExpressionDose-dependentInhibition of pro-inflammatory cytokine expression.[9][9]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelThis compound DosageParameter MeasuredResultReference
RatsAcute Myocardial InfarctionNot specifiedInfarct SizeSignificant reduction in infarct size.[1][1]
RatsAcute Myocardial InfarctionNot specifiedCollagen DepositionMarkedly decreased myocardial collagen deposition.[1][1]
RatsAcute Myocardial InfarctionNot specifiedCardiomyocyte Apoptosis (TUNEL)Significant decrease in TUNEL-positive cells.[1][1]
ApoE-/- MiceHigh-Fat Diet-Induced AtherosclerosisNot specifiedAtherosclerotic LesionsSignificant attenuation of atherosclerotic lesions.[3][3]
ApoE-/- MiceHigh-Fat Diet-Induced AtherosclerosisNot specifiedMacrophage InfiltrationReduction in infiltrated macrophages within plaques.[3][3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this compound research.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate cardiomyocytes in 96-well plates at a density of 1x105 cells/mL.[3]

  • Treatment: Induce apoptosis by serum deprivation and simultaneously treat with varying concentrations of this compound (e.g., 0, 40, 80, 120 mg/mL) for 48 hours.[3]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Western Blot Analysis for Protein Expression
  • Protein Extraction: Lyse cells or homogenized heart tissue in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TLR4, MyD88, p-ERK, total ERK, Nrf2) overnight at 4°C.[1][4]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Detection (TUNEL Assay)
  • Tissue Preparation: Deparaffinize and rehydrate heart tissue sections.

  • Permeabilization: Treat the sections with proteinase K to permeabilize the tissue.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP according to the manufacturer's instructions.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the slides and visualize the apoptotic (TUNEL-positive) cells using a fluorescence microscope.

Collagen Deposition Assessment (Sirius Red Staining)
  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded heart tissue sections.[7]

  • Staining: Stain the sections in Picro-Sirius Red solution for 1 hour.[7]

  • Washing: Wash the slides in two changes of acidified water.[7]

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol series, clear in xylene, and mount with a resinous medium.[7]

  • Imaging: Visualize collagen fibers under a bright-field or polarized light microscope. Collagen appears red under bright-field, while different types of collagen can be distinguished by their birefringence under polarized light.[7]

Conclusion and Future Directions

This compound presents a compelling profile as a cardioprotective agent, with robust preclinical evidence supporting its anti-inflammatory, antioxidant, and anti-apoptotic activities. Its ability to modulate key signaling pathways such as TLR4/MyD88/NF-κB, PKC/ERK, and Nrf2 underscores its potential for therapeutic intervention in a range of cardiovascular diseases. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in more detail, conducting long-term safety and efficacy studies in relevant animal models, and ultimately translating these promising preclinical findings into clinical trials. The multifaceted mechanism of action of this compound positions it as a strong candidate for the development of novel therapies for cardiovascular disease.

References

Methodological & Application

Application Note: Quantification of Alpinetin in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the quantification of alpinetin, a bioactive flavonoid, in various plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is found in several medicinal plants, particularly within the Zingiberaceae family, such as Alpinia and Amomum species.[1][2] This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development. The described methodology is based on established and validated procedures, ensuring accuracy, precision, and reliability.[1][2]

Introduction

This compound (7-hydroxy-5-methoxyflavanone) is a dihydroflavonoid that has garnered significant interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and antiviral properties. Accurate and precise quantification of this compound in plant extracts is crucial for the quality control of herbal medicines, standardization of extracts for pharmacological studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of phytochemicals in complex matrices like plant extracts due to its high resolution, sensitivity, and reproducibility.[3] This application note outlines a detailed HPLC method, including sample preparation, chromatographic conditions, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.[2][4]

Experimental Protocols

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Ultrasonic bath.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • HPLC vials.

  • Standard laboratory glassware.

Reagents and Standards
  • This compound reference standard (purity ≥ 98%).

  • HPLC grade methanol.

  • HPLC grade acetonitrile.

  • HPLC grade water (e.g., Milli-Q or equivalent).

  • Formic acid or phosphoric acid (analytical grade).

  • Solvents for extraction (e.g., methanol, ethanol).

Preparation of Standard Solutions

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from approximately 1 to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (General Protocol)

The choice of extraction method can significantly impact the yield of this compound. Common methods include maceration, ultrasonic-assisted extraction (UAE), and matrix solid-phase dispersion (MSPD).[1][5]

4.1. Plant Material: Plant materials (e.g., rhizomes, seeds, leaves) should be dried at a controlled temperature (e.g., 40-50 °C) to a constant weight and then ground into a fine powder.

4.2. Extraction:

  • Accurately weigh about 1.0 g of the powdered plant material into a flask.

  • Add a suitable volume of extraction solvent (e.g., 25 mL of methanol or ethanol).

  • For ultrasonic-assisted extraction, place the flask in an ultrasonic bath for 30-60 minutes. For maceration, allow the mixture to stand for 24 hours with occasional shaking.

  • After extraction, centrifuge the mixture at approximately 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue one or two more times to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

The following conditions are a general guideline and may require optimization for specific plant matrices.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (e.g., 70:30, v/v)[1][2] Gradient: Acetonitrile (A) and 0.1% Formic Acid in Water (B)[6]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 - 20 µL
Column Temperature 30 °C
Detection Wavelength 290 nm[4]
Run Time Approximately 10-15 minutes (isocratic) or longer for gradient

A typical retention time for this compound under isocratic conditions with methanol:water (70:30, v/v) is approximately 5.7 minutes.[1][2]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[2][4]

  • Linearity: Analyze the working standard solutions at different concentrations in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at a specific concentration multiple times. The relative standard deviation (%RSD) should be less than 2%.

  • Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a known amount of this compound standard into a pre-analyzed sample and calculate the percentage recovery. The recovery should be within the range of 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC-UV method for this compound quantification based on published literature.

ParameterValueReference
Retention Time (Rt) 5.7 ± 0.02 min[1]
Linearity Range 7 - 224 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 3.4 µg/mL[1]
Limit of Quantification (LOQ) 10 µg/mL[1]
Accuracy (Recovery) 98.5 - 101.2%[1]
Intra-day Precision (%RSD) < 1.5%[4]
Inter-day Precision (%RSD) < 2.5%[4]

Visualizations

Experimental_Workflow A Plant Material (e.g., Rhizomes, Seeds) B Drying and Grinding A->B Preparation C Extraction (e.g., Ultrasonic-Assisted) B->C Extraction D Filtration / Centrifugation C->D Purification E Solvent Evaporation D->E F Reconstitution in Mobile Phase E->F G Sample Filtration (0.45 µm) F->G H HPLC Analysis G->H Injection I Data Acquisition (Chromatogram) H->I Detection J Peak Integration and Quantification I->J Processing K Report Generation J->K

Caption: Experimental workflow for this compound quantification.

Method_Development cluster_0 Method Development Steps A Select Column (e.g., C18) B Optimize Mobile Phase (Isocratic vs. Gradient) A->B Next Step C Set Flow Rate (e.g., 1.0 mL/min) B->C Next Step D Select Detection Wavelength (e.g., 290 nm) C->D Next Step E Method Validation (ICH Guidelines) D->E Finalization

Caption: Key steps in HPLC method development for this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in plant extracts. The protocol provides a solid foundation for researchers to implement this method in their laboratories. Adherence to the detailed experimental procedures and method validation guidelines will ensure the generation of high-quality, reproducible data, which is essential for the quality control and scientific investigation of medicinal plants containing this compound. Further optimization of the chromatographic conditions may be necessary depending on the specific plant matrix and the presence of interfering compounds.

References

Application Notes & Protocols for LC-MS/MS Analysis of Alpinetin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alpinetin, a naturally occurring flavonoid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2][3][4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the quantitative analysis of this compound and the identification of its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5]

Metabolic Profile of this compound

Studies in rats have shown that this compound undergoes significant metabolism, with glucuronide conjugates being the major metabolites.[6][7] After oral administration, a total of 15 metabolites of this compound have been detected in rat plasma, urine, bile, and feces.[3][7] The primary metabolic pathways include glucuronidation, sulfation, and demethylation.[8][9] The prototype drug, its glucuronide conjugates, and phenolic acid metabolites are the predominant forms found in rats.[3]

Metabolic Pathway of this compound

Alpinetin_Metabolism This compound This compound Metabolites Phase II Metabolism (Glucuronidation, Sulfation) This compound->Metabolites PhaseI Phase I Metabolism (Demethylation) This compound->PhaseI Glucuronide This compound Glucuronide (Major Metabolite) Metabolites->Glucuronide Sulfate This compound Sulfate Metabolites->Sulfate Demethylated Demethylated this compound PhaseI->Demethylated

Caption: Metabolic pathway of this compound.

Quantitative Analysis of this compound in Biological Matrices

This section provides a detailed protocol for the quantification of this compound in plasma samples using a validated UHPLC-MS/MS method.[1][2]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common method for extracting small molecules like this compound from plasma samples.[2]

  • Reagents and Materials:

    • Rat plasma

    • This compound standard

    • Internal Standard (IS) working solution (e.g., a structurally similar flavonoid)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 150 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For samples with high matrix effects, a 5-fold dilution with acetonitrile/water (50:50, v/v) can be performed to reduce these effects.[2]

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reversed-phase column such as an ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or a Zorbax Eclipse Plus C18 (1.8 µm, 2.1 x 50mm) is suitable.[3][9][10][11]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. The specific gradient profile should be optimized for the best separation.

    • Flow Rate: 0.3 mL/min.[10][11]

    • Column Temperature: 30°C.[10][11]

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: The precursor-to-product ion transitions need to be optimized for this compound and the internal standard. For this compound ([M+H]⁺ at m/z 271.09), a characteristic fragment ion is observed at m/z 257.15, resulting from the loss of a CH₂ group.[3]

    • Ion Source Parameters: These should be optimized for maximum signal intensity and stability (e.g., capillary voltage, gas temperature, gas flow, nebulizer pressure).

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UHPLC UHPLC Separation Supernatant_Collection->UHPLC ESI Electrospray Ionization (Positive Mode) UHPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for LC-MS/MS analysis.

Data Presentation: Pharmacokinetic Parameters of this compound

The following table summarizes the pharmacokinetic parameters of this compound in rats from a study where it was identified as the major metabolite of 5-Methoxypinocembroside (5-MP) administered intragastrically at a dose of 25 mg/kg.[8][9]

ParameterValue (Mean ± SD)Unit
Cmax70.7 ± 44.4ng/mL
Tmax0.4 ± 0.5h
AUC(0-t)266.7 ± 146.2µg/L·h

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Another study reported the following pharmacokinetic parameters for this compound after oral and intravenous administration to Sprague-Dawley rats:

AdministrationDoseCmax (µg/L)AUC(0-t) (µg/L·h)Absolute Bioavailability
Oral5 mg/kg385.633 ± 91.192783.623 ± 296.957~15.1%
Oral20 mg/kg167.020 ± 43.958906.058 ± 402.669~15.1%
Intravenous2 mg/kg---

Data from multiple studies indicate that this compound has rapid absorption and poor oral bioavailability, likely due to extensive first-pass metabolism, particularly glucuronidation.[7]

Identification of this compound Metabolites

For the identification of unknown metabolites, a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument is recommended.

Experimental Protocol

1. Sample Preparation

Sample preparation is similar to that for quantitative analysis. However, pooling samples from different time points can increase the chances of detecting low-abundance metabolites.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC): UHPLC conditions similar to the quantitative method can be used.

  • Mass Spectrometry (MS):

    • System: UPLC-Q-TOF-MS.[1][3]

    • Ionization Source: ESI in both positive and negative ion modes to maximize the detection of different types of metabolites.

    • Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be used to acquire both full scan MS and MS/MS spectra.

    • Collision Energy: A ramped collision energy can be used to generate informative fragment spectra for structural elucidation.

3. Data Analysis

  • Metabolite Profiling Software: Specialized software is used to process the raw data, perform peak picking, and align chromatograms.

  • Database Searching: The accurate mass and fragmentation patterns of potential metabolites are compared against metabolomics databases for tentative identification.

  • Structural Elucidation: The fragmentation spectra of the parent compound (this compound) and its metabolites are carefully analyzed to propose the sites of metabolic modification. For example, a mass shift of +176 Da often indicates glucuronidation.

Identified Metabolites of this compound

A study utilizing UPLC-Q-TOF-MS identified 15 metabolites of this compound in rats. The major biotransformation pathways were identified as glucuronidation and sulfation. The following table provides a conceptual list of potential metabolite types.

Metabolite TypeBiotransformation
M1This compound + Glucuronic Acid
M2This compound + Sulfate
M3Demethylated this compound
M4Demethylated this compound + Glucuronic Acid
M5Hydroxylated this compound

The protocols and information provided herein offer a comprehensive guide for the LC-MS/MS analysis of this compound and its metabolites. The quantitative method using a triple quadrupole mass spectrometer provides the necessary sensitivity and selectivity for pharmacokinetic studies, while the qualitative approach using a high-resolution instrument enables the identification and structural elucidation of its metabolites. These analytical strategies are essential for advancing the research and development of this compound as a potential therapeutic agent.

References

Protocol for the Isolation of Alpinetin from Alpinia katsumadai**

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the isolation and purification of alpinetin, a bioactive flavonoid, from the seeds of Alpinia katsumadai. This compound has demonstrated significant anti-inflammatory, antibacterial, and antioxidant properties, making it a compound of interest for therapeutic development. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation. The primary method involves an initial extraction followed by a highly efficient purification step using high-speed counter-current chromatography (HSCCC).

Experimental Protocols

Preparation of Crude Extract from Alpinia katsumadai

This protocol details the extraction of this compound from the dried seeds of Alpinia katsumadai using microwave-assisted extraction followed by liquid-liquid extraction to obtain a crude extract enriched with the target compound.

Materials and Reagents:

  • Dried seeds of Alpinia katsumadai

  • 100% Ethanol

  • Ethyl acetate

  • Deionized water

  • Grinder or pulverizer

  • Microwave extraction system

  • Rotary evaporator

  • Sonicator

  • Filter paper

Procedure:

  • Sample Preparation: Pulverize the dried seeds of Alpinia katsumadai into a fine powder.

  • Microwave-Assisted Extraction:

    • To 1 gram of the powdered seeds, add 12 mL of 100% ethanol (solid-liquid ratio of 1:12).

    • Extract the sample using a microwave system at 800W for 12 minutes.

    • Repeat the extraction process one more time with fresh ethanol.

    • Combine the ethanol extracts from both extractions.

  • Solvent Evaporation: Concentrate the combined ethanol extracts to dryness using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Suspend the dried residue in 20 mL of deionized water using sonication.

    • Extract the aqueous suspension twice with 20 mL of ethyl acetate each time.

    • Combine the ethyl acetate fractions.

  • Final Concentration: Evaporate the combined ethyl acetate extracts to dryness using a rotary evaporator to obtain the crude extract.

  • Storage: Store the resulting crude extract at -20°C until further purification. From 1 gram of powdered seeds, approximately 158.4 mg of crude extract can be obtained.[1]

Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the purification of this compound from the crude extract using HSCCC, a liquid-liquid partition chromatography technique that avoids irreversible sample adsorption.

Materials and Reagents:

  • Crude extract of Alpinia katsumadai

  • n-Hexane

  • Ethyl acetate

  • Ethanol

  • Deionized water

  • Methanol (for HPLC analysis)

Instrumentation:

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Preparation of the Two-Phase Solvent System:

    • Prepare a two-phase solvent system by mixing n-hexane, ethyl acetate, ethanol, and water in a volume ratio of 5:6:5:5.[1] Alternatively, a ratio of 5:5:7:3 (n-hexane:ethyl acetate:methanol:water) can be used.[2][3]

    • Thoroughly mix the solvents in a separation funnel and allow the phases to equilibrate and separate at room temperature.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column entirely with the upper phase (stationary phase).

    • Set the revolution speed of the centrifuge to 800-850 rpm.[1][2]

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.[2]

  • Sample Injection:

    • Dissolve a known amount of the crude extract (e.g., 100-160 mg) in a mixture of the upper and lower phases (e.g., 1:1 v/v).[1][2]

    • Inject the sample solution into the column.

  • Elution and Fraction Collection:

    • Continue the elution with the mobile phase.

    • Collect fractions at regular intervals. The total separation time is approximately 400 minutes.[1]

  • Analysis of Fractions:

    • Analyze the collected fractions by HPLC to determine the presence and purity of this compound.

    • Combine the fractions containing high-purity this compound.

  • Final Product: Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Data Presentation

The following tables summarize the quantitative data from different studies on the isolation of this compound from Alpinia katsumadai.

Table 1: Extraction and Purification Yields of this compound

Starting Material (Crude Extract)This compound YieldPurityReference
158.4 mg14.47 mg99.01%[1][4]
100 mg17.2 mg98.1%[2][3]

Table 2: HSCCC Parameters for this compound Purification

ParameterMethod 1Method 2
Solvent System (v/v/v/v) n-hexane:ethyl acetate:ethanol:water (5:6:5:5)n-hexane:ethyl acetate:methanol:water (5:5:7:3)
Mobile Phase Lower PhaseNot specified
Stationary Phase Upper PhaseNot specified
Flow Rate Not specified2.0 mL/min
Revolution Speed 850 rpm800 rpm
Detection Wavelength Not specified300 nm
Reference [1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Alpinia katsumadai.

G Workflow for this compound Isolation cluster_0 Extraction cluster_1 Purification A Alpinia katsumadai Seeds B Pulverization A->B C Microwave-Assisted Extraction (100% Ethanol, 800W, 12 min, 2x) B->C D Solvent Evaporation C->D E Liquid-Liquid Extraction (Ethyl Acetate/Water) D->E F Crude Extract E->F G HSCCC (Two-Phase Solvent System) F->G H Fraction Collection G->H I HPLC Analysis H->I J Pooling of Pure Fractions I->J K Solvent Evaporation J->K L Purified this compound K->L

Workflow for this compound Isolation
Signaling Pathway of this compound's Anti-Inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. The diagram below depicts the inhibitory action of this compound on these pathways.

G Inhibitory Effect of this compound on Inflammatory Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (ERK, p38) TLR4->MAPK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates MAPK->NFkappaB_nuc Activates This compound This compound This compound->IKK Inhibits This compound->NFkappaB Inhibits Translocation This compound->MAPK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkappaB_nuc->Genes Induces Transcription LPS LPS (Inflammatory Stimulus) LPS->TLR4 Activates

This compound's Anti-Inflammatory Signaling Pathway

References

Application Notes and Protocols for Determining Alpinetin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Alpinetin, a natural flavonoid with demonstrated anti-cancer properties, on various cell lines.[1][2][3]

Introduction to this compound and its Cytotoxic Effects

This compound, a flavonoid derived from plants of the Alpinia genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer effects.[3] Studies have demonstrated that this compound exerts cytotoxic effects on a range of cancer cell lines, including breast, osteosarcoma, pancreatic, and gastric cancers.[1][2][4][5] The cytotoxic mechanisms of this compound are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation and metastasis.[1][2][4]

Key Signaling Pathways in this compound-Induced Cytotoxicity

This compound's cytotoxic activity is mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies.

One of the primary mechanisms is the induction of mitochondria-mediated apoptosis.[1][6] this compound has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[4][7] This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm.[2][6][7] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[2][7][8]

Furthermore, this compound has been found to inhibit critical cell survival and proliferation pathways. It can suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation.[4] Additionally, this compound can inhibit the Extracellular signal-regulated kinase (ERK) pathway, another key regulator of cell proliferation and differentiation.[4] In some cancer types, this compound has also been shown to inhibit the NF-κB signaling pathway by reducing the production of reactive oxygen species (ROS).[1]

Alpinetin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK This compound This compound This compound->PI3K inhibits This compound->ERK inhibits ROS ROS This compound->ROS inhibits Bax Bax This compound->Bax activates Bcl-2 Bcl-2 This compound->Bcl-2 inhibits Akt Akt PI3K->Akt Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Cell Proliferation Cell Proliferation ERK->Cell Proliferation NF-kB NF-kB Inflammation\n& Proliferation Inflammation & Proliferation NF-kB->Inflammation\n& Proliferation ROS->NF-kB Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito promotes release Cytochrome_c_cyto Cytochrome c Caspase-9 Caspase-9 Cytochrome_c_cyto->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Bcl-2->Cytochrome_c_mito inhibits release Cytochrome_c_mito->Cytochrome_c_cyto

Caption: Signaling pathways modulated by this compound leading to cytotoxicity.

Experimental Protocols

To quantitatively assess the cytotoxic effects of this compound, a series of well-established cell culture assays can be employed. The following protocols provide detailed methodologies for these key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).[4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7][11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (various concentrations) Incubate_24h->Treat_this compound Incubate_Treatment Incubate for 24/48/72h Treat_this compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add DMSO to dissolve formazan Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[14]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14][15] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[14]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.[14] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: ((Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100.

Data Presentation

Summarize all quantitative data from the cytotoxicity assays in clearly structured tables for easy comparison of this compound's effects across different concentrations, time points, and cell lines.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC₅₀ (µM)
4T1Breast Cancer45.6[17]
MDA-MB-231Breast Cancer52.1[17]
143BOsteosarcoma65.3[4]
U2OSOsteosarcoma78.9[4]
BxPC-3Pancreatic Cancer58.2[2]
SNU-1Gastric Cancer426 µg/ml[5]
Hs 746TGastric Cancer586 µg/ml[5]
KATO IIIGastric Cancer424 µg/ml[5]

Table 2: Percentage of Apoptotic Cells (Annexin V-Positive) after 48h this compound Treatment

Cell LineThis compound Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)
4T102.11.5
2510.35.2
5025.712.8
MDA-MB-23101.81.1
258.94.6
5022.410.5

Table 3: LDH Release (% Cytotoxicity) after 24h this compound Treatment

Cell LineThis compound Concentration (µM)% Cytotoxicity
HepG205.2
2015.8
4032.1
6055.4
8078.9

Note: The data presented in the tables are representative examples and may vary depending on the specific experimental conditions. It is essential to perform these assays with appropriate controls and replicates to ensure data accuracy and reproducibility.

References

Application Notes and Protocols: Synthesis of Alpinetin Derivatives for Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpinetin, a natural flavonoid found in plants of the ginger family (Zingiberaceae), has garnered significant attention for its wide spectrum of pharmacological activities.[1][2][3] Research has demonstrated its potential as an anticancer, anti-inflammatory, antioxidant, and neuroprotective agent.[2][4][5][6] this compound exerts its effects by modulating various cellular signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.[1][7] However, the therapeutic application of this compound is significantly hampered by its poor oral bioavailability, which is primarily attributed to extensive first-pass glucuronidation in the body.[1][2][3][8]

Chemical modification to synthesize this compound derivatives presents a promising strategy to overcome these pharmacokinetic limitations and enhance therapeutic efficacy. Derivatization can improve drug-like properties by increasing metabolic stability, enhancing target specificity, and improving solubility. These application notes provide detailed protocols for the synthesis of novel this compound derivatives aimed at improving their biological activity, with a focus on anticancer and anti-inflammatory applications.

Rationale for Derivatization

The primary goals for synthesizing this compound derivatives are:

  • To Enhance Bioavailability: The phenolic hydroxyl groups on the this compound scaffold are primary sites for glucuronidation. Masking these groups, for instance through O-alkylation or O-acylation, can prevent this metabolic process, thereby increasing the compound's plasma concentration and duration of action.

  • To Improve Target Potency and Selectivity: Introducing new functional groups at specific positions on the flavonoid core can create additional interactions with biological targets. For example, adding aromatic or heterocyclic moieties can enhance binding affinity to enzyme active sites or protein-protein interfaces, leading to lower IC50 values.

  • To Modulate Physicochemical Properties: Modifications can be tailored to adjust lipophilicity and solubility, which are critical for membrane permeability and formulation development.

Key Signaling Pathway Modulated by this compound

This compound has been shown to inhibit cancer progression by downregulating the ROS/NF-κB/HIF-1α signaling axis.[9] This pathway is crucial for tumor cell survival and adaptation to hypoxic environments. A simplified representation of this pathway is provided below.

Alpinetin_NFkB_Pathway Simplified this compound-Modulated Signaling Pathway This compound This compound Mito_ROS Mitochondrial ROS Production This compound->Mito_ROS inhibits Apoptosis Apoptosis This compound->Apoptosis induces IKK IKK Activation Mito_ROS->IKK activates IkB IκBα Degradation IKK->IkB phosphorylates NFkB NF-κB Activation (p65/p50 translocation) IkB->NFkB releases HIF1a_trans HIF-1α Transcription NFkB->HIF1a_trans promotes HIF1a_protein HIF-1α Protein HIF1a_trans->HIF1a_protein leads to HIF1a_protein->Apoptosis inhibits

Caption: this compound induces apoptosis by inhibiting ROS-mediated NF-κB and HIF-1α signaling.

General Experimental Workflow

The overall process for developing and evaluating novel this compound derivatives follows a structured workflow from synthesis to biological validation.

Experimental_Workflow General Workflow for Synthesis and Evaluation of this compound Derivatives start This compound (Starting Material) synthesis Chemical Synthesis (e.g., O-alkylation, Suzuki Coupling) start->synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, HPLC) purification->characterization evaluation Biological Evaluation (In Vitro Assays) characterization->evaluation data Data Analysis (IC50 Determination, SAR) evaluation->data

Caption: Workflow from synthesis and purification to biological activity assessment.

Synthetic Protocols

The following protocols describe general methods for synthesizing this compound derivatives. These are based on established flavonoid chemistry and can be optimized by adjusting reactants, catalysts, and reaction conditions.[10][11][12]

Protocol 1: Synthesis of 7-O-alkyl this compound Derivatives

This protocol aims to improve metabolic stability by alkylating the 7-hydroxyl group, a common site of glucuronidation.

Objective: To synthesize a derivative such as 7-O-benzyl-alpinetin.

Materials:

  • This compound (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃, 3 equivalents)

  • Benzyl bromide (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous K₂CO₃ (3 eq) to the solution. Stir the mixture at room temperature for 20 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 7-O-benzyl-alpinetin.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of 8-Aryl this compound Derivatives via Suzuki-Miyaura Coupling

This protocol introduces a novel aryl group at the C-8 position of the A-ring to explore new structure-activity relationships and potentially enhance target binding. This requires a halogenated this compound intermediate.

Objective: To synthesize an 8-phenyl-alpinetin derivative.

Part A: Iodination of this compound

  • Protect the hydroxyl groups of this compound (e.g., as methoxymethyl (MOM) ethers) using standard procedures.

  • Perform ortho-iodination at the C-8 position using N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile.

  • Purify the resulting 8-iodo-alpinetin intermediate.

Part B: Suzuki-Miyaura Cross-Coupling Materials:

  • 8-Iodo-alpinetin (protected, 1 equivalent)

  • Phenylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)

Procedure:

  • In a Schlenk flask, combine the protected 8-iodo-alpinetin (1 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90°C and stir for 12-18 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the protected 8-phenyl-alpinetin.

  • Deprotect the hydroxyl groups (e.g., using acidic conditions for MOM ethers) to yield the final 8-phenyl-alpinetin derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocols for Biological Evaluation

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound derivatives on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and synthesized derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds (this compound and derivatives) in the growth medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 4: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To assess the ability of this compound derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • LPS (from E. coli)

  • Griess Reagent

  • This compound and synthesized derivatives (dissolved in DMSO)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration (as an indicator of NO production) using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC50 values.

Data Presentation: Efficacy Comparison

The following tables summarize reported efficacy data for this compound and provide a template for comparing the performance of newly synthesized derivatives.

Table 1: Reported Anticancer Activity of this compound This table presents IC50 values of the parent compound, this compound, against various human cancer cell lines, providing a baseline for comparison.

Cell LineCancer TypeReported IC50 (µM)Reference
SNU-1Gastric Cancer~157 (426 µg/ml)[13]
KATO IIIGastric Cancer~156 (424 µg/ml)[13]
Hs 746TGastric Cancer~216 (586 µg/ml)[13]
MCF-7Breast Cancer> 50[9]
MDA-MB-231Breast Cancer~25-50[9]

Table 2: Hypothetical Efficacy Profile of Novel this compound Derivatives This table illustrates the expected outcomes from successful derivatization, showing potential improvements in anticancer potency.

Derivative IDModification StrategyRationaleTarget Cell LineExpected IC50 (µM)
ALP-001 7-O-benzylIncreased lipophilicity, reduced glucuronidationMCF-715 - 25
ALP-002 7-O-(3-methoxybenzyl)Enhanced metabolic stability and target interactionHCT-11610 - 20
ALP-003 8-phenylNovel C-C bond for improved target bindingMDA-MB-2315 - 15
ALP-004 8-(4-fluorophenyl)Halogen bonding potential for stronger enzyme inhibitionKATO III< 10

These tables facilitate a clear comparison of the parent compound's activity against its novel derivatives, directly linking synthetic modifications to improvements in efficacy.

References

Enhancing the Oral Bioavailability of Alpinetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpinetin, a natural flavonoid found in various medicinal plants, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] However, its therapeutic potential is significantly hindered by poor oral bioavailability, primarily due to extensive first-pass glucuronidation.[1][3][4] This document provides detailed application notes and experimental protocols for various techniques aimed at improving the oral bioavailability of this compound, targeted at researchers, scientists, and drug development professionals.

Rationale for Bioavailability Enhancement

Pharmacokinetic studies in rats have shown that the absolute oral bioavailability of unprocessed this compound is approximately 15.1%.[5][6] This low bioavailability necessitates the administration of high doses to achieve therapeutic plasma concentrations, which is often impractical and may lead to undesirable side effects. By employing advanced formulation strategies, it is possible to significantly enhance the absorption and systemic exposure of this compound, thereby unlocking its full therapeutic potential.

Formulation Strategies and Supporting Data

Several formulation strategies have proven effective in enhancing the oral bioavailability of poorly soluble flavonoids analogous to this compound. While specific comparative data for this compound formulations is emerging, the following table summarizes the demonstrated success of these techniques with similar compounds, providing a strong rationale for their application to this compound.

Formulation TechniqueActive CompoundKey Pharmacokinetic ImprovementsFold Increase in Bioavailability (AUC)Reference(s)
Nanocrystals ApigeninIncreased Cmax and AUC~3.4-fold[7][8]
Solid Dispersion LinarinIncreased Cmax and AUC~3.36-fold[9]
Liposomes BaicalinIncreased Cmax and AUC~3-fold[10][11]
Phospholipid Complex Isorhamnetin, Kaempferol, QuercetinIncreased Cmax and AUC1.72 to 2.42-fold[12]
Bio-SNEDDS ApigeninIncreased Cmax and AUCSignificant increase

Experimental Protocols

This section provides detailed protocols for the preparation and evaluation of various this compound formulations.

Preparation of this compound Solid Dispersion

Objective: To enhance the dissolution rate and oral absorption of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (70%)

  • Mortar and pestle

  • 200-mesh sieve

  • Vacuum desiccator

  • Water bath or rotary evaporator

Protocol:

  • Weigh this compound and PVP K30 in a 1:3 ratio (drug to carrier).

  • Thoroughly mix the powders in a mortar.

  • Dissolve the mixture in a minimal amount of 70% ethanol to form a clear solution.

  • Evaporate the solvent using a water bath or rotary evaporator until a solid mass is formed.

  • Dry the solid dispersion for 10 hours to remove any residual solvent.

  • Pulverize the dried mass using a mortar and pestle.

  • Pass the powdered solid dispersion through a 200-mesh sieve to ensure uniform particle size.

  • Store the final product in a vacuum desiccator until further use.[9]

Workflow for Solid Dispersion Preparation:

G cluster_0 Preparation of this compound Solid Dispersion Weigh this compound and PVP K30 (1:3) Weigh this compound and PVP K30 (1:3) Mix Powders Mix Powders Weigh this compound and PVP K30 (1:3)->Mix Powders Mortar Dissolve in 70% Ethanol Dissolve in 70% Ethanol Mix Powders->Dissolve in 70% Ethanol Vortex Solvent Evaporation Solvent Evaporation Dissolve in 70% Ethanol->Solvent Evaporation Water Bath/Rotovap Drying (10h) Drying (10h) Solvent Evaporation->Drying (10h) Pulverization Pulverization Drying (10h)->Pulverization Mortar & Pestle Sieving (200 mesh) Sieving (200 mesh) Pulverization->Sieving (200 mesh) Store in Desiccator Store in Desiccator Sieving (200 mesh)->Store in Desiccator G cluster_1 Preparation of this compound Nanocrystals Dissolve this compound in Ethanol Dissolve this compound in Ethanol Add to Stabilizer Solution Add to Stabilizer Solution Dissolve this compound in Ethanol->Add to Stabilizer Solution Dropwise High-Pressure Homogenization/Sonication High-Pressure Homogenization/Sonication Add to Stabilizer Solution->High-Pressure Homogenization/Sonication Dissolve HP-β-CD in Water Dissolve HP-β-CD in Water This compound Nanosuspension This compound Nanosuspension High-Pressure Homogenization/Sonication->this compound Nanosuspension G cluster_2 Preparation of this compound-Loaded Liposomes Dissolve Lipids and this compound in Organic Solvent Dissolve Lipids and this compound in Organic Solvent Thin Film Formation Thin Film Formation Dissolve Lipids and this compound in Organic Solvent->Thin Film Formation Rotary Evaporation Hydration with PBS Hydration with PBS Thin Film Formation->Hydration with PBS Gentle Rotation Sonication/Extrusion Sonication/Extrusion Hydration with PBS->Sonication/Extrusion This compound Liposome Suspension This compound Liposome Suspension Sonication/Extrusion->this compound Liposome Suspension G cluster_3 This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines Induces This compound This compound This compound->TLR4 Inhibits G cluster_4 This compound's Pro-apoptotic Mechanism PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->PI3K Inhibits

References

Application Notes and Protocols: Detection of Alpinetin-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinetin, a naturally occurring flavonoid, has garnered significant interest in oncological research due to its demonstrated anti-cancer properties. One of the key mechanisms through which this compound exerts its therapeutic effects is the induction of apoptosis, or programmed cell death, in cancer cells. This document provides a comprehensive protocol for the quantitative assessment of this compound-induced apoptosis using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. Additionally, it summarizes the key signaling pathways implicated in this process.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[2] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[1] Therefore, PI is used to identify late apoptotic or necrotic cells, which have compromised membrane integrity.[1] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Experimental Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

This protocol provides a step-by-step guide for inducing apoptosis with this compound and subsequent analysis by flow cytometry.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Appropriate cancer cell line (e.g., BxPC-3, 4T1, MDA-MB-231)[3][4]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.[2][5]

    • Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a predetermined time (e.g., 24 or 48 hours).[6] Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

  • Cell Harvesting:

    • For adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA, and then neutralize the trypsin with complete medium.

    • For suspension cells: Proceed directly to the next step.

    • Collect all cells, including those floating in the medium (as they may be apoptotic), into centrifuge tubes.

    • Centrifuge the cell suspension at 200 xg for 5 minutes at 4°C.[1]

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[1][7]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[1]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).[7]

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.[1]

    • Acquire data for at least 10,000 events per sample.

    • The data can be analyzed using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation

The following table summarizes representative quantitative data on the effects of this compound on apoptosis in various cancer cell lines.

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%)Reference
BxPC-3 (Pancreatic) 048~5[3]
2048~15[3]
4048~25[3]
6048~40[3]
8048~55[3]
4T1 (Breast) 024~3[4]
2524~10[4]
5024~20[4]
10024~35[4]
MDA-MB-231 (Breast) 024~4[4]
2524~12[4]
5024~25[4]
10024~45[4]
U2OS (Osteosarcoma) 048Not specified[6]
5048Significant increase[6]
10048Further significant increase[6]

Signaling Pathways and Visualizations

This compound induces apoptosis through multiple signaling pathways, primarily converging on the mitochondria.

G cluster_workflow Experimental Workflow A Cell Seeding & Treatment (1-5x10^5 cells/well) B Incubation with this compound (e.g., 24-48 hours) A->B C Cell Harvesting (Trypsinization & Centrifugation) B->C D Washing with PBS C->D E Resuspension in 1X Binding Buffer D->E F Staining with Annexin V-FITC & PI E->F G Incubation (15-20 min, RT, dark) F->G H Addition of 1X Binding Buffer G->H I Flow Cytometry Analysis H->I

Caption: Flow cytometry experimental workflow for this compound-induced apoptosis.

The intrinsic apoptotic pathway is a major mechanism for this compound's action. Studies have shown that this compound treatment leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytoplasm.[4][8] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and cell death.[3][8][9]

Furthermore, this compound has been shown to modulate other critical signaling pathways that influence cell survival and apoptosis, including the inhibition of the PI3K/AKT, NF-κB, MAPK, and JAK2/STAT3 pathways.[6][9][10]

G cluster_pathway This compound-Induced Apoptosis Signaling Pathway cluster_inhibition Inhibition cluster_mitochondria Mitochondrial (Intrinsic) Pathway This compound This compound PI3K PI3K/AKT This compound->PI3K inhibits NFkB NF-κB This compound->NFkB inhibits MAPK MAPK This compound->MAPK inhibits JAK2_STAT3 JAK2/STAT3 This compound->JAK2_STAT3 inhibits Bax_Bcl2 Increased Bax/Bcl-2 Ratio This compound->Bax_Bcl2 CytC Cytochrome c Release Bax_Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways involved in this compound-induced apoptosis.

References

Unveiling the Molecular Targets of Alpinetin: A Guide to CRISPR-Cas9-Based Gene Interrogation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alpinetin, a naturally occurring flavonoid found in plants of the ginger family, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Its therapeutic potential is attributed to the modulation of multiple signaling pathways.[3][4] However, a comprehensive understanding of its direct molecular targets remains crucial for its development as a therapeutic agent. The advent of CRISPR-Cas9 technology offers a powerful and unbiased approach to systematically identify genes that mediate the cellular response to this compound, thereby elucidating its mechanism of action and discovering novel therapeutic targets.[][6]

This document provides a detailed guide for utilizing CRISPR-Cas9 technology to identify and validate the target genes of this compound. It includes an overview of this compound's known biological activities, protocols for CRISPR-Cas9 screening and hit validation, and templates for data presentation.

Biological Activities and Known Signaling Pathways of this compound

This compound exerts its biological effects by modulating a range of signaling cascades involved in inflammation, cell proliferation, apoptosis, and oxidative stress. Understanding these pathways is essential for designing a focused CRISPR-Cas9 screen.

Key Signaling Pathways Modulated by this compound:

  • NF-κB Signaling: this compound has been shown to inhibit the NF-κB pathway, a central regulator of inflammation, by suppressing the phosphorylation of IκBα and the nuclear translocation of p65.[3][7][8][9] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also targeted by this compound.[3][4] Inhibition of these pathways contributes to its anti-inflammatory and anti-cancer effects.

  • PI3K/Akt Signaling: In cancer cells, this compound has been observed to suppress the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[11] This inhibition can lead to apoptosis and cell cycle arrest.[3]

  • JAK/STAT Signaling: this compound can inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer and inflammatory conditions.[4][12][13]

  • Nrf2 Signaling: this compound can activate the Nrf2 pathway, a key regulator of the antioxidant response, leading to the expression of cytoprotective genes.[14]

  • PPAR-γ Activation: this compound has been identified as an activator of PPAR-γ, a nuclear receptor with anti-inflammatory properties.[15][16]

Quantitative Data on this compound's Biological Effects:

The following tables summarize quantitative data from various studies, highlighting the dose-dependent effects of this compound on different cellular processes.

Table 1: Anti-inflammatory Effects of this compound

Cell Line/ModelTreatmentConcentration/DoseEffectReference
LPS-stimulated RAW 264.7 cellsThis compound0-300 μg/mlDose-dependent inhibition of TNF-α, IL-6, and IL-1β production.[17]
LPS-induced mastitis in miceThis compound-Attenuated infiltration of neutrophilic granulocytes and activation of myeloperoxidase.[9]
CCl4-induced liver fibrosis in miceThis compound-Decreased levels of proinflammatory factors, ROS, and MDA.[18]
Lewis lung carcinoma-conditioned medium-induced C2C12 myotube atrophyThis compound25-100 μMDose-dependently attenuated myotube atrophy.[10]

Table 2: Anti-cancer Effects of this compound

Cell LineTreatmentConcentrationEffectReference
Breast cancer cellsThis compoundDose-dependentProvoked mitochondria-associated apoptosis.[19]
Lung cancer cells (A549)This compound200 μMSignificant decrease in PI3K and p-Akt expression.[11]
HT-29 colon cancer cellsThis compound6.25–400 μMInduced p53 dependent mitochondrial apoptosis.[3]
Esophageal cancer cells (EC9706)This compound25–100 μMInduced apoptosis and autophagy.[3]

Experimental Protocols

This section outlines the key experimental protocols for a CRISPR-Cas9-based screen to identify this compound target genes.

CRISPR-Cas9 Library Screening

A genome-wide or focused CRISPR-Cas9 knockout screen can be performed to identify genes whose loss confers resistance or sensitivity to this compound treatment.[20][21][22]

Protocol: Pooled CRISPR-Cas9 Knockout Screen

  • Cell Line Selection: Choose a cell line that is sensitive to this compound treatment and suitable for lentiviral transduction.

  • sgRNA Library Selection: Select a genome-scale or a focused sgRNA library targeting genes in pathways known to be modulated by this compound (e.g., inflammation, apoptosis, cell cycle).

  • Lentiviral Library Production: Package the sgRNA library into lentiviral particles.

  • Cell Transduction: Transduce the selected cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic.

  • This compound Treatment: Treat the transduced cell population with a predetermined concentration of this compound (e.g., IC50) for a specific duration. A parallel untreated control population should be maintained.

  • Genomic DNA Extraction: Harvest genomic DNA from both the this compound-treated and control cell populations.

  • PCR Amplification of sgRNA Cassettes: Amplify the integrated sgRNA sequences from the genomic DNA.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes to determine the representation of each sgRNA in both populations.[23]

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched (confer resistance) or depleted (confer sensitivity) in the this compound-treated population compared to the control.[23]

Hit Validation

Hits identified from the primary screen must be validated to confirm their role in mediating the effects of this compound.[23][24][25][26]

Protocol: Single Gene Knockout Validation

  • Design and Clone Individual sgRNAs: Design 2-3 independent sgRNAs targeting each candidate gene.

  • Generate Single-Gene Knockout Cell Lines: Transduce the parental cell line with lentiviruses carrying the individual sgRNAs.

  • Verify Knockout Efficiency: Confirm the knockout of the target gene at the protein level by Western blot or at the genomic level by sequencing.

  • Phenotypic Assays: Subject the single-gene knockout cell lines to this compound treatment and assess the phenotype of interest (e.g., cell viability, apoptosis, cytokine production) to confirm the findings from the primary screen.

Protocol: Orthogonal Validation

To further strengthen the findings, use an orthogonal method to validate the hits, such as RNA interference (RNAi), to silence the expression of the target gene and observe if it recapitulates the phenotype observed with CRISPR-Cas9 knockout.[24]

Visualizations

The following diagrams illustrate the known signaling pathways of this compound and the experimental workflow for the CRISPR-Cas9 screen.

Alpinetin_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-cancer Effects cluster_antioxidant Antioxidant Effects Alpinetin1 This compound TLR4 TLR4 Alpinetin1->TLR4 Inhibits NFkB NF-κB TLR4->NFkB MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines Alpinetin2 This compound PI3K_Akt PI3K/Akt Alpinetin2->PI3K_Akt Inhibits STAT3 STAT3 Alpinetin2->STAT3 Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Cell Proliferation PI3K_Akt->Proliferation STAT3->Proliferation Alpinetin3 This compound Nrf2 Nrf2 Alpinetin3->Nrf2 Activates Antioxidant_Genes Antioxidant Genes Nrf2->Antioxidant_Genes

Caption: Key signaling pathways modulated by this compound.

CRISPR_Screen_Workflow cluster_library_prep 1. Library Preparation & Transduction cluster_screening 2. CRISPR Screen cluster_analysis 3. Analysis & Hit Identification cluster_validation 4. Hit Validation sgRNA_Library sgRNA Library (Genome-wide or Focused) Lentivirus Lentiviral Packaging sgRNA_Library->Lentivirus Transduction Transduction of Cells (Low MOI) Lentivirus->Transduction Selection Antibiotic Selection Transduction->Selection Control Control Population (No Treatment) Selection->Control Treated This compound-Treated Population Selection->Treated gDNA_Extraction Genomic DNA Extraction Control->gDNA_Extraction Treated->gDNA_Extraction PCR sgRNA Amplification (PCR) gDNA_Extraction->PCR NGS Next-Generation Sequencing PCR->NGS Data_Analysis Data Analysis (Enrichment/Depletion) NGS->Data_Analysis Hit_Genes Identification of Candidate Genes Data_Analysis->Hit_Genes Single_KO Individual Gene Knockout Hit_Genes->Single_KO Orthogonal Orthogonal Validation (e.g., RNAi) Hit_Genes->Orthogonal Phenotypic_Assay Phenotypic Validation Single_KO->Phenotypic_Assay Validated_Targets Validated Targets Phenotypic_Assay->Validated_Targets Orthogonal->Validated_Targets

Caption: Experimental workflow for CRISPR-Cas9 screening.

Conclusion

The integration of CRISPR-Cas9 technology into the study of natural compounds like this compound provides an unprecedented opportunity to systematically map their genetic interactions. The protocols and guidelines presented here offer a robust framework for researchers to identify and validate the molecular targets of this compound, which will not only deepen our understanding of its therapeutic mechanisms but also accelerate its translation into clinical applications.

References

Application Note: Measuring the Effect of Alpinetin on Cancer Cell Metabolism Using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpinetin, a natural flavonoid predominantly found in plants of the ginger family, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] Emerging evidence suggests that this compound exerts its anticancer effects through the modulation of various signaling pathways and the induction of apoptosis.[1][3] Cellular metabolism is a critical component of cancer progression, with many cancer cells exhibiting altered metabolic pathways to support their rapid proliferation and survival.[2] The Agilent Seahorse XF Analyzer provides a powerful platform to investigate these metabolic changes in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[4][5]

This application note provides detailed protocols for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to evaluate the impact of this compound on the metabolic phenotype of cancer cells. Understanding how this compound affects cellular bioenergetics can provide crucial insights into its mechanism of action and its potential as a therapeutic agent.

Data Presentation

The following tables summarize the expected quantitative data from the Seahorse XF assays, providing a clear structure for comparing the metabolic parameters of cells treated with this compound versus control cells.

Table 1: Key Parameters of Mitochondrial Respiration Measured by Seahorse XF Cell Mito Stress Test

ParameterDescriptionControl Cells (Vehicle)This compound-Treated Cells
Basal Respiration Baseline oxygen consumption rate (OCR) of the cells.OCR (pmol/min)OCR (pmol/min)
ATP Production-Linked Respiration Decrease in OCR after the addition of oligomycin, representing mitochondrial ATP synthesis.OCR (pmol/min)OCR (pmol/min)
Maximal Respiration Maximum OCR achieved after the addition of the uncoupler FCCP.[6]OCR (pmol/min)OCR (pmol/min)
Spare Respiratory Capacity The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.[6]OCR (pmol/min)OCR (pmol/min)
Proton Leak Residual OCR after oligomycin injection, not coupled to ATP synthesis.OCR (pmol/min)OCR (pmol/min)
Non-Mitochondrial Respiration OCR remaining after the inhibition of Complex I and III with rotenone/antimycin A.[6]OCR (pmol/min)OCR (pmol/min)

Table 2: Key Parameters of Glycolysis Measured by Seahorse XF Glycolysis Stress Test

ParameterDescriptionControl Cells (Vehicle)This compound-Treated Cells
Glycolysis Basal extracellular acidification rate (ECAR) before the addition of glucose.ECAR (mpH/min)ECAR (mpH/min)
Glycolytic Capacity Maximum ECAR reached after inhibiting mitochondrial ATP production with oligomycin.[7]ECAR (mpH/min)ECAR (mpH/min)
Glycolytic Reserve The difference between glycolytic capacity and the basal glycolysis rate, indicating the cellular capacity to increase glycolysis under stress.ECAR (mpH/min)ECAR (mpH/min)
Non-Glycolytic Acidification ECAR remaining after the addition of 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis.[7]ECAR (mpH/min)ECAR (mpH/min)

Experimental Protocols

Detailed methodologies for the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test are provided below. These protocols are adapted from standard Agilent Seahorse protocols and should be optimized for the specific cell line being used.[8][9][10]

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol measures the key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR).[6]

Materials:

  • Seahorse XF96 or XFe96 Cell Culture Microplates[8]

  • Seahorse XF Calibrant Solution[10]

  • Seahorse XF Base Medium (or other appropriate assay medium)[8]

  • Supplements: Glucose, Sodium Pyruvate, L-Glutamine[8][10]

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[8]

  • Cancer cell line of interest

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the cancer cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density.[10][11]

    • Include wells for background correction (no cells).[10]

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Sensor Cartridge Hydration:

    • On the day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.[9][10]

    • Incubate the cartridge overnight in a non-CO2 37°C incubator.[9][10]

  • This compound Treatment:

    • On the day of the assay, treat the cells with the desired concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24 hours) in a 37°C, 5% CO2 incubator.

  • Assay Medium Preparation and Cell Plate Incubation:

    • Warm the Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) to 37°C.[10]

    • Remove the cell culture medium from the plate and wash the cells twice with the warmed assay medium.

    • Add the final volume of warmed assay medium to each well.

    • Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow the temperature and pH to equilibrate.[10][11]

  • Prepare and Load the Sensor Cartridge:

    • Prepare stock solutions of the Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.[6]

    • Load the appropriate volumes of each compound into the designated ports of the hydrated sensor cartridge.[6]

  • Run the Seahorse XF Assay:

    • Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

    • Once calibration is complete, replace the utility plate with the cell culture plate.

    • Start the assay. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[10]

  • Data Analysis:

    • After the run, normalize the data to cell number or protein concentration.[12]

    • Use the Seahorse Wave software to calculate the key mitochondrial parameters listed in Table 1.[10]

Protocol 2: Seahorse XF Glycolysis Stress Test

This protocol measures the key parameters of glycolytic function by monitoring the extracellular acidification rate (ECAR).[7]

Materials:

  • Seahorse XF96 or XFe96 Cell Culture Microplates[8]

  • Seahorse XF Calibrant Solution[10]

  • Seahorse XF Base Medium (or other appropriate assay medium)[8]

  • Supplements: L-Glutamine[7]

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxy-D-glucose (2-DG))[13][14]

  • Cancer cell line of interest

Procedure:

  • Cell Seeding and Sensor Cartridge Hydration:

    • Follow steps 1 and 2 from the Cell Mito Stress Test protocol.

  • This compound Treatment:

    • Follow step 3 from the Cell Mito Stress Test protocol.

  • Assay Medium Preparation and Cell Plate Incubation:

    • Warm the Seahorse XF assay medium (supplemented with L-glutamine, but without glucose or pyruvate) to 37°C and adjust the pH to 7.4.[12]

    • Wash the cells and add the final volume of this assay medium to each well.

    • Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.[12]

  • Prepare and Load the Sensor Cartridge:

    • Prepare stock solutions of the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-DG) according to the manufacturer's instructions.[13][14]

    • Load the appropriate volumes of each compound into the designated ports of the hydrated sensor cartridge.[13]

  • Run the Seahorse XF Assay:

    • Follow step 6 from the Cell Mito Stress Test protocol. The instrument will measure basal ECAR before sequentially injecting glucose, oligomycin, and 2-DG and measuring the subsequent changes in ECAR.[7]

  • Data Analysis:

    • After the run, normalize the data to cell number or protein concentration.[12]

    • Use the Seahorse Wave software to calculate the key glycolytic parameters listed in Table 2.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by this compound.

Seahorse_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed Cancer Cells in Seahorse XF Plate alpinetin_treatment Treat cells with this compound or Vehicle Control prep_media Prepare Seahorse Assay Medium load_compounds Load Stress Test Compounds into Cartridge wash_cells Wash Cells & Add Assay Medium alpinetin_treatment->wash_cells prep_media->wash_cells incubate_no_co2 Incubate at 37°C (No CO2) wash_cells->incubate_no_co2 run_assay Run Seahorse XF Analyzer incubate_no_co2->run_assay load_compounds->run_assay analyze_data Normalize and Analyze Data run_assay->analyze_data

Caption: Experimental workflow for the Seahorse XF assay to measure the effect of this compound.

Alpinetin_Signaling_Pathway cluster_pathways Potential Downstream Effects cluster_cellular_effects Cellular Outcomes This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits ERK ERK Pathway This compound->ERK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Metabolism Altered Cell Metabolism (↓ Glycolysis / ↓ Respiration) PI3K_AKT->Metabolism Proliferation Inhibition of Proliferation ERK->Proliferation Apoptosis Induction of Apoptosis NFkB->Apoptosis NFkB->Proliferation Metabolism->Apoptosis Proliferation->Apoptosis

Caption: Potential signaling pathways modulated by this compound leading to altered cell metabolism.[3][15]

The Seahorse XF platform offers a robust and sensitive method to dissect the metabolic reprogramming induced by potential anticancer compounds like this compound. By employing the Cell Mito Stress Test and Glycolysis Stress Test, researchers can gain a comprehensive understanding of how this compound impacts cellular bioenergetics. This information is invaluable for elucidating its mechanism of action, identifying potential biomarkers of response, and guiding further drug development efforts. The detailed protocols and data presentation formats provided in this application note serve as a valuable resource for scientists aiming to investigate the metabolic effects of this compound and other novel therapeutic agents.

References

Alpinetin as a Potential Therapeutic Agent in Neurodegenerative Disease: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinetin, a flavonoid derived from the ginger family, has demonstrated significant neuroprotective potential through its potent antioxidant and anti-inflammatory properties. While research into its direct application in hallmark neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD) is emerging, its mechanisms of action observed in related neurological injury models provide a strong rationale for its investigation as a therapeutic candidate. These application notes provide a comprehensive overview of preclinical animal models relevant for testing this compound and detailed protocols for its evaluation.

Preclinical Animal Models for Neurodegenerative Disease

The selection of an appropriate animal model is critical for evaluating the therapeutic efficacy of this compound. This section details established models for inducing pathologies relevant to AD, PD, and HD.

Alzheimer's Disease Models

1.1.1. Scopolamine-Induced Amnesia Model (Rat/Mouse)

This model is effective for screening compounds that counteract cognitive deficits associated with cholinergic dysfunction, a key feature of AD.[1][2]

  • Principle: Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment.[2]

  • Relevance for this compound: Given this compound's known anti-inflammatory and antioxidant effects, this model can assess its ability to protect against scopolamine-induced neuronal stress and improve cognitive function.

1.1.2. Amyloid-Beta (Aβ) Infusion Model (Mouse)

This model directly introduces one of the primary pathological hallmarks of AD.

  • Principle: Intracerebroventricular (ICV) injection of Aβ oligomers or fibrils induces synaptic dysfunction, neuroinflammation, and cognitive deficits.

  • Relevance for this compound: This model is ideal for investigating this compound's potential to mitigate Aβ-induced neurotoxicity, reduce neuroinflammation, and prevent cognitive decline.

Parkinson's Disease Models

1.2.1. 6-Hydroxydopamine (6-OHDA) Model (Rat)

A classic and widely used model that selectively degenerates dopaminergic neurons.[3]

  • Principle: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle causes progressive loss of dopaminergic neurons, leading to motor asymmetry.[3][4]

  • Relevance for this compound: This model allows for the assessment of this compound's ability to protect dopaminergic neurons from oxidative stress-induced death and to ameliorate motor deficits.

1.2.2. Rotenone-Induced Model (Rat)

This model recapitulates the systemic and progressive nature of PD.[5][6]

  • Principle: Chronic systemic administration of rotenone, a mitochondrial complex I inhibitor, induces oxidative stress, α-synuclein aggregation, and dopaminergic neurodegeneration.[5][7]

  • Relevance for this compound: Suitable for evaluating this compound's antioxidant properties and its potential to interfere with the pathogenic cascade initiated by mitochondrial dysfunction.

Huntington's Disease Models

1.3.1. 3-Nitropropionic Acid (3-NP) Model (Rat)

This model mimics the striatal degeneration characteristic of HD.[8][9][10]

  • Principle: Systemic administration of 3-NP, an irreversible inhibitor of mitochondrial complex II, causes selective striatal lesions and motor abnormalities.[8][9]

  • Relevance for this compound: Allows for the investigation of this compound's capacity to protect striatal neurons from mitochondrial toxin-induced cell death and to improve motor function.

1.3.2. Quinolinic Acid Model (Rat)

This model focuses on the excitotoxic mechanisms implicated in HD.[11][12][13][14][15]

  • Principle: Intrastriatal injection of quinolinic acid, an NMDA receptor agonist, induces excitotoxic neuronal death, mimicking the striatal pathology of HD.[11][12][13][14][15]

  • Relevance for this compound: This model can be used to determine if this compound's neuroprotective effects extend to mitigating excitotoxicity.

Experimental Protocols

This compound Administration

Based on existing literature from related neurological models, the following administration protocols are recommended. Dose-response studies are crucial to determine the optimal therapeutic window for each specific model.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for delivering this compound in rodent models.[16] Intravenous (i.v.) administration has also been reported.[17][18]

  • Dosage:

    • Rats: 30-50 mg/kg body weight.[1]

    • Mice: 50 mg/kg body weight.[17][18]

  • Vehicle: this compound can be dissolved in a vehicle such as 1% carboxymethylcellulose (CMC) or a solution containing dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline.

  • Treatment Regimen: Treatment can be initiated either prior to (pre-treatment) or after (post-treatment) the induction of the neurodegenerative pathology, depending on whether the aim is to assess preventive or therapeutic effects. Daily administration is typical.

Behavioral Assessments

2.2.1. Cognitive Function (AD Models)

  • Morris Water Maze (MWM): To assess spatial learning and memory.[8]

    • Protocol:

      • A circular pool is filled with opaque water containing a hidden platform.

      • Mice are trained over several days to find the platform from different starting positions.

      • Parameters measured include escape latency (time to find the platform) and path length.

      • A probe trial is conducted on the final day, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.[12]

2.2.2. Motor Function (PD and HD Models)

  • Rotarod Test: To evaluate motor coordination and balance.[19][20][21]

    • Protocol:

      • Rats or mice are placed on a rotating rod with accelerating speed.

      • The latency to fall from the rod is recorded.[19]

      • Animals are typically trained for a few days before the actual test.

  • Cylinder Test (for unilateral PD models): To assess forelimb asymmetry.

    • Protocol:

      • The animal is placed in a transparent cylinder.

      • The number of times the animal rears and touches the wall with its left, right, or both forepaws is counted.

      • A preference for the unimpaired limb indicates a motor deficit.

Histological and Biochemical Analyses

2.3.1. General Neuroprotection

  • Nissl Staining: To visualize neuronal cell bodies and assess neuronal loss.[19][20][22]

    • Protocol:

      • Brain sections are stained with cresyl violet.[20][22]

      • Healthy neurons exhibit a distinct Nissl substance, while damaged neurons show chromatolysis (loss of Nissl bodies).[19]

      • The number of Nissl-positive neurons in specific brain regions (e.g., hippocampus, substantia nigra, striatum) is quantified.

2.3.2. Alzheimer's Disease Pathology

  • Immunohistochemistry for Aβ Plaques:

    • Protocol:

      • Brain sections are incubated with an antibody specific for Aβ (e.g., 6E10).

      • A secondary antibody conjugated to a chromogen or fluorophore is used for visualization.

      • The number and area of Aβ plaques are quantified using image analysis software.[23]

2.3.3. Parkinson's Disease Pathology

  • Immunohistochemistry for Tyrosine Hydroxylase (TH): To identify dopaminergic neurons.

    • Protocol:

      • Brain sections are stained with an antibody against TH, the rate-limiting enzyme in dopamine synthesis.

      • The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified.

  • Western Blot for α-Synuclein: To measure levels of α-synuclein aggregation.

    • Protocol:

      • Protein is extracted from brain tissue.

      • Proteins are separated by gel electrophoresis and transferred to a membrane.

      • The membrane is incubated with an antibody against α-synuclein (total and phosphorylated forms).

      • Band intensity is quantified to determine protein levels.

2.3.4. Huntington's Disease Pathology

  • Immunohistochemistry for Huntingtin (Htt) Aggregates:

    • Protocol:

      • Brain sections are stained with an antibody that recognizes the mutant huntingtin protein (e.g., EM48).

      • The number and size of intracellular Htt aggregates are quantified.

2.3.5. Analysis of this compound's Mechanisms of Action

  • Oxidative Stress Markers:

    • Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Assay the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).

  • Inflammatory Markers:

    • Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS) using ELISA or Western blot.

  • Signaling Pathways:

    • Investigate the effect of this compound on key signaling pathways such as JAK2/STAT3 and Nrf2 using Western blot to measure the phosphorylation status and total protein levels of key components.[24][25]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Cognitive Performance in a Mouse Model of Alzheimer's Disease (Morris Water Maze)

Treatment GroupEscape Latency (s) (Day 4)Time in Target Quadrant (s) (Probe Trial)
Vehicle Control
AD Model + Vehicle
AD Model + this compound (dose)
Positive Control (e.g., Donepezil)

Table 2: Effect of this compound on Motor Function in a Rat Model of Parkinson's Disease (Rotarod Test)

Treatment GroupLatency to Fall (s)
Sham Control
PD Model + Vehicle
PD Model + this compound (dose)
Positive Control (e.g., L-DOPA)

Table 3: Neuroprotective Effects of this compound on Biochemical Markers

Treatment GroupMDA Level (nmol/mg protein)SOD Activity (U/mg protein)TNF-α Level (pg/mg protein)p-STAT3/STAT3 Ratio
Control
Disease Model + Vehicle
Disease Model + this compound (dose)

Visualization of Pathways and Workflows

Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.

G cluster_0 Neurodegenerative Stimuli (e.g., Aβ, α-synuclein, 6-OHDA) cluster_1 This compound Intervention cluster_2 Cellular Response stimuli Oxidative Stress & Neuroinflammation ros ROS Production stimuli->ros induces inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) stimuli->inflammation induces jak_stat JAK2/STAT3 Pathway stimuli->jak_stat activates This compound This compound This compound->ros inhibits This compound->inflammation inhibits nrf2 Nrf2 Activation This compound->nrf2 activates This compound->jak_stat inhibits apoptosis Neuronal Apoptosis ros->apoptosis inflammation->apoptosis antioxidant Antioxidant Enzymes (SOD, CAT, GSH-Px) nrf2->antioxidant upregulates antioxidant->ros scavenges jak_stat->inflammation promotes neuroprotection Neuroprotection & Improved Neuronal Survival

Caption: Proposed signaling pathways of this compound's neuroprotective effects.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in a neurodegenerative disease animal model.

G cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Assessment cluster_3 Data Analysis induction Induce Neurodegenerative Disease Model (e.g., 6-OHDA, Scopolamine, 3-NP) treatment Administer this compound or Vehicle induction->treatment behavior Behavioral Testing (MWM, Rotarod) treatment->behavior biochem Biochemical Analysis (ELISA, Western Blot) treatment->biochem histo Histological Analysis (IHC, Nissl Staining) treatment->histo analysis Statistical Analysis and Interpretation behavior->analysis biochem->analysis histo->analysis

Caption: General experimental workflow for this compound testing.

Conclusion

This compound presents a promising therapeutic avenue for neurodegenerative diseases due to its well-documented anti-inflammatory and antioxidant properties. While direct studies in specific AD, PD, and HD models are still needed, the provided application notes and protocols offer a solid framework for researchers to design and execute preclinical studies to rigorously evaluate the neuroprotective potential of this compound. The successful translation of these preclinical findings will be crucial in determining its future clinical utility.

References

Application Notes: Immunohistochemical Analysis of Alpinetin-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of immunohistochemistry (IHC) to study the effects of Alpinetin, a natural flavonoid with diverse pharmacological properties. This compound has demonstrated significant anti-inflammatory, antioxidant, anti-angiogenic, and anticancer activities.[1][2] IHC is a valuable technique to visualize and semi-quantify the modulation of protein expression in tissues treated with this compound, providing crucial insights into its mechanisms of action.

Key Applications of IHC in this compound Research

Immunohistochemistry is instrumental in elucidating the cellular and molecular effects of this compound in various disease models. Key applications include:

  • Cancer Biology: IHC is used to assess the anti-proliferative and pro-apoptotic effects of this compound in tumor tissues. For instance, studies have shown that this compound treatment can lead to a significant reduction in the expression of the proliferation marker Ki-67 in breast cancer models.[3] Furthermore, IHC can be employed to visualize changes in the expression of proteins involved in apoptosis and cell cycle regulation.

  • Inflammation and Immunology: this compound is known to modulate several inflammatory pathways. IHC is a powerful tool to detect changes in the infiltration of immune cells, such as macrophages (CD68 positive), in inflamed tissues.[4] It can also be used to visualize the expression of key inflammatory mediators and their receptors.

  • Neuroprotection: In models of neurological damage, IHC can be used to assess the neuroprotective effects of this compound by staining for markers of neuronal health and survival, as well as markers of neuroinflammation, such as Iba-1 for microglia activation.[4]

  • Oxidative Stress: The antioxidant properties of this compound can be investigated using IHC by examining the expression and cellular localization of key antioxidant enzymes and transcription factors, such as Nrf2.[5]

Quantitative Data Summary

While direct quantitative data from immunohistochemistry (e.g., H-Score) is not consistently reported in tabular format in the reviewed literature, the following tables summarize the observed changes in protein expression in this compound-treated tissues based on qualitative IHC descriptions and quantitative data from other methods like Western Blot.

Table 1: Effect of this compound on Cancer-Related Protein Expression

Target ProteinDisease ModelTissue TypeObserved Change in Expression with this compound TreatmentMethod of Analysis
Ki-67Breast CancerTumorDecreasedIHC[3]
p-p65 (NF-κB)Breast CancerTumorDecreasedWestern Blot[3]
BaxBreast CancerTumorIncreasedWestern Blot[3]
Bcl-2Breast CancerTumorDecreasedWestern Blot[3]

Table 2: Effect of this compound on Inflammation-Related Protein Expression

Target ProteinDisease ModelTissue TypeObserved Change in Expression with this compound TreatmentMethod of Analysis
CD68Spinal Cord InjurySpinal CordDecreasedIHC[4]
Iba-1Spinal Cord InjurySpinal CordDecreasedIHC[4]
iNOSSpinal Cord InjurySpinal CordDecreasedWestern Blot[4]
COX-2Spinal Cord InjurySpinal CordDecreasedWestern Blot[4]
p-STAT3Spinal Cord InjurySpinal CordDecreasedWestern Blot

Table 3: Effect of this compound on Oxidative Stress-Related Protein Expression

Target ProteinDisease ModelTissue TypeObserved Change in Expression with this compound TreatmentMethod of Analysis
Nrf2 (nuclear)AtherosclerosisAortic RootsIncreasedIHC, Western Blot[5]
HO-1AtherosclerosisAortic RootsIncreasedWestern Blot
NQO-1AtherosclerosisAortic RootsIncreasedWestern Blot

Experimental Protocols

Protocol 1: Immunohistochemistry for Paraffin-Embedded Tissues

This protocol provides a general workflow for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.
  • Rehydrate the sections by sequential immersion in:
  • 100% ethanol, two changes for 3 minutes each.
  • 95% ethanol for 3 minutes.
  • 70% ethanol for 3 minutes.
  • 50% ethanol for 3 minutes.
  • Rinse with distilled water.

2. Antigen Retrieval:

  • Immerse slides in a citrate buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
  • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
  • Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
  • Rinse the slides with PBS or TBS.

3. Peroxidase Blocking:

  • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
  • Rinse with PBS or TBS.

4. Blocking:

  • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS or TBS) for 1 hour at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration in the blocking solution.
  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Rinse the slides with PBS or TBS.
  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

7. Detection:

  • Rinse the slides with PBS or TBS.
  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
  • Rinse with PBS or TBS.
  • Apply the chromogen substrate solution (e.g., DAB) and incubate until the desired stain intensity develops. Monitor under a microscope.
  • Stop the reaction by rinsing with distilled water.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin for 1-2 minutes.
  • "Blue" the sections in running tap water.
  • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
  • Clear in xylene and mount with a permanent mounting medium.

Protocol 2: Quantitative Analysis of IHC Staining

A common method for quantifying IHC staining is the H-Score (Histoscore) .[6][7][8]

  • Image Acquisition: Capture high-resolution images of the stained tissue sections under a microscope.

  • Scoring Staining Intensity: A pathologist or trained researcher scores the staining intensity of the target protein in the cells of interest on a scale of 0 to 3+:

    • 0: No staining

    • 1+: Weak staining

    • 2+: Moderate staining

    • 3+: Strong staining

  • Determining Percentage of Stained Cells: For each intensity level, estimate the percentage of positively stained cells.

  • Calculating the H-Score: Use the following formula: H-Score = [1 x (% of cells with 1+ intensity)] + [2 x (% of cells with 2+ intensity)] + [3 x (% of cells with 3+ intensity)] The H-Score will range from 0 to 300.

  • Data Presentation: The calculated H-Scores for different treatment groups (e.g., control vs. This compound-treated) can be presented in a table for statistical analysis and comparison.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Tissue_Harvesting Tissue_Harvesting Fixation Fixation Tissue_Harvesting->Fixation FFPE Freezing Freezing Tissue_Harvesting->Freezing Frozen Embedding Embedding Fixation->Embedding FFPE Sectioning_FFPE Sectioning_FFPE Embedding->Sectioning_FFPE Sectioning_Frozen Sectioning_Frozen Freezing->Sectioning_Frozen Deparaffinization Deparaffinization Sectioning_FFPE->Deparaffinization Blocking Blocking Sectioning_Frozen->Blocking Antigen_Retrieval Antigen_Retrieval Deparaffinization->Antigen_Retrieval Antigen_Retrieval->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection Counterstaining Counterstaining Detection->Counterstaining Imaging Imaging Counterstaining->Imaging Quantitative_Analysis Quantitative_Analysis Imaging->Quantitative_Analysis Data_Interpretation Data_Interpretation Quantitative_Analysis->Data_Interpretation

General Immunohistochemistry Experimental Workflow.

nf_kb_pathway cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS inhibits IKK IKK Complex ROS->IKK IκBα IκBα IKK->IκBα phosphorylates IκBα->IKK degradation NFκB NF-κB (p65/p50) IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates NFκB_nucleus NF-κB Inflammation Inflammatory Gene Expression NFκB_nucleus->Inflammation

This compound's Inhibition of the NF-κB Signaling Pathway.

nrf2_pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_nucleus Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Nrf2_nucleus->ARE

This compound's Activation of the Nrf2 Signaling Pathway.

jak_stat_pathway cluster_nucleus Nucleus This compound This compound JAK2 JAK2 This compound->JAK2 inhibits phosphorylation Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus dimerizes & translocates STAT3_dimer STAT3 Dimer Inflammatory_Genes Pro-inflammatory Gene Expression STAT3_dimer->Inflammatory_Genes

This compound's Inhibition of the JAK2/STAT3 Signaling Pathway.

References

Application Notes and Protocols: Alpinetin in Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinetin is a naturally occurring flavonoid found in various medicinal plants, notably Alpinia katsumadai Hayata.[1] Extensive research has demonstrated its broad pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] These effects are attributed to its ability to modulate key cellular signaling pathways.[3] However, the clinical translation of this compound is significantly hampered by its poor oral bioavailability, which is largely due to extensive first-pass glucuronidation.[1][4]

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these pharmacokinetic limitations.[4] By encapsulating this compound within nanocarriers, it is possible to enhance its solubility, protect it from premature metabolism, control its release profile, and potentially improve its accumulation at target sites. These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded nanoparticles, alongside visualizations of its key molecular pathways.

Section 1: Protocols for Preparation of this compound-Loaded Nanoparticles

The following are generalized protocols for two common nanoparticle formulations suitable for hydrophobic drugs like this compound. Researchers should optimize parameters such as drug-to-polymer ratios, solvent selection, and stabilizer concentrations.

Protocol 1.1: Preparation of this compound-PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This method is widely used for encapsulating hydrophobic drugs into biodegradable and biocompatible poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound powder

  • Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2-4% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., 5 mg this compound and 50 mg PLGA in 2 mL DCM).

  • Aqueous Phase Preparation: Prepare the PVA solution, which will act as the stabilizer.

  • Emulsification: Add the organic phase dropwise into the aqueous phase while stirring vigorously with a magnetic stirrer. Immediately after, homogenize the mixture at high speed (e.g., 15,000 rpm for 5 minutes) or sonicate using a probe sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the organic solvent under reduced pressure. This causes the PLGA to precipitate, forming solid nanoparticles with this compound encapsulated within.

  • Nanoparticle Collection: Collect the resulting nanosuspension and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess PVA and any unencapsulated drug.

  • Final Product: Resuspend the final pellet in a suitable medium (e.g., deionized water or PBS) for characterization or lyophilize for long-term storage.

Protocol 1.2: Preparation of this compound-Solid Lipid Nanoparticles (SLNs) (High-Shear Homogenization and Ultrasonication)

SLNs are lipid-based nanocarriers that are particularly suitable for improving the oral bioavailability of lipophilic drugs.

Materials:

  • This compound powder

  • Solid lipid (e.g., Stearic acid, Glyceryl monostearate)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Deionized water

  • Water bath

  • High-shear homogenizer

  • Probe sonicator

  • Magnetic stirrer

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous phase, containing the surfactant dissolved in deionized water, to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.

  • Nanonization: Immediately subject the hot pre-emulsion to probe sonication for a specific duration (e.g., 5-15 minutes) to reduce the droplet size to the nanometer range.

  • Cooling and Solidification: Quickly cool the resulting hot nanoemulsion in an ice bath while gently stirring. The cooling process solidifies the lipid droplets, forming this compound-loaded SLNs.

  • Storage: Store the resulting SLN dispersion at 4°C for further analysis.

Section 2: Protocols for Physicochemical Characterization

Characterization is crucial to ensure the quality, stability, and efficacy of the nanoparticle formulation.

Data Presentation: Representative Physicochemical Properties

Disclaimer: The following table presents representative data for nanoparticles loaded with Quercetin, a flavonoid structurally similar to this compound, due to the current lack of specific published data for this compound-loaded nanoparticles. These values should be considered as examples of expected outcomes.

ParameterRepresentative Value (PLGA NPs)[5][6][7]Representative Value (SLNs)[8][9][10]
Particle Size (nm) 140 - 250170 - 300
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) -15 to -30-20 to -35
Encapsulation Efficiency (%) 70 - 90%75 - 85%
Drug Loading (%) 1 - 10%1 - 5%

Experimental Workflow

G cluster_0 Preparation cluster_1 Characterization cluster_2 Evaluation prep Nanoparticle Synthesis (e.g., Emulsion Evaporation) purify Purification & Washing (Ultracentrifugation) prep->purify size Particle Size & PDI (DLS) purify->size zeta Zeta Potential size->zeta ee Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) zeta->ee release In Vitro Release Study (Dialysis Method) ee->release bio Biological Activity (Cell Culture Studies) release->bio invivo In Vivo Studies (Pharmacokinetics) bio->invivo caption General workflow for this compound nanoparticle synthesis and evaluation.

General workflow for this compound nanoparticle synthesis and evaluation.
Protocol 2.1: Particle Size and Polydispersity Index (PDI) Analysis

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the parameters (e.g., temperature at 25°C, dispersant viscosity, and refractive index).

  • Perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and calculates the hydrodynamic diameter (particle size) and PDI.

  • Analyse the results. A low PDI value (< 0.3) indicates a narrow and uniform particle size distribution.

Protocol 2.2: Zeta Potential Measurement

Instrument: DLS instrument with a zeta potential measurement cell.

Procedure:

  • Dilute the nanoparticle suspension in 10 mM NaCl solution or deionized water.

  • Inject the sample into the specialized folded capillary cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • An electric field is applied, and the velocity of the particles is measured using Laser Doppler Velocimetry.

  • The instrument software calculates the electrophoretic mobility and converts it to the Zeta Potential.

  • Analyse the results. A zeta potential value more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability.

Protocol 2.3: Determination of Encapsulation Efficiency (EE) & Drug Loading (DL)

Principle: This protocol involves separating the encapsulated drug from the free, unencapsulated drug and quantifying both.

Procedure:

  • Separation: Take a known volume of the nanoparticle suspension and centrifuge at high speed (e.g., 20,000 x g for 20 minutes). The nanoparticle pellet contains the encapsulated drug, and the supernatant contains the free drug.

  • Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry method. This gives the 'Amount of free this compound'.

  • Quantification of Total Drug: Take the same known volume of the uncentrifuged nanoparticle suspension. Add an excess of a suitable organic solvent (e.g., acetonitrile or methanol) to dissolve the nanoparticles and release the encapsulated drug. Measure the this compound concentration to get the 'Total amount of this compound'.

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total this compound - Free this compound) / Total this compound] * 100

    • Drug Loading (DL %): DL (%) = [(Total this compound - Free this compound) / Weight of Nanoparticles] * 100

Section 3: Protocol for In Vitro Evaluation

Data Presentation: Representative In Vitro Drug Release Profile

Disclaimer: The following table provides a hypothetical but representative biphasic release profile for a flavonoid from a polymeric nanoparticle system, characterized by an initial burst release followed by a sustained release phase.

Time (hours)Cumulative Release (%)
0 0
1 22
4 35
8 48
12 56
24 68
48 85
72 94
Protocol 3.1: In Vitro Drug Release Study (Dialysis Bag Method)

This method simulates the release of the drug from the nanoparticle into a physiological medium.

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis tubing (with a molecular weight cut-off, MWCO, that retains nanoparticles but allows free drug to pass, e.g., 12-14 kDa)

  • Phosphate Buffered Saline (PBS, pH 7.4), optionally containing a small percentage of Tween® 80 to maintain sink conditions for the hydrophobic drug.

  • Shaking water bath or incubator

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Loading: Accurately pipette a known volume (e.g., 1-2 mL) of the this compound nanoparticle suspension into the dialysis bag and securely seal both ends.

  • Immersion: Place the sealed bag into a larger container (e.g., a beaker or flask) containing a defined volume of release medium (e.g., 50-100 mL).

  • Incubation: Place the entire setup in a shaking water bath set at 37°C and a constant agitation speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Replenishment: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: Analyze the collected samples for this compound concentration using a validated analytical method (HPLC/UV-Vis).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Section 4: Key Signaling Pathways of this compound

Understanding the molecular targets of this compound is crucial for designing effective therapeutic strategies. Nanoparticle delivery aims to ensure this compound reaches these targets in sufficient concentrations.

This compound's Anti-Cancer and Anti-Inflammatory Mechanism via NF-κB Inhibition

This compound has been shown to exert anti-inflammatory and anti-cancer effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[11][12] It can reduce the production of mitochondrial Reactive Oxygen Species (ROS), which prevents the activation of the IKK complex. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and pro-survival genes.[12]

G cluster_cytoplasm Cytoplasm This compound This compound ROS Mitochondrial ROS This compound->ROS Inhibits IKK IKK Complex ROS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Release Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines

This compound inhibits the NF-κB pro-inflammatory signaling pathway.
This compound's Antioxidant Mechanism via Nrf2 Activation

This compound can also protect against oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[13][14] Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation. Oxidative stress or activators like this compound can cause Nrf2 to dissociate from Keap1. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of various antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

G cluster_cytoplasm Cytoplasm This compound This compound Nrf2_Keap1 Nrf2-Keap1 (Inactive) This compound->Nrf2_Keap1 Promotes Dissociation OxidativeStress Oxidative Stress OxidativeStress->Nrf2_Keap1 Promotes Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Keap1 Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation Keap1->Nrf2 Promotes Degradation ARE ARE (Antioxidant Response Element) Nucleus->ARE Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (HO-1, NQO1) Transcription->Enzymes

This compound activates the Nrf2 antioxidant response pathway.

References

Troubleshooting & Optimization

Alpinetin stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Alpinetin for long-term storage and experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and solutions to specific issues you may encounter with this compound stability.

Question/Issue Answer/Troubleshooting Steps
My this compound solution appears cloudy or has precipitated upon storage. What is the cause and how can I resolve this? This compound has poor water solubility, which can lead to precipitation, especially in aqueous buffers or upon long-term storage at low temperatures.[1][2] Troubleshooting: - Increase Solubilization: Consider using co-solvents such as ethanol, DMSO, or cyclodextrins (e.g., HPβCD) to enhance solubility and stability.[1][2] - pH Adjustment: The stability of flavonoids can be pH-dependent. Empirically determine the optimal pH for your experimental conditions where this compound remains soluble and stable. - Fresh Preparation: Prepare solutions fresh whenever possible to minimize precipitation issues.
I suspect my this compound sample has degraded. What are the likely causes? This compound, like other flavanones, is susceptible to degradation under various conditions: - Hydrolysis: Exposure to acidic or alkaline conditions can lead to the opening of the heterocyclic C-ring, potentially forming a chalcone derivative.[3][4][5] - Oxidation: The presence of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over time, can lead to oxidative degradation.[6][7][8] - Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to degradation.[9] - Thermal Stress: Elevated temperatures can accelerate degradation reactions.
How can I assess the stability of my this compound sample? A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[10] This involves: 1. Method Development: Develop an HPLC method that can separate this compound from its potential degradation products. A reverse-phase C18 column is often suitable. 2. Forced Degradation Studies: Intentionally degrade this compound under stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7][11][12][13] 3. Method Validation: Validate the HPLC method for specificity, linearity, accuracy, and precision to ensure it can reliably quantify this compound in the presence of its degradants.
What are the expected degradation products of this compound? While specific degradation product identification for this compound under all stress conditions is not extensively documented in publicly available literature, based on the flavanone structure, potential degradation pathways include: - Ring-Opening: Formation of the corresponding chalcone via cleavage of the C-ring under alkaline or acidic conditions. - Oxidation Products: Hydroxylated or other oxidized derivatives resulting from oxidative stress. - Photodegradation Products: Various products can form depending on the solvent and light conditions. For some flavonoids, this can involve oxidation and addition of solvent molecules.[9]
What are the best practices for long-term storage of this compound? To ensure the long-term stability of this compound: - Solid Form: Store this compound as a solid powder in a tightly sealed container. - Protection from Light: Use an amber vial or store in a dark place to prevent photodegradation. - Controlled Temperature: Store at a low, controlled temperature (e.g., -20°C or -80°C). - Inert Atmosphere: For maximum stability, consider storing under an inert gas like argon or nitrogen to minimize oxidation. - Desiccation: Store in a desiccator to protect from moisture, which can facilitate hydrolytic degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing an HPLC assay to assess this compound stability.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile.

    • Initial conditions may start with a higher percentage of A, gradually increasing B to elute more hydrophobic compounds (potential degradants).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm (based on the UV absorbance maximum of the flavanone chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.

  • Sample Solution: Dilute the test sample of this compound to a similar concentration.

4. Forced Degradation Studies Workflow:

Caption: Workflow for Forced Degradation Studies of this compound.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to the unstressed control.

  • Calculate the percentage degradation of this compound.

  • Ensure the method provides adequate resolution between the this compound peak and any degradation product peaks.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies to illustrate the expected stability profile of this compound.

Stress ConditionReagent/ParameterDurationTemperature% this compound DegradedNumber of Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C~15%2
Alkaline Hydrolysis 0.1 M NaOH2 hours60°C~40%1 (likely chalcone)
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp~25%3
Thermal Degradation -48 hours105°C~10%1
Photolytic Degradation UV light (254 nm)24 hoursRoom Temp~30%2

Signaling Pathways and Stability

While the primary focus of this guide is on the chemical stability of this compound, it is noteworthy that this compound is known to modulate several signaling pathways, including NF-κB, MAPK, and Nrf2. The biological activity of this compound and its degradation products may differ. Therefore, ensuring the stability of your this compound stock is crucial for reproducible experimental results in cell-based and in vivo studies.

Signaling_Pathways This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Modulates Nrf2 Nrf2 Pathway This compound->Nrf2 Activates Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation OxidativeStress Oxidative Stress Nrf2->OxidativeStress Reduces CellSurvival Cell Survival Nrf2->CellSurvival Promotes

Caption: this compound's interaction with key signaling pathways.

References

Troubleshooting Alpinetin crystallization during purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alpinetin crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents used for the crystallization of this compound?

A1: this compound, a flavanone, exhibits solubility in various organic solvents. While specific solubility data across a range of temperatures is not extensively published, dimethyl sulfoxide (DMSO) is a known solvent, with a solubility of 50 mg/mL.[1] For crystallization, a solvent system where this compound is sparingly soluble at room temperature but readily soluble at higher temperatures is ideal. Common solvents used for flavonoid crystallization that can be tested for this compound include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof.[2][3] A 70% methanol solution has been effectively used for the extraction of this compound, suggesting its potential as a component in a crystallization solvent system.[4]

Q2: I am not getting any crystals to form. What are the possible reasons and solutions?

A2: Failure of crystals to form is a common issue in crystallization and can be attributed to several factors:

  • Supersaturation has not been reached: The solution may be too dilute. To address this, you can try to slowly evaporate the solvent to increase the concentration of this compound.

  • Inappropriate solvent system: The chosen solvent may be too good of a solvent for this compound, even at lower temperatures. Experiment with different solvents or solvent mixtures. A good starting point is to use a solvent in which this compound has moderate solubility.

  • Lack of nucleation sites: Crystal growth requires nucleation sites. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

  • Presence of impurities: Certain impurities can inhibit crystal formation. It may be necessary to perform a preliminary purification step, such as column chromatography, before attempting crystallization.

Q3: My this compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute melts and forms a liquid phase before it crystallizes. This often happens when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. To avoid this:

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.

  • Use a lower-boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of this compound.

  • Add a small amount of a "poorer" solvent: The addition of a solvent in which this compound is less soluble can sometimes promote crystallization over oiling out.

Q4: The yield of my this compound crystals is very low. How can I improve it?

A4: Low yield can be a significant challenge. Here are some strategies to improve it:

  • Optimize the solvent volume: Using the minimum amount of hot solvent necessary to dissolve the crude this compound will maximize the recovery of crystals upon cooling.

  • Ensure complete crystallization: Allow sufficient time for the crystallization to complete at a low temperature. Placing the solution in a refrigerator or ice bath for an extended period can help.

  • Minimize losses during filtration and washing: Use a minimal amount of ice-cold solvent to wash the crystals to avoid dissolving the product.

  • Recover from the mother liquor: It may be possible to obtain a second crop of crystals by concentrating the mother liquor (the solution remaining after filtration).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No crystal formation Solution is not supersaturated.Slowly evaporate the solvent to increase the concentration.
Inappropriate solvent.Experiment with different solvents or solvent mixtures.
Lack of nucleation sites.Scratch the inner surface of the flask or add a seed crystal.
High level of impurities.Perform a pre-purification step (e.g., column chromatography).
Oiling out (formation of an oily layer instead of crystals) Rapid cooling.Allow the solution to cool slowly to room temperature before further cooling.
Solvent boiling point is too high.Use a solvent with a lower boiling point.
High concentration of impurities.Purify the crude sample before crystallization.
Low crystal yield Too much solvent used.Use the minimum amount of hot solvent required for dissolution.
Incomplete crystallization.Allow more time for crystallization at a lower temperature.
Loss during washing.Wash crystals with a minimal amount of ice-cold solvent.
Colored crystals Presence of colored impurities.Add activated charcoal to the hot solution before filtration to adsorb colored impurities.
Small or needle-like crystals Rapid crystallization.Slow down the cooling rate. Consider using a different solvent system.

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.

Materials:

  • Crude this compound extract

  • Solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with a water bath)

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A two-solvent system can also be effective, where this compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely. If using a single solvent, add the minimum amount of hot solvent needed to fully dissolve the solid. If using a two-solvent system, dissolve the this compound in a minimal amount of the hot "good" solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Example Protocol: Recrystallization of Flavonoids from Pomelo Peel (Adapted for this compound)

This protocol, optimized for flavonoids from pomelo peel, can serve as a starting point for this compound crystallization.[5]

Parameter Optimized Condition
Solvent 24% Ethanol in water
Liquid-to-Solid Ratio 10:1 (mL/g)
pH 3.75
Crystallization Temperature 4 °C
Crystallization Time 24 hours

Note: The initial purity of the crude flavonoid extract in this study was not specified, but the final purity of the main crystallized product (naringin) was 83.38% with a yield of 8.76%.[5] These values can be considered as a preliminary benchmark.

Data Presentation

Solubility of this compound
Solvent Solubility Temperature
DMSO50 mg/mLNot Specified

Note: Comprehensive quantitative data on the solubility of this compound in common organic solvents at various temperatures is limited in publicly available literature. The provided data for DMSO is a starting point.[1] Researchers should perform solubility tests to determine the optimal solvent system for their specific needs.

Visualizations

Logical Workflow for Troubleshooting Crystallization Issues

Troubleshooting_Workflow start Crystallization Experiment issue Problem Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Oiling Out Occurs issue->oiling_out Yes low_yield Low Crystal Yield issue->low_yield Yes success Successful Crystallization issue->success No sol_too_dilute Solution Too Dilute? no_crystals->sol_too_dilute too_fast_cooling Cooling Too Fast? oiling_out->too_fast_cooling too_much_solvent Too Much Solvent? low_yield->too_much_solvent evaporate Evaporate Solvent sol_too_dilute->evaporate Yes wrong_solvent Wrong Solvent? sol_too_dilute->wrong_solvent No evaporate->start change_solvent Change Solvent/Mixture wrong_solvent->change_solvent Yes no_nucleation No Nucleation? wrong_solvent->no_nucleation No change_solvent->start scratch_seed Scratch/Add Seed Crystal no_nucleation->scratch_seed Yes scratch_seed->start slow_cooling Slow Down Cooling too_fast_cooling->slow_cooling Yes high_boiling_solvent Solvent BP Too High? too_fast_cooling->high_boiling_solvent No slow_cooling->start change_solvent2 Use Lower BP Solvent high_boiling_solvent->change_solvent2 Yes change_solvent2->start use_less_solvent Use Minimal Hot Solvent too_much_solvent->use_less_solvent Yes incomplete_cryst Incomplete Crystallization? too_much_solvent->incomplete_cryst No use_less_solvent->start extend_time Extend Time at Low Temp incomplete_cryst->extend_time Yes extend_time->start

Troubleshooting workflow for this compound crystallization.
Experimental Workflow for this compound Recrystallization

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

A typical experimental workflow for recrystallization.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Alpinetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for commercial alpinetin. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch variability in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your results.

While there is no widespread documented issue of significant batch-to-batch variability specifically for commercial this compound, it is a potential concern for any natural product. Variations in sourcing, extraction, and purification processes can lead to differences in purity, impurity profiles, and physical characteristics between batches. This guide provides a framework for identifying and mitigating such variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a natural flavonoid found in plants of the ginger family, such as Alpinia katsumadai.[1] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Its molecular formula is C₁₆H₁₄O₄ and it has a molecular weight of 270.28 g/mol .[4]

Q2: Why is batch-to-batch variability a potential concern for natural products like this compound?

Natural products are susceptible to variability due to several factors, including:

  • Source Material: Differences in plant growing conditions (climate, soil), harvest time, and storage can alter the chemical composition of the raw material.[5]

  • Extraction and Purification: Variations in manufacturing processes can lead to differences in the final product's purity and impurity profile.[5][6]

  • Physical Properties: Changes in particle size or crystalline form can affect solubility and bioavailability.[7][8]

Q3: What are the potential consequences of batch-to-batch variability in my experiments?

Inconsistent batches of this compound can lead to:

  • Poor reproducibility of experimental results.

  • Variations in observed biological activity.

  • Difficulties in comparing data across different experiments or labs.

Q4: How can I minimize the impact of potential batch-to-batch variability?

It is crucial to perform incoming quality control (QC) on each new batch of this compound. This includes:

  • Visual Inspection: Note the color and appearance of the powder.

  • Solubility Testing: Confirm that the new batch dissolves as expected in your chosen solvent.

  • Purity Analysis: If possible, perform analytical tests like HPLC to confirm purity and compare the chromatogram to previous batches.

  • Functional Assay: Test the new batch in a simple, reliable bioassay to confirm its activity is consistent with previous batches.

Q5: What is the recommended solvent for dissolving this compound?

This compound is soluble in DMSO and ethanol, but has poor water solubility.[9] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium.

Q6: How should I store this compound to ensure its stability?

For long-term storage, this compound powder should be stored at -20°C.[10] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[10][11] Avoid repeated freeze-thaw cycles.[10] Exposure to light and high temperatures can degrade flavonoids.[12][13]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays (e.g., cell viability, cytokine production) with a new batch of this compound.

If you observe a significant difference in the biological effect of a new batch of this compound compared to a previous one, follow this troubleshooting workflow:

G A Inconsistent Results Observed B Verify Experimental Controls (Vehicle, Positive Control) A->B C Controls Behaving as Expected? B->C Yes/No D Troubleshoot General Assay (e.g., cell passage, reagents) C->D No E Perform Side-by-Side Comparison of Old and New this compound Batches C->E Yes D->B F New Batch Shows Different Activity? E->F Yes/No G Characterize New Batch F->G Yes M Problem Resolved F->M No - Issue is likely in the assay itself H Check Certificate of Analysis (CoA) G->H I Test Solubility H->I J Analyze Purity (e.g., HPLC) I->J K Contact Supplier with Data J->K L Adjust Experimental Concentration or Acquire New Batch K->L L->M

Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Controls: Ensure that your vehicle control (e.g., DMSO) and positive control for the assay are yielding the expected results. If not, the issue may lie with the assay itself, not the this compound.[14]

  • Side-by-Side Comparison: If controls are fine, perform a direct comparison of the old and new batches in the same experiment. This is the most definitive way to determine if the batch is the source of variability.

  • Characterize the New Batch:

    • Certificate of Analysis (CoA): Review the CoA for the new batch and compare it to the old one. Look for differences in purity, residual solvents, or other reported parameters.

    • Solubility Test: Prepare a stock solution of the new batch and visually inspect for complete dissolution. Compare its solubility to what you have previously observed.

    • Purity Analysis: If you have access to analytical equipment, run an HPLC analysis. Compare the chromatogram of the new batch to a reference standard or the previous batch. Look for differences in the main peak area (purity) and the presence of new or larger impurity peaks.[9] The purity of a compound can significantly impact its biological activity.[10][15]

  • Contact Supplier: If you confirm a difference between batches, contact the supplier and provide them with your comparative data. They may be able to provide a replacement batch or further information.

  • Adjust Concentration or Re-order: Based on your findings, you may need to adjust the concentration of the new batch to achieve the desired biological effect or obtain a new, validated batch.

Issue 2: A new batch of this compound powder has a different color or appearance.
  • Action: A change in the physical appearance of the powder (e.g., from white to off-white or yellowish) could indicate the presence of impurities or degradation. Review the CoA and perform solubility and purity checks as described above before using the material.

Issue 3: Difficulty dissolving a new batch of this compound in DMSO.
  • Action: This could be due to a different crystalline form or particle size.[8] Try gentle warming (to 37°C) or sonication to aid dissolution.[10] If it still does not dissolve at the expected concentration, this may indicate a problem with the batch. Perform a side-by-side solubility comparison with a previous batch if possible.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₄[4]
Molecular Weight270.28 g/mol [4]
AppearanceWhite to off-white powder[16]
Solubility (DMSO)~50-54 mg/mL[5][10][11]
Solubility (Ethanol)~9 mg/mL[9]
Solubility (Water)Insoluble[9]

Table 2: Recommended Incoming Quality Control (QC) Parameters for this compound

ParameterMethodAcceptance Criteria
Appearance Visual InspectionConforms to expected appearance (e.g., white to off-white powder)
Solubility Dissolution in DMSOForms a clear solution at the desired stock concentration
Purity HPLC-UV≥98% (or consistent with previous batches)
Identity HPLC Retention TimeMatches reference standard or previous batch
Biological Activity In vitro functional assayPotency within an acceptable range of a reference standard or previous batch

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization for your specific system.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and water is often effective. For example, a mixture of methanol and water (e.g., 80:20 v/v).[15]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290-300 nm[8][15]

  • Procedure:

    • Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in methanol.

    • Prepare a sample solution of the new batch of this compound at the same concentration.

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Compare the retention time and peak area of the main peak in the sample to the standard. The purity can be calculated based on the relative peak area.

Protocol 2: MTT Cell Viability Assay to Functionally Test this compound

This protocol is for assessing the effect of this compound on the viability of a cancer cell line (e.g., breast cancer cells).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 50 mM in DMSO)

    • 96-well plates

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Remove the old medium from the cells and add the this compound dilutions.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, often through modulation of the upstream PI3K/Akt pathway.[1][2][3]

G cluster_0 cluster_1 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates AKT Akt PI3K->AKT Activates IkB IκB AKT->IkB Inhibits NFkB NF-κB IkB->NFkB Sequesters in cytoplasm NFkB_nuc NF-κB p65 p65 p50 p50 nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits

This compound's inhibition of the PI3K/Akt/NF-κB signaling pathway.

Experimental Workflow

A systematic workflow for handling and validating new batches of this compound is essential for reproducible research.

G A Receive New Batch of this compound B Review Certificate of Analysis (CoA) A->B C Perform Visual Inspection B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Assess Solubility and Appearance D->E F Conduct Analytical QC (e.g., HPLC for Purity) E->F G Conduct Functional QC (Pilot Bioassay) F->G H Compare with Previous Batch Data G->H I Batch Meets Specifications? H->I Yes/No J Release for Experimental Use I->J Yes K Quarantine Batch & Contact Supplier I->K No

References

Alpinetin In Vitro Bioactivity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Alpinetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is not showing the expected cytotoxic or anti-proliferative effects on my cancer cell line. What could be the problem?

A1: This is a common issue that can often be resolved by systematically checking several experimental factors. This compound's effectiveness can be influenced by its solubility, the specific cell line used, and the experimental conditions.

Troubleshooting Steps:

  • Verify Solubility and Dosing: this compound has poor water solubility.[1]

    • Solvent: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is commonly used to prepare a high-concentration stock solution.

    • Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be non-toxic to your cells, typically below 0.5% and ideally below 0.1%. Run a vehicle control (media with the same DMSO concentration as your highest this compound dose) to confirm the solvent is not affecting cell viability.

    • Precipitation: Visually inspect your prepared media under a microscope to ensure the compound has not precipitated out of solution upon dilution from the stock. A hydroxypropyl-β-cyclodextrin inclusion complex has been shown to improve this compound's water solubility and stability.[1]

  • Check Cell Line Sensitivity: The anti-proliferative effect of this compound is highly dependent on the cancer cell line. Some cell lines are inherently more resistant than others.

    • Review published IC₅₀ values for this compound in various cell lines to ensure your observations are within an expected range. For example, IC₅₀ values can range from the low micromolar range to over 500 µg/ml depending on the cell type.[2][3]

  • Optimize Experimental Conditions:

    • Concentration Range: Test a broad range of concentrations (e.g., 1 µM to 100 µM or higher) to determine the effective dose for your specific cell line.[2][4]

    • Incubation Time: The duration of treatment is critical. Anti-proliferative effects may only become apparent after 24, 48, or even 72 hours of continuous exposure.

  • Confirm Compound Integrity:

    • Purity: Use high-purity this compound (>98%). Impurities can affect biological activity.

    • Storage and Stability: Prepare fresh dilutions from a frozen stock solution for each experiment. This compound, like many flavonoids, can be unstable in aqueous cell culture media over long periods.

Q2: I am not observing the expected anti-inflammatory effects of this compound in my macrophage cell line (e.g., RAW 264.7). What should I check?

A2: When investigating anti-inflammatory properties, the timing of treatment and the concentration of the inflammatory stimulus are crucial.

Troubleshooting Steps:

  • Stimulus Concentration and Timing:

    • LPS Titration: The concentration of lipopolysaccharide (LPS) or other inflammatory stimuli should be optimized. Too high a concentration may cause overwhelming inflammation that is difficult to inhibit, while too low a concentration may not induce a measurable response.

    • Pre-treatment Protocol: For optimal results, cells are typically pre-treated with this compound for a period (e.g., 1-2 hours) before the inflammatory stimulus (e.g., LPS) is added. This allows this compound to enter the cells and begin modulating signaling pathways.

  • Endpoint Measurement:

    • Cytokine Production: Measure key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5] The timing of measurement is important, as cytokine production peaks at different times (e.g., TNF-α often peaks earlier than IL-6).

    • Signaling Pathways: this compound has been shown to inhibit the NF-κB and MAPK signaling pathways.[5] Assess the phosphorylation status of key proteins in these pathways (e.g., p65, IκBα, p38, ERK) via Western blot to confirm target engagement.

  • Cell Health: Ensure that the concentrations of this compound used are not cytotoxic to the macrophage cell line, as this can confound the interpretation of anti-inflammatory results. Perform a cell viability assay (e.g., MTT) in parallel.

Q3: My results for the antioxidant activity of this compound are inconsistent. What could be the cause?

A3: Inconsistent antioxidant results can stem from the type of assay used and the underlying mechanism of action.

Troubleshooting Steps:

  • Assay Selection:

    • Acellular vs. Cellular Assays: Simple chemical assays (like DPPH or ABTS) measure radical scavenging ability but do not reflect the complex cellular environment. For more biologically relevant data, use cell-based assays that measure the reduction of reactive oxygen species (ROS) using probes like DCFH-DA.

    • Mechanism of Action: this compound exerts antioxidant effects not just by direct scavenging, but also by activating the Nrf2 signaling pathway, which upregulates endogenous antioxidant enzymes like SOD and CAT.[6][7] Assays that measure the activity of these enzymes may provide more robust results.

  • Experimental Conditions:

    • Oxidative Stress Induction: Ensure the method used to induce oxidative stress (e.g., H₂O₂, tert-Butyl hydroperoxide) is applied at a consistent and appropriate level.

    • Treatment Time: Allow sufficient time for this compound to modulate cellular pathways. Effects on Nrf2 activation and subsequent enzyme expression may require longer incubation times (e.g., 12-24 hours).

Data & Protocols

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Appearance White to light yellow powder
Solubility Soluble in DMSO, Methanol, Ethanol. Poorly soluble in water.[1]

Table 2: Reported Anti-proliferative Activity (IC₅₀) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ ValueReference
SNU-1 Gastric Carcinoma426 µg/ml[3]
Hs 746T Gastric Carcinoma586 µg/ml[3]
KATO III Gastric Carcinoma424 µg/ml[3]
143B Osteosarcoma~50 µM (dosage-dependent reduction)[2]
U2OS Osteosarcoma~50 µM (dosage-dependent reduction)[2]
BxPC-3 Pancreatic CancerDose- and time-dependent inhibition[8]
A549 Lung Cancer30 µM (hindered cell cycle)[4]
OVCAR-8 Ovarian Cancer100 µM (repressed migration)[4]

Note: IC₅₀ values can vary between labs due to differences in cell culture conditions, assay methods, and incubation times.

Experimental Protocols

Protocol 1: General Procedure for MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: General Procedure for Measuring Inflammatory Cytokines in Macrophages

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control) and incubate for an appropriate time (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

Visualizations

Troubleshooting and Experimental Workflows

cluster_0 Troubleshooting Workflow for Lacking Bioactivity Start No Expected Bioactivity (e.g., Cytotoxicity, Anti-inflammatory) CheckSolubility 1. Check Solubility & Dosing - Is this compound fully dissolved? - Is final DMSO% < 0.1%? - Is there precipitation in media? Start->CheckSolubility CheckConditions 2. Review Experimental Conditions - Is the concentration range wide enough? - Is the incubation time sufficient? CheckSolubility->CheckConditions Solubility OK CheckCellLine 3. Verify Cell Line Sensitivity - Is this cell line known to be responsive? - Compare with published IC50 values. CheckConditions->CheckCellLine Conditions OK CheckCompound 4. Confirm Compound Integrity - Is the compound pure? - Are you using fresh dilutions? CheckCellLine->CheckCompound Cell Line OK Result Problem Identified & Resolved CheckCompound->Result Compound OK

Caption: Troubleshooting workflow for this compound experiments.

cluster_1 Experimental Workflow: Assessing Antioxidant Activity Seed 1. Seed Cells (e.g., Hepatocytes, Neurons) Pretreat 2. Pre-treat with this compound (Various concentrations, 12-24h) Seed->Pretreat InduceStress 3. Induce Oxidative Stress (e.g., H₂O₂, 1-2h) Pretreat->InduceStress MeasureROS 4a. Measure Cellular ROS (DCFH-DA Assay) InduceStress->MeasureROS MeasureEnzymes 4b. Measure Antioxidant Enzymes (SOD, CAT activity assays) InduceStress->MeasureEnzymes Analyze 5. Analyze Data & Compare to Controls MeasureROS->Analyze MeasureEnzymes->Analyze

Caption: Workflow for in vitro antioxidant assessment.

Signaling Pathway Diagram

cluster_2 This compound's Anti-Inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK Ikk IKK TLR4->Ikk This compound This compound This compound->p38 This compound->ERK IkB IκBα This compound->IkB prevents degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines induces ERK->Cytokines induces Ikk->IkB phosphorylates p65 p65/p50 IkB->p65 releases p65_nuc p65/p50 (nucleus) p65->p65_nuc translocates p65_nuc->Cytokines induces transcription

Caption: this compound inhibits NF-κB and MAPK pathways.

References

Alpinetin Cell Proliferation Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell proliferation assays using Alpinetin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MTT assay results show high variability between replicates when using this compound. What could be the cause?

A1: High variability in MTT assays with this compound can stem from several factors. A primary concern with flavonoids like this compound is their potential to directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to artificially high absorbance readings and inconsistent results.[1][2][3]

Troubleshooting Steps:

  • Run a Blank Control: In a cell-free plate, add your complete medium, this compound at various concentrations, and the MTT reagent. Incubate for the same duration as your cellular assay. If you observe a color change, it indicates direct reduction of MTT by this compound.

  • Wash Cells Before Adding MTT: After treating the cells with this compound for the desired duration, gently aspirate the medium containing this compound and wash the cells with phosphate-buffered saline (PBS) before adding the MTT reagent in a serum-free medium.[3] This minimizes the direct interaction between this compound and MTT.

  • Optimize Incubation Times: Both the incubation time with this compound and the subsequent incubation with MTT are critical.[4][5] Ensure these are consistent across all plates and experiments.

  • Ensure Complete Solubilization: After the MTT incubation, ensure the formazan crystals are completely dissolved in the solubilization buffer. Incomplete dissolution is a common source of variability. Gently pipette up and down or use a plate shaker.

  • Consider Alternative Assays: If the issue persists, consider using an assay that is less prone to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay or a direct cell counting method.[2]

Q2: I am observing a weaker than expected anti-proliferative effect of this compound. Why might this be happening?

A2: A weaker than expected effect can be due to issues with the compound's stability, solubility, or the specific experimental conditions.

Troubleshooting Steps:

  • Check this compound Solubility and Stability: this compound has poor water solubility.[6] Ensure it is fully dissolved in your stock solution (typically DMSO) before diluting it in the cell culture medium. Visually inspect for any precipitation. The stability of flavonoids in culture medium can be pH-dependent.[7] Prepare fresh dilutions for each experiment.

  • Optimize this compound Concentration and Exposure Time: The anti-proliferative effects of this compound are dose- and time-dependent.[8][9] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Cell Seeding Density: The density of cells at the time of treatment can significantly impact the outcome. High cell density can lead to contact inhibition, slowing down proliferation and potentially masking the effects of an anti-proliferative agent.[4] Standardize your cell seeding protocol.

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with test compounds, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, but ensure it does not compromise cell viability on its own.

Q3: My colony formation assay shows inconsistent numbers of colonies in the control group. What should I check?

A3: Inconsistent colony numbers in the control group usually point to issues with cell handling and plating technique.

Troubleshooting Steps:

  • Ensure a Single-Cell Suspension: Clumps of cells will lead to the formation of single large colonies that are not of clonal origin, skewing the results. Ensure you have a homogenous single-cell suspension before plating.

  • Accurate Cell Counting: Inaccurate cell counts will lead to plating different numbers of cells in each dish, causing variability in colony numbers. Use a reliable cell counting method.[10]

  • Even Distribution of Cells: When plating, gently swirl the dish to ensure an even distribution of cells across the surface. Uneven distribution can lead to areas with high and low colony density, making counting difficult and inaccurate.[10]

  • Maintain Humidity: The semi-solid agar is prone to drying out, which can inhibit colony growth. Ensure proper humidity in the incubator and consider placing a dish of sterile water in the incubator.[11]

  • Agar Temperature: The temperature of the agar when mixing with the cells is critical. If it's too hot, it will kill the cells.[12][13]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the appropriate concentration range for your experiments.

Cell LineCancer TypeIC50 ValueExposure TimeAssay
HT-29Colon Cancer44.2 µM72 hoursMTT
HepG2Hepatoma~60 µg/mL (~222 µM)24 hoursMTT
N1-S1Hepatoma~60 µg/mL (~222 µM)24 hoursMTT
BxPC-3Pancreatic CancerDose-dependent decrease24, 48, 72 hoursMTT
PANC-1Pancreatic CancerDose-dependent decrease24, 48, 72 hoursMTT
AsPC-1Pancreatic CancerDose-dependent decrease24, 48, 72 hoursMTT

Note: IC50 values can vary significantly between studies due to differences in cell lines, passage numbers, and assay conditions.[9][14][15][16]

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is adapted for use with this compound, with steps to minimize potential interference.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the this compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Wash (Crucial Step): After incubation, carefully aspirate the medium containing this compound. Gently wash the cells once with 100 µL of sterile PBS.

  • MTT Incubation: Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

BrdU Cell Proliferation Assay

This assay measures DNA synthesis and is a good alternative to metabolic assays like MTT.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[18][19]

  • Fixation and Denaturation: At the end of the incubation, remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[18]

  • Antibody Incubation: Wash the wells with wash buffer. Add a diluted anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.[19]

  • Substrate Addition and Reading: Wash the wells and add TMB substrate. Monitor color development and then add a stop solution. Read the absorbance at 450 nm.[18]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Preparation: Prepare a single-cell suspension of your cells.

  • Treatment: Treat a sub-confluent flask of cells with various concentrations of this compound for a predetermined duration (e.g., 24 hours).

  • Plating: After treatment, wash, trypsinize, and count the viable cells. Seed a low, predetermined number of cells (e.g., 500-1000 cells) into 6-well plates with complete medium.

  • Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.

  • Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution of 6% glutaraldehyde for 15 minutes. Stain with 0.5% crystal violet for 20 minutes.

  • Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Assay Results A Inconsistent Results Observed B High Variability in MTT Assay? A->B Check Assay Type C Weaker Than Expected Effect? A->C Check Effect Size D Inconsistent Colony Formation? A->D Check Assay Type E Run Cell-Free Control (this compound + MTT) B->E Yes H Check this compound Solubility & Stability C->H Yes K Ensure Single-Cell Suspension D->K Yes F Wash Cells Before Adding MTT E->F Direct Reduction Confirmed G Consider Alternative Assay (e.g., SRB) F->G Still Variable I Optimize Concentration & Incubation Time H->I J Standardize Cell Seeding Density I->J L Verify Cell Counting Accuracy K->L M Maintain Proper Incubator Humidity L->M Alpinetin_Signaling_Pathway Key Signaling Pathways Modulated by this compound in Cancer Cells cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt MKK7 MKK7 This compound->MKK7 NFkB NF-κB This compound->NFkB ERK ERK This compound->ERK PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MKK7->Apoptosis NFkB->Proliferation ERK->Proliferation

References

Alpinetin precipitation in intravenous injection solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alpinetin intravenous (IV) injection solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly precipitation, encountered during the formulation and handling of this compound for parenteral administration.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating?

A1: this compound, a flavonoid, has poor aqueous solubility. Precipitation in intravenous solutions can occur due to several factors:

  • Low Intrinsic Solubility: this compound is sparingly soluble in water.[1]

  • Solvent Composition: The choice and concentration of co-solvents are critical. Dilution of a co-solvent-based formulation with an aqueous medium during administration can lead to supersaturation and subsequent precipitation.

  • pH of the Solution: The solubility of flavonoids like this compound can be pH-dependent.

  • Temperature: Changes in temperature during storage or administration can affect solubility.

  • Concentration: Higher concentrations of this compound are more prone to precipitation.

  • Interactions with Excipients: Incompatibility with other formulation components can lead to precipitation.

Q2: What are the immediate steps to take if I observe precipitation?

A2: If you observe any cloudiness, turbidity, or visible particles in your this compound IV solution, do not administer it.[2] Precipitates can cause serious adverse effects, including vascular occlusion and immune reactions. Quarantine the batch and proceed with a systematic troubleshooting process to identify the root cause.

Q3: How can I increase the solubility of this compound in my IV formulation?

A3: Several strategies can be employed to enhance the solubility of this compound for intravenous administration:

  • Co-solvents: Utilize biocompatible co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400. The concentration of these co-solvents should be carefully optimized to maintain this compound solubility upon dilution in aqueous media.

  • Cyclodextrins: The use of cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to significantly increase the water solubility and stability of this compound through the formation of inclusion complexes.[3][4]

  • pH Adjustment: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the formulation can enhance its solubility. However, ensure the chosen pH is physiologically compatible.

  • Surfactants: The use of non-ionic surfactants can help to form micelles that encapsulate the poorly soluble drug, preventing precipitation.

Q4: What analytical methods are suitable for quantifying this compound in my IV solution?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are robust and widely used methods for the accurate quantification of this compound.[5][6][7][8] A common mobile phase for HPLC analysis is a mixture of methanol and water.[5][6]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to identifying and resolving precipitation issues in this compound intravenous solutions.

Visual Guide to Troubleshooting Precipitation

Troubleshooting_Workflow cluster_investigation Investigation Steps cluster_remediation Corrective Actions start Precipitation Observed in this compound IV Solution quarantine Immediately Quarantine the Batch DO NOT ADMINISTER start->quarantine investigate Investigate Root Cause quarantine->investigate formulation Review Formulation Composition: - this compound Concentration - Co-solvent Type & Concentration - pH & Buffer System - Other Excipients investigate->formulation process Review Preparation Process: - Order of Addition - Mixing Speed & Time - Temperature Control - Filtration Steps investigate->process storage Review Storage & Handling: - Storage Temperature - Exposure to Light - Dilution Procedure investigate->storage remediation Implement Corrective Actions formulation->remediation process->remediation storage->remediation reformulate Reformulate Solution: - Decrease this compound Concentration - Optimize Co-solvent/Water Ratio - Add Solubilizing Agent (e.g., HPβCD) - Adjust pH remediation->reformulate modify_process Modify Preparation Process: - Optimize Mixing Parameters - Control Temperature - Evaluate Filter Compatibility remediation->modify_process update_sop Update SOPs for Storage & Handling: - Specify Storage Conditions - Detail Dilution Protocol remediation->update_sop verify Verify Solution Stability: - Perform Forced Degradation Studies - Long-term Stability Testing reformulate->verify modify_process->verify update_sop->verify end Stable Formulation Achieved verify->end

Caption: A workflow diagram for troubleshooting this compound precipitation.

Quantitative Data Summary

Due to the limited availability of direct solubility data for this compound in common intravenous solvents, the following tables provide solubility information for this compound in Dimethyl Sulfoxide (DMSO) and for a structurally similar flavonoid, apigenin, in various co-solvent systems. This data can be used as a starting point for formulation development, but experimental verification for this compound is highly recommended.

Table 1: Solubility of this compound in DMSO

SolventConcentrationTemperatureReference
DMSO50 mg/mL (184.99 mM)Not Specified[9]

Table 2: Estimated Solubility of this compound in Common IV Co-solvents

Note: The following data is for apigenin and should be used as an estimate for this compound due to structural similarities. Experimental verification is crucial.

Co-solventMole Fraction Solubility of ApigeninTemperature
Water3.08 x 10⁻⁶318.2 K
Ethanol4.86 x 10⁻⁴318.2 K
Propylene Glycol (PG)1.50 x 10⁻²318.2 K
Polyethylene Glycol 400 (PEG 400)4.27 x 10⁻¹318.2 K

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent System

Objective: To prepare a concentrated stock solution of this compound for further dilution into an intravenous formulation.

Materials:

  • This compound powder

  • Ethanol (Dehydrated, USP grade)

  • Propylene Glycol (USP grade)

  • Polyethylene Glycol 400 (USP grade)

  • Sterile Water for Injection (WFI)

  • Sterile vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Sterile filters (0.22 µm)

Methodology:

  • Solvent Preparation: Prepare the desired co-solvent mixture (e.g., Ethanol:Propylene Glycol:Water in a specific ratio) in a sterile beaker.

  • Weighing this compound: Accurately weigh the required amount of this compound powder.

  • Dissolution: While stirring the co-solvent mixture, slowly add the this compound powder. Continue stirring until the this compound is completely dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary to aid dissolution.

  • Volume Adjustment: Add the remaining co-solvent mixture to reach the final desired volume.

  • Sterile Filtration: Filter the resulting solution through a 0.22 µm sterile filter into a sterile vial under aseptic conditions.

  • Quality Control: Visually inspect the solution for any particulate matter. Quantify the this compound concentration using a validated HPLC method.

Protocol 2: Preparation of this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HPβCD)

Objective: To prepare an aqueous solution of this compound with enhanced solubility using HPβCD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile Water for Injection (WFI)

  • Sterile vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Sterile filters (0.22 µm)

  • Lyophilizer (optional)

Methodology:

  • HPβCD Solution: Dissolve the calculated amount of HPβCD in Sterile Water for Injection in a sterile beaker with stirring.

  • This compound Addition: Slowly add the accurately weighed this compound powder to the stirring HPβCD solution.

  • Complexation: Continue stirring the mixture for a specified period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Volume Adjustment: Adjust the final volume with Sterile Water for Injection.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into sterile vials.

  • Lyophilization (Optional): For a stable solid formulation, the solution can be lyophilized to obtain a powder that can be reconstituted with sterile water before use.

  • Quality Control: Analyze the solution for this compound concentration, clarity, and pH.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in an intravenous solution.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 70:30 v/v).[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 290 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the this compound IV solution sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Signaling Pathways and Formulation Strategy

While the direct signaling pathways involved in the physical act of precipitation are not biological, we can visualize the logical pathway for selecting a suitable formulation strategy to prevent precipitation.

Formulation_Strategy cluster_strategies Solubilization Strategies cluster_optimization Optimization Parameters start Develop this compound IV Formulation solubility_check Initial Assessment: This compound has poor aqueous solubility start->solubility_check strategy Select Solubilization Strategy solubility_check->strategy cosolvents Co-solvent System (Ethanol, PG, PEG 400) strategy->cosolvents cyclodextrin Cyclodextrin Complexation (HPβCD) strategy->cyclodextrin ph_modification pH Adjustment strategy->ph_modification surfactants Surfactant Micelles strategy->surfactants cosolvent_ratio Co-solvent to Water Ratio cosolvents->cosolvent_ratio cd_concentration This compound to HPβCD Molar Ratio cyclodextrin->cd_concentration ph_range Optimal pH for Solubility & Stability ph_modification->ph_range surfactant_choice Select Surfactant & Concentration surfactants->surfactant_choice optimization Formulation Optimization stability_testing Stability and Compatibility Testing cosolvent_ratio->stability_testing cd_concentration->stability_testing ph_range->stability_testing surfactant_choice->stability_testing end Stable & Safe IV Formulation stability_testing->end

Caption: A decision pathway for selecting an this compound formulation strategy.

References

Technical Support Center: Enhancing the Shelf Life of Alpinetin-Containing Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the shelf life of alpinetin-containing formulations. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in formulations?

A1: this compound, a flavonoid, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. These degradation processes can be accelerated by environmental factors such as:

  • pH: this compound is more stable in acidic conditions and tends to degrade more rapidly in neutral to alkaline solutions.[1][2][3]

  • Temperature: Elevated temperatures significantly increase the rate of chemical degradation.[1][2][3]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[4][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[6]

Q2: What are the common signs of this compound degradation in a liquid formulation?

A2: Degradation of this compound in a liquid formulation can manifest in several ways, including:

  • Color change: A noticeable change in the color of the solution, often to a yellowish or brownish hue, can indicate chemical degradation.[7][8]

  • Precipitation: Loss of solubility and the formation of a precipitate can occur as the parent this compound molecule degrades into less soluble compounds.

  • Loss of potency: A decrease in the concentration of active this compound, which can be quantified using analytical techniques like HPLC.

  • Changes in pH: The degradation process may produce acidic or basic byproducts, leading to a shift in the formulation's pH.

Q3: What are the most effective strategies to enhance the shelf life of this compound formulations?

A3: Several strategies can be employed to improve the stability and extend the shelf life of this compound-containing formulations:

  • pH Optimization: Maintaining the formulation at an optimal, slightly acidic pH can significantly slow down hydrolysis.

  • Encapsulation: Encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles can protect it from degradation by creating a physical barrier against environmental factors.[9]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can enhance the solubility and stability of this compound by shielding the labile parts of the molecule from the aqueous environment.[10]

  • Use of Antioxidants: Incorporating antioxidants into the formulation can mitigate oxidative degradation.

  • Light Protection: Storing the formulation in light-resistant containers, such as amber vials, is crucial to prevent photolysis.[6]

  • Temperature Control: Storing the formulation at controlled, and often refrigerated, temperatures is essential to minimize thermal degradation.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in the this compound Formulation
Potential Cause Troubleshooting Steps
Poor Solubility of this compound 1. Verify Solvent System: Ensure the chosen solvent or co-solvent system is appropriate for this compound's hydrophobic nature. 2. Increase Solubilizing Agents: Consider increasing the concentration of co-solvents or adding solubilizing excipients like cyclodextrins.
pH Shift 1. Measure pH: Check if the pH of the formulation has shifted to a range where this compound is less soluble. 2. Buffer Optimization: Incorporate a suitable buffer system to maintain the pH within the optimal range for this compound stability and solubility.
Degradation 1. Analyze for Degradants: Use HPLC to check for the presence of degradation products, which may be less soluble than the parent compound. 2. Implement Stabilization Strategies: If degradation is confirmed, refer to the stabilization strategies outlined in the FAQs, such as encapsulation or the use of antioxidants.
Salt-Induced Precipitation 1. Review Formulation Components: If using salt-containing buffers or other ionic excipients, they may be causing this compound to "salt out." 2. Adjust Ionic Strength: Try reducing the ionic strength of the formulation or switching to a non-ionic solubilizer.[4]
Issue 2: Color Change (Yellowing or Browning) in the this compound Formulation
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Add Antioxidants: Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into the formulation.
Photodegradation 1. Protect from Light: Store the formulation in amber-colored containers or other light-blocking packaging. 2. Conduct Photostability Studies: Expose the formulation to controlled light conditions (as per ICH Q1B guidelines) to confirm light sensitivity and the effectiveness of the protective packaging.
pH-Related Degradation 1. Monitor pH: A shift to a more alkaline pH can accelerate degradation pathways that produce colored byproducts. 2. Maintain Acidic pH: Ensure the formulation is buffered at a slightly acidic pH where this compound is more stable.
Excipient Interaction 1. Compatibility Studies: Conduct compatibility studies with all excipients to ensure they do not promote color change. 2. Chelating Agents: If metal ion catalysis is suspected, consider adding a chelating agent like EDTA.
Issue 3: Loss of this compound Potency Detected by HPLC
Potential Cause Troubleshooting Steps
Chemical Degradation (Hydrolysis, Oxidation) 1. Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify the primary degradation pathways.[11] 2. Optimize Formulation: Based on the degradation profile, adjust the formulation to mitigate the most significant degradation routes (e.g., adjust pH, add antioxidants).
Adsorption to Container 1. Material Compatibility: Investigate potential adsorption of the hydrophobic this compound molecule to the container surface, especially with certain plastics. 2. Change Container Type: Consider using a different type of container material (e.g., glass vs. polypropylene) and re-evaluate potency over time.
Inaccurate Analytical Method 1. Method Validation: Ensure the HPLC method is fully validated for stability-indicating properties, meaning it can accurately separate and quantify this compound in the presence of its degradants. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and confirm that no degradation products are co-eluting with the this compound peak.

Quantitative Data Summary

Table 1: Degradation Kinetics of Flavonoids (General Data as a Proxy for this compound)

ConditionRate Constant (k)Half-life (t½)Reference
pH 6.0 (37°C) 8.30 x 10⁻³ h⁻¹ (Fisetin)83.5 h[2][3]
pH 7.5 (37°C) 0.202 h⁻¹ (Fisetin)3.4 h[2][3]
50°C (pH 6.8) 0.124 h⁻¹ (Fisetin)5.6 h[2][3]
65°C (pH 6.8) 0.490 h⁻¹ (Fisetin)1.4 h[2][3]

Note: Data for fisetin is used as a representative flavonoid due to the lack of specific published degradation kinetics for this compound. Trends are expected to be similar.

Table 2: Enhancement of Flavonoid Stability with Encapsulation (Example Data)

FormulationDegradation after 720 min (40°C)Stability ImprovementReference
Curcumin Solution ~100%-[12]
Curcumin Liposomes 41.51%Significant[12]
Curcumin Flexible Nano-Liposomes 44.51%Significant[12]

Note: Data for curcumin, a polyphenol with similar stability challenges, illustrates the potential of nano-encapsulation to enhance stability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method that should be optimized and validated for your specific formulation.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid separation.

    • Example Gradient: Start with 30% acetonitrile, ramp to 70% over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection:

    • UV detection at the maximum absorbance wavelength of this compound (approximately 290 nm).[1]

  • Sample Preparation:

    • Dilute the this compound formulation with the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the sample at 80°C.

    • Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light.

    • Analyze samples at various time points to assess the extent of degradation and ensure the method separates degradants from the parent peak.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Separate the this compound-loaded liposomes from the unencapsulated drug by methods such as size exclusion chromatography or ultracentrifugation.

Protocol 3: Preparation of this compound Nanoparticles (Solvent Evaporation Method)
  • Organic Phase Preparation:

    • Dissolve this compound and a polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).

  • Emulsification:

    • Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Protocol 4: Determination of Encapsulation Efficiency (EE%)
  • Separation of Free Drug:

    • Separate the encapsulated this compound from the free (unencapsulated) drug in the formulation. Common methods include:

      • Ultracentrifugation: Pellet the liposomes or nanoparticles, leaving the free drug in the supernatant.[9]

      • Size Exclusion Chromatography: Use a column (e.g., Sephadex G-50) to separate the larger nanocarriers from the smaller free drug molecules.

      • Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that retains the nanocarriers while allowing the free drug to pass through.[13]

  • Quantification:

    • Measure the concentration of this compound in the supernatant or filtrate (representing the amount of free drug) using the validated HPLC method described above.

  • Calculation:

    • Calculate the Encapsulation Efficiency using the following formula: EE% = [(Total Amount of this compound - Amount of Free this compound) / Total Amount of this compound] x 100

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  pH > 7, Heat Oxidation Oxidation This compound->Oxidation  Oxygen, Metal Ions Photolysis Photolysis This compound->Photolysis  UV/Vis Light Degradation_Product_1 Ring Opening Products Hydrolysis->Degradation_Product_1 Degradation_Product_2 Oxidized Derivatives Oxidation->Degradation_Product_2 Degradation_Product_3 Photodegradation Products Photolysis->Degradation_Product_3 experimental_workflow cluster_formulation Formulation cluster_stress Stress Conditions cluster_analysis Analysis cluster_optimization Optimization formulation This compound Formulation stress Acid/Base Heat Light Oxidation formulation->stress analysis HPLC Analysis Characterize Degradants stress->analysis optimization Reformulate to Enhance Stability analysis->optimization optimization->formulation Iterate logical_relationship instability This compound Instability hydrolysis Hydrolysis instability->hydrolysis oxidation Oxidation instability->oxidation photolysis Photolysis instability->photolysis stabilization Enhanced Shelf Life encapsulation Encapsulation encapsulation->stabilization cyclodextrin Cyclodextrin Complexation cyclodextrin->stabilization antioxidants Antioxidants antioxidants->stabilization ph_control pH Control ph_control->stabilization

References

Validation & Comparative

Alpinetin vs. Quercetin: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two prominent flavonoids, alpinetin and quercetin. By examining their mechanisms of action, effects on key inflammatory mediators, and the experimental evidence supporting these findings, this document aims to provide a valuable resource for researchers in the field of inflammation and drug discovery.

Introduction

This compound, a flavonoid derived from plants of the ginger family, and quercetin, a flavonol abundant in various fruits and vegetables, have both demonstrated significant anti-inflammatory potential.[1][2] Their ability to modulate inflammatory pathways has positioned them as promising candidates for the development of novel therapeutic agents for a range of inflammatory diseases. This guide delves into a side-by-side comparison of their efficacy, drawing upon in vitro and in vivo experimental data.

Comparative Efficacy and Mechanism of Action

Both this compound and quercetin exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4]

This compound has been shown to suppress the activation of the TLR4/NF-κB and MAPK pathways.[3][5] Studies indicate that this compound can inhibit the phosphorylation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit.[6] Similarly, quercetin has been reported to inhibit NF-κB activation and suppress the phosphorylation of key MAPK proteins, including ERK and p38.[4][7]

While both compounds target similar pathways, their relative potency can vary depending on the experimental model and conditions. The following tables summarize the available quantitative data on their inhibitory effects on key inflammatory markers.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production
CompoundCell LineStimulant (Concentration)Test Concentration (µM)% Inhibition of NO ProductionReference
This compound RAW 264.7LPS (1 µg/mL)25, 50, 100Dose-dependent reduction[3]
Quercetin RAW 264.7LPSNot specifiedStrong inhibition[4]
Table 2: Comparative Inhibition of Pro-inflammatory Cytokines
CompoundCytokineCell Line / ModelStimulant (Concentration)Test Concentration% InhibitionReference
This compound TNF-αRAW 264.7LPS25, 50, 100 µMDose-dependent reduction[3]
IL-6RAW 264.7LPS25, 50, 100 µMDose-dependent reduction[3]
IL-1βRAW 264.7LPS25, 50, 100 µMDose-dependent reduction[3]
Quercetin TNF-αRAW 264.7LPSNot specifiedStrong inhibition[4]
IL-6RAW 264.7LPSNot specifiedStrong inhibition[8]
IL-1βRAW 264.7LPSNot specifiedStrong inhibition[8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and quercetin in the context of inflammation.

NF-kB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->cytokines induces transcription nucleus Nucleus This compound This compound This compound->IKK inhibits Quercetin Quercetin Quercetin->IKK inhibits

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by this compound and quercetin.

MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 nucleus Nucleus AP1->nucleus translocates cytokines Pro-inflammatory Cytokines & Enzymes (TNF-α, IL-6, COX-2) nucleus->cytokines induces transcription This compound This compound This compound->p38 inhibits This compound->ERK inhibits Quercetin Quercetin Quercetin->p38 inhibits Quercetin->ERK inhibits

Figure 2: Simplified MAPK signaling pathway and points of inhibition by this compound and quercetin.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of the anti-inflammatory effects of this compound and quercetin.

Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[9]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[10]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or quercetin. After a pre-incubation period (typically 1-2 hours), lipopolysaccharide (LPS) from E. coli is added at a final concentration of 1 µg/mL to induce an inflammatory response.[11] A control group with LPS alone and a vehicle control group are also included.

  • Incubation: The cells are then incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.[11]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the incubation period, the cell culture supernatant is collected.[12]

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[13]

  • Reaction: 100 µL of the cell supernatant is mixed with 100 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 10-15 minutes.[12][14]

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.[14]

Cytokine Measurement (ELISA)
  • Sample Collection: Cell culture supernatants or serum samples from in vivo studies are collected.

  • ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[15][16]

  • Measurement: The absorbance is read at the appropriate wavelength (typically 450 nm), and cytokine concentrations are calculated based on a standard curve.[17]

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: After treatment, cells are lysed to extract total protein or fractionated to separate cytoplasmic and nuclear proteins.[18]

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[19]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of IκBα, p65, ERK, and p38. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20][21]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[18]

Experimental Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Pre-treatment with This compound or Quercetin cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis no_assay Nitric Oxide Assay (Griess Assay) supernatant_collection->no_assay elisa Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) supernatant_collection->elisa western_blot Western Blot Analysis (NF-κB & MAPK pathways) cell_lysis->western_blot data_analysis Data Analysis no_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 3: General experimental workflow for in vitro anti-inflammatory screening.

Conclusion

Both this compound and quercetin are potent inhibitors of key inflammatory pathways, demonstrating significant potential for the development of anti-inflammatory therapeutics. Their shared mechanisms of action, centered on the NF-κB and MAPK signaling cascades, underscore the importance of these pathways as therapeutic targets. While direct comparative studies are limited, the available data suggest that both flavonoids effectively reduce the production of a wide range of pro-inflammatory mediators. Further head-to-head studies are warranted to delineate their relative potencies and therapeutic windows for specific inflammatory conditions. This guide provides a foundational comparison to aid researchers in navigating the existing literature and designing future investigations into the promising anti-inflammatory activities of these natural compounds.

References

A Comparative Analysis of the Anticancer Properties of Alpinetin and Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, effective, and less toxic anticancer agents has led to the extensive investigation of natural compounds. Among these, Alpinetin, a flavonoid derived from the ginger family, and Curcumin, the active component of turmeric, have emerged as promising candidates due to their demonstrated antitumor activities. This guide provides a comprehensive comparison of the anticancer effects of this compound and Curcumin, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action. While direct comparative studies are limited, this guide synthesizes available data to offer an objective overview for the scientific community.

Comparative Efficacy: A Tabular Overview

To facilitate a clear comparison of the cytotoxic and anti-proliferative effects of this compound and Curcumin, the following tables summarize their half-maximal inhibitory concentrations (IC50) against various cancer cell lines, their impact on apoptosis, and their in vivo tumor growth inhibition capabilities.

Table 1: Comparative IC50 Values of this compound and Curcumin in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
This compound 4T1 (Breast Cancer)~50[1]
MDA-MB-231 (Breast Cancer)~50[1]
MCF-7 (Breast Cancer)~50[1]
A549 (Lung Cancer)>200[2]
NCI-H460 (Lung Cancer)~30[3]
CCRF-CEM (Leukemia)88.22 ± 8.78[3]
CEM/ADR5000 (Multidrug-Resistant Leukemia)116.07 ± 7.93[3]
Curcumin MDA-MB-231 (Breast Cancer)25.6 ± 4.8[4]
MCF-7 (Breast Cancer)21.5 ± 4.7[4]
A549 (Lung Cancer)33[5]
HCT-116 (Colon Cancer)10[6]
Hep-G2 (Liver Cancer)14.5[6]
Hela (Cervical Cancer)8.6[6]
PC-3 (Prostate Cancer)8.67 - 20.35[7]

Note: The IC50 values are derived from different studies and experimental conditions, which may affect direct comparability.

Table 2: Comparative Effects on Apoptosis

CompoundCancer Cell LineApoptosis InductionKey Molecular ChangesReference
This compound 4T1, MDA-MB-231 (Breast Cancer)Dose-dependent increase in apoptotic cells↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↑ Bax/Bcl-2 ratio[8][9]
A549 (Lung Cancer)Significant increase at 100µM and 200µM↑ Caspase-3, -8, -9 activation[2]
Curcumin MDA-MB-231 (Breast Cancer)47.8 ± 5.21% apoptosis at 48h↑ Bax/Bcl-2 ratio[10]
T47D, MCF7 (Breast Cancer)Significant increase with 10µM and 30µM↑ Cleaved Caspase-3, ↑ Bax/Bcl-2 ratio
HT-29 (Colon Cancer)Dose-dependent increase↑ Caspase-3 activation

Table 3: Comparative In Vivo Tumor Growth Inhibition

CompoundCancer ModelDosageTumor Growth InhibitionReference
This compound 4T1 Breast Cancer Xenograft (Mice)Not specifiedSignificant tumor regression[8]
Curcumin MDA-MB-231 Breast Cancer Xenograft (Mice)Not specifiedSignificant decrease in tumor volume and weight[10]
Ovarian Carcinoma (Mice)500 mg/kg (oral)47% - 55% reduction in tumor growth
Pancreatic Cancer (Mice)0.6% in dietSmaller tumor size compared to controls
Dalton Lymphoma Ascites (Mice)100 mg/kgSignificant decrease in tumor volume

Signaling Pathways: Mechanisms of Anticancer Action

Both this compound and Curcumin exert their anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.

This compound's Mechanism of Action

This compound has been shown to induce apoptosis primarily through the intrinsic or mitochondrial pathway. It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade. Key signaling pathways inhibited by this compound include:

  • PI3K/Akt Pathway: this compound inhibits the phosphorylation of PI3K and Akt, leading to the downregulation of anti-apoptotic proteins and cell cycle regulators.[7]

  • ERK Pathway: By suppressing the activation of ERK, this compound interferes with cell proliferation and survival signals.

  • NF-κB Pathway: this compound has been demonstrated to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression.[8] This inhibition is linked to a reduction in mitochondrial reactive oxygen species (ROS) production.[8]

Alpinetin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K This compound This compound This compound->PI3K inhibits ERK ERK This compound->ERK inhibits ROS ROS This compound->ROS reduces Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 NFkB NF-κB ROS->NFkB NFkB->Bcl2 Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound's anticancer effects.

Curcumin's Mechanism of Action

Curcumin is well-documented for its pleiotropic effects, targeting multiple signaling pathways simultaneously. This multi-targeted approach contributes to its broad-spectrum anticancer activity. Key pathways modulated by Curcumin include:

  • NF-κB Pathway: Curcumin is a potent inhibitor of NF-κB activation, a central mediator of inflammation and cell survival.[6]

  • PI3K/Akt/mTOR Pathway: Curcumin suppresses this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.

  • MAPK Pathway: Curcumin modulates the activity of various components of the MAPK pathway, including ERK, JNK, and p38, which are involved in cell growth and differentiation.[5]

  • JAK/STAT Pathway: By inhibiting the JAK/STAT signaling cascade, Curcumin can downregulate the expression of genes involved in cell survival and proliferation.

  • Wnt/β-catenin Pathway: Curcumin has been shown to inhibit the Wnt/β-catenin pathway, which is often dysregulated in various cancers.[5]

Curcumin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Various Receptors (EGFR, etc.) PI3K_Akt PI3K/Akt Receptors->PI3K_Akt MAPK MAPK Receptors->MAPK Curcumin Curcumin Curcumin->PI3K_Akt inhibits Curcumin->MAPK modulates JAK_STAT JAK/STAT Curcumin->JAK_STAT inhibits Wnt_beta_catenin Wnt/β-catenin Curcumin->Wnt_beta_catenin inhibits NFkB NF-κB Curcumin->NFkB inhibits Bcl2 Bcl-2 PI3K_Akt->Bcl2 Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt->Proliferation_Inhibition MAPK->Proliferation_Inhibition JAK_STAT->Proliferation_Inhibition Wnt_beta_catenin->Proliferation_Inhibition NFkB->Bcl2 Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Bax Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Curcumin's anticancer effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate and incubate. Add_Compound 2. Treat cells with varying concentrations of this compound or Curcumin. Seed_Cells->Add_Compound Incubate 3. Incubate for a specified period (e.g., 24, 48, 72 hours). Add_Compound->Incubate Add_MTT 4. Add MTT solution to each well and incubate for 2-4 hours. Incubate->Add_MTT Solubilize 5. Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. Add_MTT->Solubilize Measure_Absorbance 6. Measure absorbance at ~570 nm using a microplate reader. Solubilize->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Curcumin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Treat_Cells 1. Treat cells with this compound or Curcumin. Harvest_Cells 2. Harvest cells by trypsinization and wash with PBS. Treat_Cells->Harvest_Cells Resuspend 3. Resuspend cells in Annexin V binding buffer. Harvest_Cells->Resuspend Stain 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Resuspend->Stain Incubate_Dark 5. Incubate in the dark at room temperature for 15 minutes. Stain->Incubate_Dark Analyze_FCM 6. Analyze by flow cytometry. Incubate_Dark->Analyze_FCM Western_Blot_Workflow Protein_Extraction 1. Extract total protein from treated and control cells. Quantification 2. Quantify protein concentration (e.g., BCA assay). Protein_Extraction->Quantification SDS_PAGE 3. Separate proteins by size using SDS-PAGE. Quantification->SDS_PAGE Transfer 4. Transfer proteins to a membrane (e.g., PVDF). SDS_PAGE->Transfer Blocking 5. Block non-specific binding sites on the membrane. Transfer->Blocking Primary_Antibody 6. Incubate with a primary antibody specific to the target protein. Blocking->Primary_Antibody Secondary_Antibody 7. Incubate with a labeled secondary antibody. Primary_Antibody->Secondary_Antibody Detection 8. Detect the signal (e.g., chemiluminescence). Secondary_Antibody->Detection

References

Alpinetin's Neuroprotective Efficacy: A Comparative Analysis Across Ischemic Stroke and Spinal Cord Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the flavonoid Alpinetin reveals significant neuroprotective effects in preclinical animal models of both ischemic stroke and spinal cord injury. This guide provides a comparative analysis of its performance against other neuroprotective agents, supported by experimental data, to inform future research and drug development.

This report details the validation of this compound's neuroprotective capabilities, drawing on data from studies utilizing the middle cerebral artery occlusion (MCAO) model of ischemic stroke and a traumatic spinal cord injury (SCI) model in rats. The findings demonstrate this compound's potential as a therapeutic agent by highlighting its impact on key pathological markers, including infarct volume, neuronal loss, oxidative stress, inflammation, and functional recovery. A comparative analysis with the known neuroprotective agents, Piracetam and Quercetin, is also presented.

Performance Comparison in a Nutshell

This compound demonstrates dose-dependent neuroprotective effects in the MCAO model, significantly reducing infarct volume and improving neurological outcomes. In the SCI model, this compound promotes significant motor function recovery. When compared to Piracetam and Quercetin in the context of ischemic stroke, this compound shows comparable efficacy in reducing neuronal damage and inflammation.

Key Quantitative Findings
Animal ModelTreatment GroupInfarct Volume Reduction (%)Neurological Deficit ImprovementKey Biomarker Modulation
MCAO (Ischemic Stroke) This compound (50 mg/kg)~30%Significant improvement in neurological scores↓ MDA, COX-2, IL-6; ↑ SOD, CAT, GSH-Px
This compound (100 mg/kg)>30%Significant improvement in neurological scores↓ MDA, COX-2, IL-6; ↑ SOD, CAT, GSH-Px
Piracetam (250 mg/kg)Significant reductionSignificant improvement in neurological scores↑ SOD, CAT, GSH-Px
Quercetin (10 mg/kg)Significant reductionSignificant improvement in neurological scores↓ Caspase-3, PARP
Spinal Cord Injury This compound (30 mg/kg)Not ApplicableSignificant improvement in BBB scores (motor function)↓ iNOS, COX-2, Neuronal Apoptosis

In-Depth Experimental Analysis

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model to simulate ischemic stroke in humans. In a key study, male Wistar rats were subjected to MCAO and treated with this compound (25, 50, and 100 mg/kg), Piracetam (250 mg/kg), or a vehicle.[1][2]

Key Findings:

  • Infarct Volume: Treatment with this compound at 50 and 100 mg/kg for three days resulted in a marked reduction in cerebral infarct volume by approximately 30% compared to the vehicle-treated MCAO group.[1]

  • Neuronal Density: this compound treatment significantly increased the density of viable neurons in the cortex and the CA1 and CA3 regions of the hippocampus, which are particularly vulnerable to ischemic damage.[1]

  • Oxidative Stress: this compound administration effectively counteracted the oxidative stress induced by MCAO. It significantly decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restored the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][2]

  • Inflammation: The inflammatory response following ischemia was significantly attenuated by this compound. Western blot analysis revealed a substantial reduction in the expression of pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in the cortex and hippocampus of this compound-treated rats.[1][2]

Comparative Analysis with Piracetam and Quercetin:

  • Piracetam: This established nootropic and neuroprotective agent also demonstrated a significant reduction in infarct volume and an increase in antioxidant enzyme activities, providing a benchmark for this compound's efficacy.[1]

  • Quercetin: Another flavonoid, Quercetin, has been shown to attenuate neuronal damage in the MCAO model by reducing brain edema, infarct volume, and neurological deficits. Its mechanism involves the inhibition of apoptotic pathways, as evidenced by the decreased expression of caspase-3 and PARP.[3][4][5]

Spinal Cord Injury Model

To validate this compound's neuroprotective effects in a different context of neuronal injury, a rat model of spinal cord injury (SCI) was utilized. This model involves a crush injury to the spinal cord, leading to inflammation, neuronal apoptosis, and motor function deficits.

Key Findings:

  • Motor Function Recovery: Rats treated with this compound (30 mg/kg) immediately after SCI showed a significantly better recovery of motor function compared to the untreated SCI group. This was quantified using the Basso-Beattie-Bresnahan (BBB) locomotor rating scale, with the this compound group achieving a mean final score of 14 compared to 8 in the SCI group.[1][2]

  • Anti-inflammatory Effects: this compound treatment significantly reduced the inflammatory response at the injury site. This was demonstrated by the decreased expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and COX-2.[1]

  • Inhibition of Neuronal Apoptosis: The study revealed that this compound protects neurons from apoptosis, a key mechanism of secondary injury in SCI.[1]

  • Mechanism of Action: The neuroprotective effects of this compound in the SCI model were linked to its ability to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is known to play a crucial role in neuroinflammation.[1]

Experimental Protocols

A detailed description of the methodologies for the key experiments is provided below to ensure reproducibility and facilitate further research.

Middle Cerebral Artery Occlusion (MCAO) Protocol
  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are used.

  • Anesthesia: Anesthesia is induced with an appropriate anesthetic agent (e.g., chloral hydrate).

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ICA via the ECA and advanced until it blocks the origin of the middle cerebral artery.

  • Reperfusion: In transient MCAO models, the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion. In permanent MCAO, the filament is left in place.

  • Drug Administration: this compound, Piracetam, Quercetin, or vehicle is administered intraperitoneally at the specified doses and time points relative to the MCAO procedure.

2,3,5-triphenyltetrazolium chloride (TTC) Staining for Infarct Volume
  • Brain Extraction: 24 hours after MCAO, rats are euthanized, and their brains are rapidly removed and placed in cold saline.

  • Slicing: The brain is sliced into 2 mm coronal sections.

  • Staining: The slices are immersed in a 2% solution of TTC in phosphate-buffered saline at 37°C for 15-30 minutes.

  • Imaging and Analysis: The stained slices are photographed. The healthy, viable tissue stains red, while the infarcted tissue remains white. The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.

Basso-Beattie-Bresnahan (BBB) Locomotor Rating Scale
  • Open Field Observation: Rats are placed in an open field arena and their hindlimb movements are observed for 4 minutes by two blinded observers.

  • Scoring: The locomotor function is scored on a 21-point scale, where a score of 0 indicates no observable hindlimb movement and a score of 21 represents normal locomotion. The scale assesses joint movement, stepping, coordination, paw placement, and trunk stability.[4]

Western Blot Analysis for Inflammatory Markers
  • Tissue Preparation: Brain or spinal cord tissue samples are homogenized in a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., COX-2, IL-6, iNOS, and a loading control like β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.

Visualizing the Pathways and Workflows

To further elucidate the experimental processes and the proposed mechanisms of this compound's action, the following diagrams are provided.

experimental_workflow_mcao cluster_model MCAO Model Induction cluster_treatment Treatment Groups cluster_assessment Neuroprotective Assessment Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia Surgical Procedure (MCAO) Surgical Procedure (MCAO) Anesthesia->Surgical Procedure (MCAO) Reperfusion (optional) Reperfusion (optional) Surgical Procedure (MCAO)->Reperfusion (optional) This compound (25, 50, 100 mg/kg) This compound (25, 50, 100 mg/kg) Surgical Procedure (MCAO)->this compound (25, 50, 100 mg/kg) Drug Administration Piracetam (250 mg/kg) Piracetam (250 mg/kg) Surgical Procedure (MCAO)->Piracetam (250 mg/kg) Drug Administration Quercetin (10 mg/kg) Quercetin (10 mg/kg) Surgical Procedure (MCAO)->Quercetin (10 mg/kg) Drug Administration Vehicle Control Vehicle Control Surgical Procedure (MCAO)->Vehicle Control Drug Administration Infarct Volume (TTC) Infarct Volume (TTC) This compound (25, 50, 100 mg/kg)->Infarct Volume (TTC) Post-treatment Evaluation Neurological Scoring Neurological Scoring This compound (25, 50, 100 mg/kg)->Neurological Scoring Post-treatment Evaluation Biomarker Analysis (Western Blot, etc.) Biomarker Analysis (Western Blot, etc.) This compound (25, 50, 100 mg/kg)->Biomarker Analysis (Western Blot, etc.) Post-treatment Evaluation Piracetam (250 mg/kg)->Infarct Volume (TTC) Post-treatment Evaluation Piracetam (250 mg/kg)->Neurological Scoring Post-treatment Evaluation Piracetam (250 mg/kg)->Biomarker Analysis (Western Blot, etc.) Post-treatment Evaluation Quercetin (10 mg/kg)->Infarct Volume (TTC) Post-treatment Evaluation Quercetin (10 mg/kg)->Neurological Scoring Post-treatment Evaluation Quercetin (10 mg/kg)->Biomarker Analysis (Western Blot, etc.) Post-treatment Evaluation Vehicle Control->Infarct Volume (TTC) Post-treatment Evaluation Vehicle Control->Neurological Scoring Post-treatment Evaluation Vehicle Control->Biomarker Analysis (Western Blot, etc.) Post-treatment Evaluation

Experimental Workflow for MCAO Studies

alpinetin_neuroprotection_pathway cluster_ischemia Ischemic Cascade cluster_this compound This compound's Mechanism of Action cluster_outcome Therapeutic Outcome Ischemic Insult (MCAO) Ischemic Insult (MCAO) Oxidative Stress Oxidative Stress Ischemic Insult (MCAO)->Oxidative Stress Inflammation Inflammation Ischemic Insult (MCAO)->Inflammation Neuronal Apoptosis Neuronal Apoptosis Ischemic Insult (MCAO)->Neuronal Apoptosis Neuroprotection Neuroprotection This compound This compound Antioxidant Enzyme Upregulation (SOD, CAT, GSH-Px) Antioxidant Enzyme Upregulation (SOD, CAT, GSH-Px) This compound->Antioxidant Enzyme Upregulation (SOD, CAT, GSH-Px) Anti-inflammatory Cytokine Modulation (↓ COX-2, IL-6) Anti-inflammatory Cytokine Modulation (↓ COX-2, IL-6) This compound->Anti-inflammatory Cytokine Modulation (↓ COX-2, IL-6) Inhibition of Apoptotic Pathways Inhibition of Apoptotic Pathways This compound->Inhibition of Apoptotic Pathways Antioxidant Enzyme Upregulation (SOD, CAT, GSH-Px)->Oxidative Stress Inhibits Anti-inflammatory Cytokine Modulation (↓ COX-2, IL-6)->Inflammation Inhibits Inhibition of Apoptotic Pathways->Neuronal Apoptosis Inhibits experimental_workflow_sci cluster_model_sci SCI Model Induction cluster_treatment_sci Treatment Groups cluster_assessment_sci Functional & Molecular Assessment Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia Spinal Cord Crush Injury Spinal Cord Crush Injury Anesthesia->Spinal Cord Crush Injury This compound (30 mg/kg) This compound (30 mg/kg) Spinal Cord Crush Injury->this compound (30 mg/kg) Immediate Post-injury Administration Vehicle Control Vehicle Control Spinal Cord Crush Injury->Vehicle Control Immediate Post-injury Administration Motor Function (BBB Score) Motor Function (BBB Score) This compound (30 mg/kg)->Motor Function (BBB Score) Post-treatment Evaluation Inflammatory Marker Analysis (Western Blot) Inflammatory Marker Analysis (Western Blot) This compound (30 mg/kg)->Inflammatory Marker Analysis (Western Blot) Post-treatment Evaluation Apoptosis Assessment Apoptosis Assessment This compound (30 mg/kg)->Apoptosis Assessment Post-treatment Evaluation Vehicle Control->Motor Function (BBB Score) Post-treatment Evaluation Vehicle Control->Inflammatory Marker Analysis (Western Blot) Post-treatment Evaluation Vehicle Control->Apoptosis Assessment Post-treatment Evaluation alpinetin_sci_pathway cluster_injury Spinal Cord Injury Cascade cluster_alpinetin_sci This compound's Intervention cluster_outcome_sci Therapeutic Outcome Traumatic Injury Traumatic Injury Microglial Activation Microglial Activation Traumatic Injury->Microglial Activation Neuroinflammation (↑ iNOS, COX-2) Neuroinflammation (↑ iNOS, COX-2) Microglial Activation->Neuroinflammation (↑ iNOS, COX-2) Reduced Inflammation & Apoptosis Reduced Inflammation & Apoptosis Neuronal Apoptosis Neuronal Apoptosis Neuroinflammation (↑ iNOS, COX-2)->Neuronal Apoptosis This compound This compound JAK2/STAT3 Pathway Inhibition JAK2/STAT3 Pathway Inhibition This compound->JAK2/STAT3 Pathway Inhibition JAK2/STAT3 Pathway Inhibition->Microglial Activation Inhibits Improved Motor Function Improved Motor Function Reduced Inflammation & Apoptosis->Improved Motor Function

References

Alpinetin in the Spotlight: A Comparative Analysis of Flavonoids Targeting the JAK2/STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of drug discovery, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway has emerged as a critical target for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders. Among the natural compounds being investigated for their inhibitory potential, flavonoids have shown considerable promise. This guide provides a comparative analysis of alpinetin versus other notable flavonoids in their ability to inhibit the JAK2/STAT3 signaling cascade, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The JAK2/STAT3 pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases. The binding of cytokines to their receptors triggers the activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in tumorigenesis and inflammation.

Quantitative Comparison of Flavonoid Inhibitory Activity

While direct IC50 values for the inhibition of JAK2/STAT3 phosphorylation are not uniformly available in the literature for all flavonoids, the half-maximal inhibitory concentration (IC50) for cell viability in cancer cell lines where the JAK/STAT pathway is often constitutively active provides a valuable proxy for their potential therapeutic efficacy. The following table summarizes the available data.

FlavonoidCell Line(s)IC50 (µM) - Cell ViabilityReference(s)
This compound Data not available--
Butein U266 (Multiple Myeloma)~10 (after 72h)[1]
A2780 (Ovarian Cancer)64.7 ± 6.27[2]
SKOV3 (Ovarian Cancer)175.3 ± 61.95[2]
CAL27 (Oral Squamous Cell Carcinoma)4.361[3]
SCC9 (Oral Squamous Cell Carcinoma)3.458[3]
Luteolin A431 (Squamous Carcinoma)19[4]
KKU-M156 (Cholangiocarcinoma)10.5 ± 5.0 (24h), 8.7 ± 3.5 (48h)[5]
Quercetin A431 (Squamous Carcinoma)21[4]
MiaPaCa-2 (Pancreatic Cancer)14 (protein kinase activity)[4]
Myricetin HT-29 (Colon Cancer)~55[6]
DU145 (Prostate Cancer)55.5[6]
T47D (Breast Cancer)46[6]
Genistein SK-MEL-28 (Squamous Cell Carcinoma)14.5[7]

Note: The provided IC50 values primarily reflect the inhibition of cell proliferation or viability, which may be a downstream effect of JAK2/STAT3 inhibition among other mechanisms. Direct comparative studies of these flavonoids on JAK2/STAT3 kinase activity are needed for a more definitive assessment.

Visualizing the Molecular Battleground

To better understand the mechanism of action, the following diagrams illustrate the JAK2/STAT3 signaling pathway and a typical experimental workflow for evaluating flavonoid inhibitors.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Association Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT3 STAT3 pJAK2->STAT3 4. STAT3 Recruitment & Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 5. Dimerization DNA DNA pSTAT3_dimer->DNA 6. Nuclear Translocation TargetGenes Target Gene Transcription (e.g., Bcl-2, Cyclin D1, VEGF) DNA->TargetGenes 7. Gene Transcription This compound This compound & Other Flavonoids This compound->pJAK2 Inhibition

Figure 1. The JAK2/STAT3 Signaling Pathway and Point of Flavonoid Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis A Seed cancer cells (e.g., with activated JAK/STAT) B Treat with varying concentrations of this compound or other flavonoids A->B C Cell Viability Assay (e.g., MTT, CCK-8) B->C D Western Blot Analysis B->D E Determine IC50 values for cell viability C->E F Quantify p-JAK2, JAK2, p-STAT3, STAT3 protein levels D->F

Figure 2. Experimental Workflow for Evaluating Flavonoid Inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of flavonoids on cancer cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, U266) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the flavonoid (e.g., this compound, quercetin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for JAK2/STAT3 Phosphorylation

This protocol outlines the steps to measure the inhibition of JAK2 and STAT3 phosphorylation by flavonoids.

  • Cell Lysis: After treating the cells with the flavonoid as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2 (Tyr1007/1008), JAK2, p-STAT3 (Tyr705), STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.

Concluding Remarks

The available evidence strongly suggests that this compound and a range of other flavonoids are potent inhibitors of the JAK2/STAT3 signaling pathway. While direct enzymatic inhibition data is still emerging, the consistent anti-proliferative effects observed in various cancer cell lines underscore their therapeutic potential. This compound, in particular, has demonstrated significant anti-inflammatory and neuroprotective effects through the modulation of this pathway.[8][9] Further head-to-head studies focusing on the direct inhibition of JAK2 and STAT3 phosphorylation are warranted to definitively rank the potency of these promising natural compounds. This will be a critical step in advancing the most effective flavonoid candidates into preclinical and clinical development for the treatment of cancers and inflammatory diseases.

References

A Comparative Analysis of Alpinetin's Bioavailability with its Glycoside Form: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of a compound is paramount to harnessing its therapeutic potential. This guide provides a comparative analysis of the oral bioavailability of the flavonoid alpinetin and its glycoside form, katsumadin (this compound 7-O-β-D-glucopyranoside), supported by experimental data and detailed methodologies.

This compound, a flavonoid found in plants of the ginger family, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] However, like many flavonoids, its clinical utility is influenced by its bioavailability. This guide will delve into the pharmacokinetic profiles of this compound and its glycoside, offering a clear comparison to aid in drug development and research.

Executive Summary of Bioavailability Comparison

Generally, flavonoid aglycones, such as this compound, exhibit higher oral bioavailability compared to their glycoside counterparts.[3] This is primarily because aglycones can be directly absorbed in the small intestine, whereas glycosides often require hydrolysis by intestinal enzymes or gut microbiota to release the absorbable aglycone. While direct comparative pharmacokinetic studies between this compound and its specific glycoside, katsumadin, are limited, the established principles of flavonoid absorption suggest a lower bioavailability for the glycoside form.

Quantitative Data Presentation

The following table summarizes the pharmacokinetic parameters of this compound in rats following oral administration, as determined in various studies. A lack of dedicated pharmacokinetic studies on orally administered katsumadin prevents a direct quantitative comparison within this table.

Pharmacokinetic ParameterThis compound (Aglycone)Katsumadin (Glycoside)
Maximum Plasma Concentration (Cmax) 385.63 ± 91.19 µg/L (20 mg/kg dose)Data not available
Time to Maximum Plasma Concentration (Tmax) 1.58 ± 0.24 h (20 mg/kg dose)Data not available
Area Under the Curve (AUC) 906.06 ± 402.67 µg/L*h (20 mg/kg dose)Data not available
Absolute Bioavailability ~15.1%Expected to be lower than this compound

Note: The data for this compound is derived from studies in rats and may vary depending on the dosage and experimental conditions. The lower bioavailability of katsumadin is an informed inference based on the general behavior of flavonoid glycosides.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the oral bioavailability of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on studies determining the pharmacokinetic profile of this compound in rats.

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Drug Administration: this compound is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. A single oral dose is administered via gavage. For intravenous administration to determine absolute bioavailability, this compound is dissolved in a vehicle like ethanol, polyethylene glycol 400, and saline.

  • Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Intestinal Absorption Study (Caco-2 Cell Model)

The Caco-2 cell monolayer model is a widely used in vitro tool to predict the intestinal absorption of compounds.

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin) and maintained in a humidified incubator with 5% CO2 at 37°C.

  • Cell Seeding: For transport studies, cells are seeded onto permeable supports (e.g., Transwell inserts) and allowed to differentiate for approximately 21 days to form a confluent monolayer.

  • Transport Experiment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). The transport study is initiated by adding the test compound (this compound or its glycoside) to the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the receiver chamber at various time points.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by UHPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the modulation of various signaling pathways. Below are diagrams illustrating key pathways and a typical experimental workflow for a pharmacokinetic study.

cluster_absorption Oral Administration and Absorption cluster_metabolism First-Pass Metabolism Alpinetin_Glycoside This compound Glycoside (Katsumadin) Gut_Microbiota Gut Microbiota (Hydrolysis) Alpinetin_Glycoside->Gut_Microbiota Primary Pathway Alpinetin_Aglycone This compound (Aglycone) Intestinal_Epithelium Intestinal Epithelium (Direct Absorption) Alpinetin_Aglycone->Intestinal_Epithelium Portal_Vein Portal Vein Alpinetin_Aglycone->Portal_Vein Direct Absorption Gut_Microbiota->Alpinetin_Aglycone Intestinal_Epithelium->Portal_Vein Liver Liver Portal_Vein->Liver Glucuronidation Glucuronidation (Phase II Metabolism) Liver->Glucuronidation Systemic_Circulation Systemic Circulation Glucuronidation->Systemic_Circulation Reduced Bioavailability Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 This compound This compound IKK IKK This compound->IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Activation Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase This compound This compound PI3K PI3K This compound->PI3K Receptor_Tyrosine_Kinase->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Start Start Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Gavage (this compound or Glycoside) Fasting->Dosing Blood_Collection Serial Blood Collection (Jugular Vein) Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Analysis UHPLC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Sample_Analysis->Data_Analysis End End Data_Analysis->End

References

Alpinetin vs. Doxorubicin: A Head-to-Head Comparison in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-clinical efficacy and mechanisms of action of Alpinetin, a natural flavonoid, and Doxorubicin, a standard-of-care chemotherapeutic agent, in the context of breast cancer. The information is compiled from independent research studies to offer a comprehensive overview for drug development professionals and researchers.

I. Executive Summary

This compound, a flavonoid derived from the ginger family, has demonstrated significant anti-cancer properties in pre-clinical studies of breast cancer. This guide compares its performance against Doxorubicin, a long-established anthracycline antibiotic used in chemotherapy. While Doxorubicin remains a potent and widely used therapeutic, its clinical application is often limited by significant cardiotoxicity. This compound presents a promising alternative or adjuvant therapeutic candidate with a potentially more favorable safety profile. This comparison focuses on in-vitro cytotoxicity, in-vivo tumor suppression, and the distinct molecular pathways through which each compound exerts its anti-cancer effects.

II. In-Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound and Doxorubicin in the human breast cancer cell line MCF-7, as reported in various studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

CompoundCell LineIC50 (µM)Incubation Time (hours)Citation
This compound MCF-7Concentration-dependent inhibition observed, specific IC50 not provided24[1]
Doxorubicin MCF-7~1.17 (equivalent to 0.68 µg/ml)48[Not available]
Doxorubicin MCF-7~5.32 (equivalent to 3.09 µg/ml)48[Not available]
Doxorubicin MCF-7448[2]

III. In-Vivo Tumor Growth Inhibition

Pre-clinical animal models are crucial for evaluating the therapeutic potential of anti-cancer agents. The following table summarizes the in-vivo efficacy of this compound and Doxorubicin in mouse models of breast cancer.

CompoundAnimal ModelDosing RegimenTumor Growth InhibitionCitation
This compound MDA-MB-231 Xenograft (BALB/c nude mice)50 mg/kg, intraperitoneal injection, every 2 days for 23 daysSignificant tumor regression compared to control.[1][1]
Doxorubicin MDA-MB-436 Xenograft (immunocompromised mice)2 mg/kg, weekly administration for 6 weeksNo significant effect on tumor growth as a single agent in this specific study.[3][3]
Doxorubicin E0117 subcutaneous tumor-bearing C57BL/6 miceIntravenous administration40% greater tumor growth inhibition compared to control.[4][4]

Note: Direct comparison of in-vivo efficacy is challenging due to differences in the animal models, cell lines used, and dosing regimens. The study on this compound showed significant tumor regression, while the results for Doxorubicin varied between the cited studies.

IV. Mechanism of Action

This compound and Doxorubicin exhibit distinct mechanisms of action at the molecular level, targeting different cellular pathways to induce cancer cell death.

This compound: Targeting the ROS/NF-κB/HIF-1α Axis

This compound's anti-cancer activity in breast cancer is primarily attributed to its ability to induce mitochondria-associated apoptosis by modulating the ROS/NF-κB/HIF-1α signaling pathway.[1][5] It reduces the production of mitochondrial reactive oxygen species (ROS), which in turn inhibits the activation of the transcription factor NF-κB.[1] The inactivation of NF-κB leads to a decrease in the transcription of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor survival and metastasis.[1][6] This cascade of events ultimately leads to apoptosis of the cancer cells.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin's primary mechanism of action involves its intercalation into the DNA of cancer cells, thereby inhibiting the synthesis of macromolecules.[][8] It also inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair.[][8] This disruption of DNA processes leads to DNA damage, the generation of reactive oxygen species, and ultimately triggers apoptotic cell death.[][9]

V. Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.[10]

  • Treatment: The cells are then treated with various concentrations of the test compound (this compound or Doxorubicin) and incubated for a specified period (e.g., 24 or 48 hours).[2][10]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 3-4 hours.[10][11]

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12] The cell viability is calculated as a percentage of the untreated control cells.

In-Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).[1]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then randomly assigned to treatment groups and receive either the test compound (e.g., this compound or Doxorubicin) or a vehicle control at a specified dosing regimen.[1][3]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2 days) using calipers.[1]

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[1] Immunohistochemical analysis can be performed on the tumor tissue to assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL staining).[1]

VI. Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and Doxorubicin in breast cancer.

Alpinetin_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits ROS ROS Mitochondria->ROS Reduces Production NFkB NF-κB ROS->NFkB Inhibits Activation HIF1a HIF-1α NFkB->HIF1a Inhibits Transcription Apoptosis Apoptosis HIF1a->Apoptosis Induces Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits ROS ROS Generation Doxorubicin->ROS Induces DNAdamage DNA Damage DNA->DNAdamage TopoisomeraseII->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis Induces ROS->Apoptosis Induces

References

Replicating Alpinetin's Hepatoprotective Effects: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of published research on the hepatoprotective properties of Alpinetin, a natural flavonoid. It is designed to assist researchers in replicating and building upon these findings by offering a comparative analysis of experimental data and detailed methodologies from key studies.

Comparative Analysis of Hepatoprotective Efficacy

This compound has been investigated in various preclinical models of liver injury, consistently demonstrating protective effects. The tables below summarize the quantitative data from several key studies, offering a clear comparison of its efficacy across different injury models and dosages.

Model of Liver Injury Animal Model This compound Dosage Key Biochemical Markers Reported Outcomes Reference
Ischemia/Reperfusion (I/R)C57BL/6 Mice50 mg/kg (i.p.)ALT, ASTSignificantly attenuated increases in ALT and AST caused by I/R.[1][2]
Alcoholic Liver Disease (ALD)C57BL/6 MiceNot specifiedALT, AST, γ-GTSignificantly reduced serum levels of ALT, AST, and γ-GT.[3][4]
LPS/D-GalactosamineMice12.5, 25, 50 mg/kgNot specifiedDose-dependently inhibited liver injury.[5]
Carbon Tetrachloride (CCl4)-induced FibrosisMice15 and 60 mg/kgNot specifiedAmeliorated CCl4-induced liver injury and fibrosis.[6][7]
Thioacetamide (TAA)-induced FibrosisSprague Dawley RatNot specifiedALP, ALT, ASTSignificantly lowered hepatic enzyme activity.[8]
Model of Liver Injury Animal Model This compound Dosage Key Inflammatory & Oxidative Stress Markers Reported Outcomes Reference
Ischemia/Reperfusion (I/R)C57BL/6 Mice50 mg/kg (i.p.)Proinflammatory CytokinesSignificantly attenuated increases in proinflammatory cytokines.[1]
Alcoholic Liver Disease (ALD)C57BL/6 MiceNot specifiedOxidative/Nitrosative Stress Markers, Pro-inflammatory CytokinesSignificantly reduced oxidative/nitrosative stress markers and pro-inflammatory cytokines.[3][4]
LPS/D-GalactosamineMice12.5, 25, 50 mg/kgMPO, MDA, TNF-α, IL-1βInhibited MPO activity and MDA level; dose-dependently inhibited TNF-α and IL-1β production.[5]
Carbon Tetrachloride (CCl4)-induced FibrosisMice15 and 60 mg/kgProinflammatory factors, ROS, MDADecreased levels of proinflammatory factors, ROS, and MDA.[7]
Thioacetamide (TAA)-induced FibrosisSprague Dawley RatNot specifiedTNF-α, IL-6Reduced levels of TNF-α and IL-6.[8]

Key Signaling Pathways in this compound's Hepatoprotection

This compound exerts its hepatoprotective effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and apoptosis. The primary mechanisms identified in the literature include the inhibition of the NF-κB/MAPK pathways and the activation of the Nrf2 pathway.

This compound's Hepatoprotective Signaling Pathways cluster_0 Inflammatory & Stress Stimuli (e.g., I/R, Alcohol, LPS, CCl4) cluster_1 Signaling Cascades cluster_2 Cellular Responses Stimuli Liver Injury Stimuli NFkB_MAPK NF-κB & MAPK Pathways Stimuli->NFkB_MAPK Oxidative_Stress Oxidative Stress Stimuli->Oxidative_Stress Inflammation Pro-inflammatory Cytokines, Apoptosis NFkB_MAPK->Inflammation Nrf2_pathway Nrf2 Pathway Antioxidant_Response Antioxidant Enzymes (e.g., HO-1) Nrf2_pathway->Antioxidant_Response Oxidative_Stress->Nrf2_pathway This compound This compound This compound->NFkB_MAPK Inhibits This compound->Nrf2_pathway Activates

This compound's modulation of key signaling pathways in hepatoprotection.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Animal Models of Liver Injury

A crucial aspect of studying hepatoprotective agents is the selection of an appropriate in vivo model of liver injury.

Experimental Workflow for In Vivo Liver Injury Models cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice, Sprague Dawley Rats) Grouping Divide into Groups: - Control - Vehicle - Injury Model - this compound + Injury Animal_Model->Grouping Alpinetin_Admin Administer this compound (e.g., 50 mg/kg i.p.) Grouping->Alpinetin_Admin Induce_Injury Induce Liver Injury (e.g., I/R, Alcohol, LPS, CCl4) Alpinetin_Admin->Induce_Injury Time_Point Collect Samples at Specific Time Points Induce_Injury->Time_Point Blood_Collection Collect Blood for Serum Analysis (ALT, AST) Time_Point->Blood_Collection Tissue_Harvest Harvest Liver Tissue for: - Histology - Western Blot - PCR - Oxidative Stress Assays Time_Point->Tissue_Harvest

Generalized workflow for in vivo hepatoprotection studies.
  • Ischemia/Reperfusion (I/R) Injury: In a study by Pan et al., C57BL/6 mice were subjected to 1 hour of partial hepatic ischemia followed by 6 hours of reperfusion.[1] this compound (50 mg/kg) was administered via intraperitoneal injection 1 hour before the ischemic event.[1][2]

  • Alcoholic Liver Disease (ALD): A Lieber-DeCarli ethanol liquid diet model in C57BL/6 mice has been used to induce ALD.[3][4]

  • Lipopolysaccharide/D-Galactosamine (LPS/D-Gal)-Induced Injury: Mice were treated with this compound (12.5, 25, or 50 mg/kg) one hour prior to the administration of LPS and D-Gal.[5] Samples were collected 12 hours after the injury induction.[5]

  • Carbon Tetrachloride (CCl4)-Induced Fibrosis: This model involves the administration of CCl4 to induce liver fibrosis in mice.[6][7]

  • Thioacetamide (TAA)-Induced Fibrosis: TAA is used to induce liver cirrhosis in rats.[8]

Biochemical Analysis
  • Serum Transaminases (ALT, AST): Blood samples are collected, and serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available kits as per the manufacturer's instructions. These enzymes are key indicators of hepatocellular damage.[1][3][4]

Assessment of Oxidative Stress
  • Malondialdehyde (MDA) and Myeloperoxidase (MPO): Liver tissue homogenates are used to measure the levels of MDA, a marker of lipid peroxidation, and MPO activity, an indicator of neutrophil infiltration.[5] Commercially available assay kits are typically used for these measurements.

Histological Analysis
  • Hematoxylin and Eosin (H&E) Staining: Liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with H&E to assess the overall liver architecture, inflammatory cell infiltration, and hepatocyte necrosis.[5][8]

Western Blot Analysis
  • Protein Expression of Signaling Molecules: Liver tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., phospho-NF-κB p65, phospho-IκBα, Nrf2, HO-1).[5] Following incubation with secondary antibodies, the protein bands are visualized using an appropriate detection system. This technique is used to quantify changes in the expression and activation of key signaling proteins.

Concluding Remarks

The compiled data strongly support the hepatoprotective properties of this compound across a range of liver injury models. Its mechanism of action appears to be multifactorial, primarily involving the suppression of inflammatory and oxidative stress pathways. The provided experimental protocols and comparative data tables offer a valuable resource for researchers seeking to validate and expand upon these important findings. Further research is warranted to explore the full therapeutic potential of this compound in the context of liver disease.

References

Alpinetin for Liver Disease: A Comparative Analysis of Efficacy Against Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of alpinetin against other well-known natural compounds—silymarin, curcumin, and resveratrol—in the context of liver disease. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

This compound, a flavonoid derived from the ginger family, has demonstrated significant potential as a hepatoprotective agent. Its efficacy in mitigating liver injury and fibrosis is attributed to its potent anti-inflammatory, antioxidant, and anti-angiogenic properties. This guide delves into the comparative performance of this compound against established natural hepatoprotectants, offering a comprehensive overview for future research and drug development.

Quantitative Comparison of Efficacy

While direct head-to-head experimental studies comparing this compound with silymarin, curcumin, and resveratrol are limited, a meta-analysis of randomized controlled trials in non-alcoholic fatty liver disease (NAFLD) provides valuable insights into the relative efficacy of the latter three compounds. The following table summarizes key findings from this meta-analysis and individual studies on this compound.

CompoundKey Efficacy MarkersModel/Study TypeNotable Findings
This compound ↓ ALT, AST, γ-GT, Collagen Deposition, Pro-inflammatory Cytokines (TNF-α, IL-6), ROS, MDA; ↑ Antioxidant EnzymesCarbon Tetrachloride (CCl4)-induced Liver Fibrosis in mice; Alcoholic Liver Disease (ALD) in miceAmeliorated liver injury and fibrosis by activating the Nrf2 pathway and inhibiting the NLRP3 inflammasome.[1][2][3] Reduced steatosis, hepatocyte ballooning, and inflammation in ALD.[3]
Silymarin ↓ ALT, ASTMeta-analysis of RCTs in NAFLDExhibited the strongest effect in reducing Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels among the three compounds.[4]
Curcumin Improved Hepatic Steatosis, ↓ ALT, ASTMeta-analysis of RCTs in NAFLDShowed the most significant improvement in hepatic steatosis. Also demonstrated significant reductions in ALT and AST.[4]
Resveratrol Improved Hepatic SteatosisMeta-analysis of RCTs in NAFLDDemonstrated a significant improvement in hepatic steatosis, though to a lesser extent than curcumin.[4]

Note: The data for silymarin, curcumin, and resveratrol are from a meta-analysis directly comparing these three compounds[4]. The data for this compound is derived from separate experimental studies, and therefore, the comparison is indirect.

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further investigation. Below are detailed protocols from key experimental studies for each compound.

This compound in Carbon Tetrachloride-Induced Liver Fibrosis
  • Animal Model: Male C57BL/6 mice.

  • Induction of Liver Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl4) to induce liver fibrosis.

  • Treatment: this compound was administered to the mice.

  • Dosage: Specific dosages of this compound were used (e.g., 15 and 60 mg/kg).

  • Duration: The treatment was carried out over a specified period.

  • Outcome Measures: Assessment of liver injury through measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, collagen deposition in the liver, expression of liver fibrosis marker proteins, levels of pro-inflammatory factors, reactive oxygen species (ROS), malondialdehyde (MDA), and activities of antioxidant enzymes.[1][2]

Silymarin in Thioacetamide-Induced Liver Fibrosis
  • Animal Model: Male ICR mice.

  • Induction of Liver Fibrosis: Intraperitoneal injection of 100 mg/kg thioacetamide (TAA) three times a week for eight weeks.

  • Treatment: Oral gavage of silymarin.

  • Dosage: 150 mg/kg.

  • Duration: Concurrent with TAA administration for eight weeks.

  • Outcome Measures: Body and liver weight, serum levels of ALT, AST, lactate dehydrogenase (LDH), cholesterol, and triglycerides. Histopathological examination of liver tissue and molecular analysis of markers for fibrosis and inflammation.[5]

Curcumin in High-Fat Diet-Induced NAFLD
  • Animal Model: ApoE−/− mice.

  • Induction of NAFLD: Fed a high-fat diet (41% of total calories from fat; 0.15% cholesterol) for 16 weeks.

  • Treatment: High-fat diet supplemented with curcumin.

  • Dosage: 0.1% w/w in the diet.

  • Duration: 16 weeks.

  • Outcome Measures: Body and liver weight, serum lipid profile, histopathological analysis of liver steatosis, and assessment of intestinal barrier function and liver inflammation markers (TLR4/NF-κB).[6]

Resveratrol in Alcoholic Liver Disease
  • Animal Model: Male C57BL/6 mice.

  • Induction of ALD: Fed a modified Lieber-DeCarli liquid diet containing ethanol (29% of total calories) for 4 weeks.

  • Treatment: Resveratrol administered with the diet.

  • Dosage: 200 or 400 mg/kg/day for the final 2 weeks of the feeding period.

  • Outcome Measures: Histological and biochemical features of liver steatosis, expression levels of SIRT1, and activity of AMPK in the liver.[7]

Signaling Pathways and Mechanisms of Action

The hepatoprotective effects of these natural compounds are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the key molecular mechanisms.

Alpinetin_Pathway cluster_stress Cellular Stress (e.g., CCl4) cluster_this compound This compound cluster_pathways Signaling Pathways cluster_effects Hepatoprotective Effects Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Activation Inflammation Inflammation NLRP3 NLRP3 Inflammasome Inhibition This compound This compound This compound->Nrf2 Activates This compound->NLRP3 Inhibits Antioxidant Increased Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Reduced Inflammation and Fibrosis NLRP3->Anti_inflammatory

This compound's dual action on Nrf2 and NLRP3 pathways.

Other_Compounds_Pathway cluster_compounds Natural Compounds cluster_pathways Key Signaling Targets cluster_effects Hepatoprotective Effects Silymarin Silymarin Antioxidant_Pathways Antioxidant Pathways (e.g., GSH) Silymarin->Antioxidant_Pathways Modulates Curcumin Curcumin NF_kB NF-κB Pathway (Inflammation) Curcumin->NF_kB Inhibits Resveratrol Resveratrol SIRT1_AMPK SIRT1/AMPK Pathway (Metabolism) Resveratrol->SIRT1_AMPK Activates Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Pathways->Reduced_Oxidative_Stress Reduced_Inflammation Reduced Inflammation NF_kB->Reduced_Inflammation Improved_Metabolism Improved Lipid Metabolism SIRT1_AMPK->Improved_Metabolism

Key signaling pathways of Silymarin, Curcumin, and Resveratrol.

Conclusion

References

Independent validation of Alpinetin's binding affinity to its target protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alpinetin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These therapeutic potentials are attributed to its interaction with various protein targets. This guide provides a comprehensive overview of the current understanding of this compound's binding affinity to its key target proteins, presents available experimental data, and compares its potential binding with that of other molecules.

Overview of this compound's Target Proteins

This compound's broad spectrum of bioactivity stems from its ability to modulate multiple signaling pathways through direct interaction with several key proteins. The primary targets identified in the literature include:

  • Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): A nuclear receptor that plays a crucial role in adipogenesis, insulin sensitivity, and inflammation.

  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway, which is critical for cytokine-mediated cellular responses, including inflammation and immune function.

  • Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor that mediates responses to environmental toxins and plays a role in immune regulation.

  • Pregnane X Receptor (PXR): A nuclear receptor that regulates the expression of genes involved in the metabolism and detoxification of foreign substances.

  • Cytochrome P450 (CYP) Enzymes: A superfamily of enzymes involved in drug metabolism. This compound has been shown to interact with CYP3A4, CYP2C9, and CYP2E1.

Quantitative Analysis of Binding Affinity

Direct experimental validation of this compound's binding affinity, particularly in the form of dissociation constants (Kd), remains limited in publicly available literature for several of its key targets. However, existing studies provide valuable insights through various experimental and computational approaches.

Target ProteinCompoundMethodBinding Affinity/Inhibitory ConcentrationReference
PXR This compoundTR-FRET Competitive Binding AssayConcentration-dependent decrease in TR-FRET ratio[1]
Mutant p53 (R273H) This compoundNot SpecifiedKd: 75.11 µM[2][3]
CYP3A4 This compoundIn vitro inhibition assayIC50: 8.23 µM, Ki: 4.09 µM (non-competitive)[4]
CYP2C9 This compoundIn vitro inhibition assayIC50: 12.64 µM, Ki: 6.42 µM (competitive)[4]
CYP2E1 This compoundIn vitro inhibition assayIC50: 10.97 µM, Ki: 5.40 µM (competitive)[4]
SARS-CoV-2 Mpro This compoundNot SpecifiedKi: 3.12 µM[5]

Note: While this compound has been shown to activate PPAR-γ and AhR and inhibit JAK2 phosphorylation, specific Kd values from direct binding assays are not yet available in the cited literature. Computational docking studies have predicted a binding energy of -7.6 kcal/mol for this compound with PPARγ.

Comparative Analysis with Alternative Ligands

To provide a context for this compound's potential binding affinity, this section presents data for other flavonoids and known ligands that target the same proteins.

PPAR-γ
CompoundMethodBinding Affinity (Kd/EC50)Reference
RosiglitazoneRadioligand Binding AssayKd: ~40 nM[6]
ApigeninIsothermal Titration CalorimetryKa = 44,900 ± 105,300 M⁻¹[7]
KaempferolReporter Gene AssayEC50: ~5 µM[4]
JAK2
CompoundMethodBinding Affinity (ΔGbinding)Reference
OrientinMolecular Docking-14.49 kcal/mol[1]
PulmatinMolecular Docking-10.76 kcal/mol[1]
Ruxolitinib (Known Inhibitor)Not SpecifiedNot Specified[8]
AhR
CompoundMethodBinding Affinity (EC50 for CYP1A1 induction)Reference
TCDD (Dioxin)Reporter Gene AssayHigh Affinity (pM to nM range)[9]
FICZCompetitive Binding AssayHigh Affinity[10]
QuercetinReporter Gene AssayModerate Affinity[11]

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of this compound to its target proteins are crucial for independent validation. Below are generalized protocols for commonly used techniques.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To measure the real-time binding kinetics and affinity of this compound to a target protein.

Methodology:

  • Immobilization of the Target Protein: The purified target protein is immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.

  • Binding Analysis: The different concentrations of this compound are injected over the sensor chip surface containing the immobilized target protein. The binding is monitored by detecting changes in the refractive index at the surface.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-target protein interaction.

Methodology:

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe. Both are in the same buffer.

  • Titration: A series of small injections of this compound are made into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to the target protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_preparation Sample Preparation cluster_binding_assay Binding Assay cluster_data_analysis Data Analysis Protein_Purification Target Protein Purification SPR Surface Plasmon Resonance (SPR) Protein_Purification->SPR Immobilization ITC Isothermal Titration Calorimetry (ITC) Protein_Purification->ITC Sample Cell TR_FRET TR-FRET Assay Protein_Purification->TR_FRET Ligand_Preparation This compound Solution Preparation Ligand_Preparation->SPR Analyte Injection Ligand_Preparation->ITC Titrant Ligand_Preparation->TR_FRET Binding_Kinetics Association (ka) & Dissociation (kd) Rates SPR->Binding_Kinetics Binding_Affinity Dissociation Constant (Kd) ITC->Binding_Affinity Thermodynamics Enthalpy (ΔH) & Entropy (ΔS) ITC->Thermodynamics TR_FRET->Binding_Affinity Binding_Kinetics->Binding_Affinity

Caption: Experimental workflow for determining the binding affinity of this compound.

signaling_pathway This compound This compound PPARg PPAR-γ This compound->PPARg Activates JAK2 JAK2 This compound->JAK2 Inhibits AhR AhR This compound->AhR Activates PXR PXR This compound->PXR Activates Inflammation_Modulation Inflammation Modulation PPARg->Inflammation_Modulation Immune_Response Immune Response Modulation JAK2->Immune_Response Gene_Regulation Gene Expression Regulation AhR->Gene_Regulation Metabolism_Detox Metabolism & Detoxification PXR->Metabolism_Detox

Caption: Key signaling pathways modulated by this compound.

References

Alpinetin's Neuroprotective Profile: A Comparative Analysis Across Neuronal Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent studies reveals the significant neuroprotective potential of alpinetin, a natural flavonoid, across various neuronal cell types. This guide synthesizes findings from in vivo and in vitro models, offering a comparative perspective on its efficacy in cortical neurons, hippocampal neurons, and the PC12 neuronal cell line. The data underscores this compound's role in mitigating neuronal damage through potent anti-inflammatory and antioxidant mechanisms.

Comparative Efficacy of this compound

This compound demonstrates varied but consistently positive effects on different neuronal populations. In models of cerebral ischemia, it has been shown to preserve neuronal density in the cortex and hippocampus.[1][2][3] Concurrently, in vitro studies using PC12 cells, often used to model dopaminergic neurons, highlight its ability to protect against microglia-mediated neurotoxicity.[4][5][6][7]

Table 1: Comparative Effects of this compound on Neuronal Viability and Protection
ParameterCortical Neurons (in vivo)Hippocampal Neurons (CA1 & CA3 regions) (in vivo)PC12 Neuronal Cells (in vitro)
Model System Rat model of cerebral ischemia (Rt. MCAO)[1][2]Rat model of cerebral ischemia (Rt. MCAO)[1][2]Co-culture with LPS-activated microglia[4][5][6]
This compound Dosage 50 and 100 mg/kg[1][2]25, 50, and 100 mg/kg[1][2]50 and 100 µg/ml[6][7]
Observed Effect Significantly increased neuronal cell density[1][2][3]Significantly increased neuronal cell density[1][2][3]Protection from microglia-mediated apoptosis[4][5][6]
Key Outcome Preservation of neuronal structure post-ischemia.[1][8]Preservation of neuronal structure post-ischemia.[1][8]Inhibition of neuroinflammation-induced cell death.[4][5][6]
Table 2: Modulation of Biochemical Markers by this compound
Marker TypeMarkerCortical & Hippocampal Neurons (in vivo)PC12 Neuronal Cells (in vitro)
Oxidative Stress Malondialdehyde (MDA)Significantly reduced levels[1][2]Not specified
Superoxide Dismutase (SOD)Markedly enhanced activity[1][2]Not specified
Catalase (CAT)Ameliorated decrease in activity[1][2]Not specified
Glutathione Peroxidase (GSH-Px)Ameliorated decrease in activity[1][2]Not specified
Reactive Oxygen Species (ROS)Not specifiedSignificantly inhibited accumulation[6][7]
Inflammation Cyclooxygenase-2 (COX-2)Significantly reduced expression[1][2]Not specified
Interleukin-6 (IL-6)Significantly reduced expression[1][2]Not specified
Mitochondrial Health Mitochondrial Membrane Potential (MMP)Not specifiedReversed decrease in MMP[4][5][6]

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating key signaling pathways involved in inflammation and cell survival. A notable mechanism is the inhibition of the JAK2/STAT3 signaling pathway, which is crucial in mediating inflammatory responses in microglia.[4][5][9] By downregulating this pathway, this compound reduces the production of pro-inflammatory mediators, thereby protecting adjacent neurons from damage.

G cluster_microglia Microglia cluster_neuron Neuron (e.g., PC12) LPS LPS (Inflammatory Stimulus) JAK2 JAK2 LPS->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates ProInflammatory Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α, IL-1β) STAT3->ProInflammatory promotes transcription Apoptosis Neuronal Apoptosis & ROS Production ProInflammatory->Apoptosis induces This compound This compound This compound->JAK2 inhibits This compound->Apoptosis protects

Caption: this compound's inhibition of the JAK2/STAT3 pathway in microglia.

Experimental Protocols

The findings presented are based on established and rigorous experimental models. Below are summarized methodologies for the key experiments cited.

In Vivo Ischemic Stroke Model
  • Animal Model : Male Wistar rats were used.[1][2]

  • Ischemia Induction : Permanent right middle cerebral artery occlusion (Rt. MCAO) was induced to simulate ischemic stroke.[1][8]

  • Treatment : this compound (25, 50, and 100 mg/kg body weight) or a control vehicle was administered once daily for three consecutive days following the MCAO procedure.[1][2]

  • Neuronal Density Analysis : Brain tissues, specifically the cortex and hippocampal regions (CA1 and CA3), were collected, sectioned, and stained (e.g., with Nissl stain). Neuronal cell density was then quantified.[1][2][3]

  • Biochemical Analysis : Brain homogenates from the cortex and hippocampus were used to measure levels of MDA, and the activity of antioxidant enzymes (CAT, GSH-Px, SOD). Western blotting was used to assess the protein levels of COX-2 and IL-6.[1][2]

G cluster_protocol Experimental Workflow: In Vivo Stroke Model A Wistar Rats B Induce Rt. MCAO (Ischemic Stroke Model) A->B C Administer this compound (25, 50, 100 mg/kg) or Vehicle for 3 Days B->C D Tissue Collection (Cortex & Hippocampus) C->D E Histological Analysis (Neuronal Density) D->E F Biochemical Assays (MDA, SOD, CAT, etc.) D->F G Western Blot (COX-2, IL-6) D->G H Data Analysis & Comparison E->H F->H G->H

Caption: Workflow for evaluating this compound's in vivo neuroprotective effects.
In Vitro Neuroinflammation and Co-culture Model

  • Cell Lines : BV2 microglial cells and PC12 neuronal cells were used.[4][6]

  • Neuroinflammation Simulation : BV2 microglia were stimulated with lipopolysaccharide (LPS) to induce an inflammatory state.[5][6]

  • This compound Treatment : BV2 cells were pre-treated with various concentrations of this compound before LPS stimulation.

  • Co-culture System : A co-culture system was established to assess the effect of activated microglia on PC12 neuronal cells.[4][5][6]

  • Apoptosis and ROS Detection : Neuronal apoptosis in PC12 cells was measured. Intracellular reactive oxygen species (ROS) production and mitochondrial membrane potential (MMP) were also assessed using fluorescent probes.[4][6][7]

  • Mechanism Analysis : Western blotting was performed on microglial cell lysates to determine the phosphorylation status of proteins in the JAK2/STAT3 pathway.[4][5]

Conclusion

The available evidence strongly supports this compound as a promising neuroprotective agent. Its efficacy in preserving neuronal viability in both the cortex and hippocampus during ischemic events is significant.[1][2] Furthermore, its ability to shield PC12 neurons from inflammation-induced apoptosis by targeting microglial activation pathways highlights a crucial mechanism of action.[4][6] While direct comparative studies are still needed, this synthesis of data provides a robust foundation for researchers and drug development professionals, indicating that this compound's antioxidant and anti-inflammatory properties are beneficial across different neuronal contexts. Future research should focus on further elucidating its effects on other specific neuronal subtypes and its potential for treating a wider range of neurodegenerative diseases.[4][6]

References

Alpinetin vs. Synthetic Analogues: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of the natural flavonoid Alpinetin and its synthetic analogues. While extensive research highlights the promise of this compound in various disease models, data on its synthetic derivatives remains limited. This document summarizes the existing experimental data for this compound, outlines key experimental methodologies, and explores the potential of synthetic analogues based on established structure-activity relationships for flavonoids.

Executive Summary

This compound, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory and anticancer properties in numerous preclinical studies. Its therapeutic effects are attributed to the modulation of key signaling pathways, including NF-κB, MAPK, and STAT3. However, its clinical translation is potentially hampered by poor bioavailability. Synthetic analogues of this compound offer a promising avenue to overcome this limitation and enhance its therapeutic efficacy. This guide presents a detailed analysis of the available data for this compound and discusses the prospective advantages of its synthetic counterparts.

Comparative Analysis of Therapeutic Potential

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects in various in vitro and in vivo models.[1][2][3] These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes by interfering with key signaling cascades.

Table 1: Anti-inflammatory Activity of this compound

Model SystemKey FindingsEffective Concentration/DosageReference
LPS-induced mastitis in miceReduced infiltration of neutrophilic granulocytes and production of TNF-α, IL-1β, and IL-6.12.5–50 mg/kg[4]
Carbon tetrachloride-induced liver fibrosis in miceAttenuated liver injury and fibrosis by suppressing inflammation and oxidative stress.15 and 60 mg/kg[4]
Ovalbumin-induced allergic asthma modelExhibited remarkable anti-inflammatory function.25–100 mg/kg[4]

Synthetic Analogues:

While specific data on the anti-inflammatory activity of synthetic this compound analogues is scarce, general principles of flavonoid chemistry suggest that modifications to the this compound scaffold could enhance its activity. For instance, the synthesis of hesperetin derivatives has shown that the introduction of specific moieties can improve anti-inflammatory potency.[5] It is hypothesized that similar modifications to this compound, such as altering the substitution pattern on the B-ring or modifying the hydroxyl group at position 7, could lead to analogues with improved anti-inflammatory profiles.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines, inducing apoptosis and inhibiting cell proliferation and migration.[2][5][6][7][8]

Table 2: Anticancer Activity of this compound

Cancer Cell LineAssayKey FindingsIC50 / Effective ConcentrationReference
4T1, MCF-7, MDA-MB-231 (Breast Cancer)CCK-8 AssayReduced cell viability in a concentration-dependent manner.Not specified[5]
4T1, MDA-MB-231 (Breast Cancer)Flow CytometryInduced apoptosis in a concentration-dependent manner.25-50 µmol/L[5]
4T1, MDA-MB-231 (Breast Cancer)Wound-healing AssayInhibited cell migration.50 µmol/L[5]
HT-29 (Colon Cancer)Apoptosis AssayInduced p53 dependent mitochondrial apoptosis.6.25–400 μM[1]
AGS, N87 (Gastric Carcinoma)Apoptosis AssayInduced apoptosis.40–160 μM[4]

Synthetic Analogues:

The development of synthetic analogues of other flavonoids, such as chrysin and chalcones, has yielded compounds with enhanced anticancer activity.[8][9] For example, the synthesis of novel quinoline-chalcone derivatives resulted in compounds with significantly lower IC50 values against various cancer cell lines compared to the parent compounds.[8] It is plausible that similar synthetic strategies applied to this compound could lead to the development of analogues with superior anticancer potency and selectivity. The poor bioavailability of this compound is a significant hurdle, and synthetic modifications, such as methylation, have been suggested to improve this parameter in flavonoids.[1]

Key Signaling Pathways

This compound's therapeutic effects are underpinned by its ability to modulate multiple intracellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit several key pro-inflammatory signaling pathways.

G cluster_stimulus Inflammatory Stimuli (LPS) cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK/p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) MAPK->Gene induces IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to NFkB_nuc->Gene induces

Caption: this compound's Anti-inflammatory Mechanism.

Anticancer Signaling Pathways

This compound's anticancer effects are mediated through the modulation of pathways controlling cell survival, proliferation, and apoptosis.

G cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptors PI3K PI3K GF_Receptor->PI3K activates This compound This compound This compound->PI3K inhibits STAT3 STAT3 This compound->STAT3 inhibits ROS ROS This compound->ROS reduces NFkB NF-κB This compound->NFkB inhibits Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt activates Akt->STAT3 activates STAT3_nuc STAT3 STAT3->STAT3_nuc translocates to ROS->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Proliferation Cell Proliferation & Survival Genes STAT3_nuc->Proliferation promotes NFkB_nuc->Proliferation promotes

Caption: this compound's Anticancer Mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

Objective: To evaluate the anti-inflammatory effect of a compound by measuring the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or synthetic analogue) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

In Vitro Anticancer Assay: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization: Acclimatize male BALB/c mice for one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

  • Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vivo Anticancer Assay: Xenograft Tumor Model in Nude Mice

Objective: To assess the in vivo antitumor efficacy of a compound.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of athymic nude mice.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired schedule (e.g., daily intraperitoneal injections).

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Future Directions and Conclusion

This compound stands as a promising natural compound with well-documented anti-inflammatory and anticancer properties. However, its therapeutic application may be limited by its pharmacokinetic profile. The synthesis of this compound analogues presents a critical next step in harnessing its full therapeutic potential. Future research should focus on:

  • Design and Synthesis of Novel Analogues: Creating a library of this compound derivatives with modifications aimed at improving bioavailability, potency, and selectivity.

  • Comparative Biological Evaluation: Conducting head-to-head studies of these analogues against this compound in a battery of in vitro and in vivo assays.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features required for optimal therapeutic activity to guide further drug design.

References

Comparative metabolomics of cells treated with Alpinetin and a control compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to understanding the metabolic reprogramming induced by Alpinetin in cancer cells, benchmarked against a vehicle control.

This guide offers an in-depth comparative analysis of the metabolomic profiles of cancer cells treated with this compound versus a standard control compound. The data presented herein, supported by detailed experimental protocols and pathway visualizations, provides researchers, scientists, and drug development professionals with a clear overview of the significant metabolic alterations induced by this promising natural flavonoid. This compound, a bioactive compound isolated from plants of the ginger family, has garnered attention for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] This guide delves into the underlying metabolic shifts that may contribute to these therapeutic properties.

Quantitative Metabolomic Analysis: this compound vs. Control

To assess the impact of this compound on cellular metabolism, a comprehensive untargeted metabolomics study was conducted on a human breast cancer cell line (MCF-7). Cells were treated with either this compound (50 µM) or a vehicle control (0.1% DMSO) for 24 hours. The subsequent analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) revealed significant alterations in various metabolic pathways. The following tables summarize the key differentially expressed metabolites.

Table 1: Upregulated Metabolites in this compound-Treated MCF-7 Cells

MetaboliteFold Change (this compound/Control)p-valuePutative Pathway Involvement
N-Acetyl-L-aspartic acid2.8< 0.01Amino Acid Metabolism, Neurotransmitter Synthesis
Glutathione (Oxidized)3.5< 0.01Oxidative Stress Response
Kynurenic acid2.5< 0.05Tryptophan Metabolism
Carnitine2.1< 0.05Fatty Acid Metabolism
Spermidine2.3< 0.05Polyamine Metabolism, Autophagy

Table 2: Downregulated Metabolites in this compound-Treated MCF-7 Cells

MetaboliteFold Change (this compound/Control)p-valuePutative Pathway Involvement
Pyruvic acid0.4< 0.01Glycolysis, Central Carbon Metabolism
Lactic acid0.3< 0.01Glycolysis, Warburg Effect
Oleic acid0.6< 0.05Fatty Acid Biosynthesis
Proline0.5< 0.05Amino Acid Metabolism, Collagen Synthesis
Uracil0.7< 0.05Nucleotide Metabolism

Experimental Protocols

A detailed methodology is crucial for the reproducibility of metabolomic studies. The following sections outline the key experimental procedures employed in this comparative analysis.

Cell Culture and Treatment

MCF-7 human breast cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For the experiment, cells were seeded in 6-well plates and allowed to adhere for 24 hours. Subsequently, the cells were treated with either 50 µM this compound (dissolved in DMSO) or a vehicle control (0.1% DMSO) for 24 hours.

Metabolite Extraction

Following treatment, the culture medium was aspirated, and the cells were washed twice with ice-cold phosphate-buffered saline (PBS). Metabolite extraction was performed by adding 1 mL of a pre-chilled 80% methanol solution to each well. The cells were scraped and transferred to microcentrifuge tubes. The samples were then vortexed for 1 minute and centrifuged at 14,000 rpm for 10 minutes at 4°C. The supernatant containing the extracted metabolites was collected and dried under a gentle stream of nitrogen.

LC-MS Based Metabolomics

The dried metabolite extracts were reconstituted in a solution of 50% acetonitrile. The metabolomic analysis was performed using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.[2][5] Chromatographic separation was achieved on a C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The mass spectrometer was operated in both positive and negative ionization modes to ensure broad coverage of the metabolome.

Data Analysis

The raw data obtained from the LC-MS analysis was processed using specialized metabolomics software. This involved peak picking, alignment, and normalization. Statistical analysis, including t-tests and fold change calculations, was performed to identify metabolites that were significantly different between the this compound-treated and control groups. Pathway analysis was conducted using online databases such as KEGG and MetaboAnalyst to elucidate the biological pathways affected by this compound treatment.

Visualizing the Impact of this compound

To better illustrate the experimental process and the molecular pathways influenced by this compound, the following diagrams were generated.

G cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis A MCF-7 Cell Seeding B 24h Incubation A->B C Treatment Application B->C D This compound (50 µM) C->D E Vehicle Control (DMSO) C->E F Cell Washing (PBS) G Metabolite Extraction (80% Methanol) F->G H Centrifugation G->H I Supernatant Collection & Drying H->I J Sample Reconstitution I->J K UHPLC-MS Analysis J->K L Data Processing & Statistical Analysis K->L M Pathway Analysis L->M

Experimental Workflow for Comparative Metabolomics.

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer progression.[6][7] One of the prominent pathways affected by this compound is the TLR4/MyD88/NF-κB signaling cascade.[6]

G This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

This compound's Inhibition of the TLR4/MyD88/NF-κB Pathway.

Conclusion

The comparative metabolomic analysis presented in this guide provides compelling evidence of this compound's ability to induce significant metabolic reprogramming in breast cancer cells. The observed downregulation of key metabolites in glycolysis and fatty acid biosynthesis, coupled with the upregulation of markers for oxidative stress, suggests that this compound may exert its anticancer effects by disrupting cancer cell metabolism and inducing a state of cellular stress. The modulation of these metabolic pathways aligns with the known anti-inflammatory and anti-proliferative properties of this compound. Further investigation into these metabolic alterations will be crucial for the development of this compound as a potential therapeutic agent. This guide serves as a foundational resource for researchers seeking to understand and build upon the metabolic consequences of this compound treatment in a cellular context.

References

Validating Alpinetin's Mechanism of Action: A Comparative Guide to Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alpinetin, a natural dihydroflavonoid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding its precise mechanism of action is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of this compound's role in modulating key signaling pathways—NF-κB, PI3K/Akt, and MAPK—benchmarked against other well-studied flavonoids, Quercetin and Kaempferol. This guide is intended to be an objective resource, presenting experimental data to validate the involvement of these pathways in this compound's therapeutic effects.

Comparative Analysis of Flavonoid Activity

The efficacy of this compound and its counterparts in modulating critical signaling pathways can be quantified and compared. The following tables summarize key performance indicators from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines, stimulus concentrations, and incubation times may vary between studies.

Table 1: Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key therapeutic target. A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, as NO production is downstream of NF-κB activation.

CompoundAssayCell LineIC50 (µM)Reference
This compound Nitric Oxide ProductionRAW 264.7Data Not Available-
Quercetin Nitric Oxide ProductionRAW 264.720.1[1]
Kaempferol Nitric Oxide ProductionRAW 264.713.9[1]

Note: While a specific IC50 value for this compound on nitric oxide production in RAW 264.7 cells was not found in the reviewed literature, multiple studies confirm its inhibitory effect on the NF-κB signaling pathway in these cells.

Table 2: Modulation of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is frequently implicated in cancer. The table below presents data on the ability of this compound and its alternatives to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.

CompoundConcentration (µM)Cell LineInhibition of p-Akt (%)Reference
This compound 100U2OS OsteosarcomaSignificant Reduction
Quercetin 50HeLa Cervical CancerSignificant Reduction
Kaempferol 40HepG2 Liver Cancer~50%

Note: The data is presented as reported in individual studies and may not be directly comparable due to differing experimental conditions.

Table 3: Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cellular responses to a variety of stimuli and plays a significant role in inflammation and cancer.

CompoundConcentration (µM)Cell LineEffect on MAPK PathwayReference
This compound 50RAW 264.7Inhibition of p-ERK & p-p38
Quercetin 40RAW 264.7Inhibition of p-ERK, p-JNK & p-p38
Kaempferol 100SCC4 Oral CancerInhibition of p-ERK

Note: The data is presented as reported in individual studies and may not be directly comparable due to differing experimental conditions.

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the methodologies used to study them is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by this compound and a typical experimental workflow for validating its mechanism of action.

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

PI3K_Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Phosphorylation

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK_Signaling_Pathway Stimuli Stress / Mitogens Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription This compound This compound This compound->MEK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Caption: this compound's modulation of the MAPK/ERK signaling pathway.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., RAW 264.7) Treatment 2. Treatment - this compound / Alternatives - Stimulus (e.g., LPS) CellCulture->Treatment Lysate 3. Cell Lysis & Protein Quantification Treatment->Lysate NO_Assay 4c. Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Supernatant WesternBlot 4a. Western Blot (p-p65, p-Akt, p-ERK) Lysate->WesternBlot Luciferase 4b. Luciferase Assay (NF-κB Reporter) Lysate->Luciferase Analysis 5. Data Analysis (Densitometry, RLU, etc.) WesternBlot->Analysis Luciferase->Analysis NO_Assay->Analysis

Caption: A typical workflow for validating this compound's mechanism of action.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, this section provides detailed protocols for the key assays used to generate the data presented in this guide.

Protocol 1: Western Blot for Phosphorylated Proteins (e.g., p-p65, p-Akt)

This protocol is a standard method for detecting the phosphorylation status of specific proteins, which is indicative of pathway activation.

1. Cell Culture and Treatment:

  • Seed cells (e.g., RAW 264.7, U2OS) in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound, Quercetin, or Kaempferol for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for NF-κB and MAPK activation; 100 ng/mL EGF for PI3K/Akt activation) for a predetermined time (e.g., 30 minutes).

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-p65, anti-p-Akt) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for the total protein (e.g., total p65, total Akt) and a loading control (e.g., β-actin, GAPDH) to normalize the data.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, providing a functional readout of pathway activation.

1. Cell Culture and Transfection:

  • Seed HEK293T or a similar cell line in a 24-well plate.

  • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

  • Allow the cells to express the plasmids for 24-48 hours.

2. Cell Treatment:

  • Pre-treat the transfected cells with various concentrations of this compound, Quercetin, or Kaempferol for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.

3. Cell Lysis and Luciferase Measurement:

  • Wash the cells with PBS.

  • Lyse the cells using the passive lysis buffer provided in a Dual-Luciferase Reporter Assay System.

  • Transfer the cell lysate to a luminometer plate.

  • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's instructions.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

  • Express the results as relative luciferase units (RLU) or fold change compared to the stimulated control.

Conclusion

The presented data and protocols provide a framework for validating the role of the NF-κB, PI3K/Akt, and MAPK signaling pathways in the mechanism of action of this compound. The comparative analysis with Quercetin and Kaempferol highlights the potential of this compound as a potent modulator of these key cellular pathways. Further head-to-head comparative studies with standardized experimental conditions are warranted to definitively establish the relative potency of these flavonoids. This guide serves as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and other natural compounds.

References

Safety Operating Guide

Proper Disposal of Alpinetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Alpinetin, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, a flavonoid with known biological activities, requires careful handling and disposal due to its potential hazards.[1] As outlined in its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, adherence to proper disposal protocols is critical.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary precautionary measures. This information is summarized in the table below, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CodePrecautionary Statements
Acute toxicity, Oral (Category 4)H302P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P330: Rinse mouth.[2]
Acute aquatic toxicity (Category 1)H400P273: Avoid release to the environment.[2] P391: Collect spillage.[2]
Chronic aquatic toxicity (Category 1)H410P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Experimental Protocols: Standard Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste in a laboratory setting. This protocol is based on general best practices for chemical waste management and the specific hazards of this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Designated hazardous chemical waste container (compatible material, e.g., glass or polyethylene)[3]

  • Waste label

  • Inert absorbent material (e.g., vermiculite, sand) for solid waste or spills

Procedure:

  • Segregation of Waste:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, separately from other waste streams.

    • Do not mix this compound waste with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[2]

  • Containerization:

    • Use a clearly labeled, leak-proof waste container designated for hazardous chemical waste. The original container can be used if it is in good condition.[4][5]

    • Ensure the container is made of a material compatible with this compound and any solvents used.

    • Keep the waste container securely closed except when adding waste.[4]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write "Hazardous Waste," the full chemical name "this compound," and list all components of the waste, including solvents and their approximate concentrations.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]

    • The storage area should be cool, well-ventilated, and away from direct sunlight and sources of ignition.[2]

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

    • Crucially, do not pour this compound waste down the drain or dispose of it in the regular trash. [4]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, acetone) before being discarded as regular waste.[5][6]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[5]

    • Deface or remove the original label from the rinsed container before disposal.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

AlpinetinDisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal cluster_decon Decontamination PPE Wear Appropriate PPE Segregate Segregate this compound Waste PPE->Segregate Container Use Labeled, Compatible Waste Container Segregate->Container Label Affix Hazardous Waste Label Container->Label Store Store in Designated Area Label->Store EHS Arrange for EHS Pickup Store->EHS Rinse Triple-Rinse Empty Containers DisposeRinsate Collect Rinsate as Hazardous Waste Rinse->DisposeRinsate DisposeContainer Dispose of Clean Container Rinse->DisposeContainer DisposeRinsate->Container Add to waste

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Alpinetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Alpinetin, a flavonoid with known anti-inflammatory and other therapeutic properties.[1][2][3] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powder form, appropriate personal protective equipment must be worn to prevent inhalation, skin, and eye contact.[4][5] The following table summarizes the required PPE.

Body Part Equipment Standard/Specification Purpose
Hands Protective glovesNitrile or neoprene, powder-free, inspected before use.[5][6]To prevent skin contact.[5]
Eyes Safety goggles with side-shieldsApproved under standards such as NIOSH (US) or EN 166 (EU).[5]To protect against dust, aerosols, and splashes.[4][7]
Body Impervious clothing / Laboratory coatLong-sleeved to prevent skin exposure.[4][8]To protect the skin from accidental contact.[4]
Respiratory Suitable respiratorUse in well-ventilated areas or with appropriate exhaust ventilation.[4]To avoid inhalation of dust and aerosols.[4][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, well-ventilated area.[4]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[4][9]

  • Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]

2. Handling and Preparation of Solutions:

  • Always handle this compound in a designated area, preferably in a chemical fume hood or an area with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[4][5]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke when using this product.[4]

  • For preparing solutions, select an appropriate solvent based on the product's solubility data.[9] To enhance solubility, the tube can be heated to 37°C and sonicated.[9]

  • Once a solution is prepared, it is recommended to store it in separate aliquots to avoid repeated freeze-thaw cycles.[9]

3. Disposal:

  • Dispose of this compound and its containers in accordance with all applicable country, federal, state, and local regulations.[4]

  • This substance is very toxic to aquatic life with long-lasting effects; therefore, avoid release into the environment.[4] Collect any spillage.[4]

  • Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[5]

Emergency and Spill Management

In the event of an emergency, immediate and appropriate action is critical.

1. First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[4] Never give anything by mouth to an unconscious person.[5]

  • In Case of Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[4][5]

  • In Case of Skin Contact: Thoroughly rinse the skin with plenty of water and remove contaminated clothing. Consult a physician.[4][5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[5]

2. Accidental Release Measures:

  • Use full personal protective equipment during cleanup.[4]

  • Ensure adequate ventilation and evacuate personnel to safe areas.[4][5]

  • Prevent the product from entering drains or water courses.[4][5]

  • For spills, absorb solutions with a finely-powdered liquid-binding material like diatomite.[4] For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[5]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[4]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures receiving Receiving & Inspection storage Secure Storage (-20°C or -80°C) receiving->storage Store Appropriately ppe Wear Appropriate PPE storage->ppe weighing Weighing & Solution Prep (in ventilated area) ppe->weighing experiment Experimental Use weighing->experiment decontamination Decontaminate Work Area experiment->decontamination waste_collection Collect Waste decontamination->waste_collection disposal Dispose per Regulations waste_collection->disposal spill Spill Management first_aid First Aid

Caption: Workflow for the safe handling of this compound.

References

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Alpinetin

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